molecular formula C10H12N2O4S2 B3277684 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid CAS No. 663598-55-8

4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Cat. No.: B3277684
CAS No.: 663598-55-8
M. Wt: 288.3 g/mol
InChI Key: PRPUZAGHPOFJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid is a useful research compound. Its molecular formula is C10H12N2O4S2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(5-nitropyridin-2-yl)disulfanyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S2/c1-7(2-5-10(13)14)17-18-9-4-3-8(6-11-9)12(15)16/h3-4,6-7H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPUZAGHPOFJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)SSC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625321
Record name 4-[(5-Nitropyridin-2-yl)disulfanyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663598-55-8
Record name 4-[(5-Nitro-2-pyridinyl)dithio]pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=663598-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(5-Nitropyridin-2-yl)disulfanyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid, a heterobifunctional linker critical to advancements in bioconjugation and targeted drug delivery. The document elucidates the compound's core physicochemical properties, reactivity, and stability, offering field-proven insights into its synthesis, purification, and analytical characterization. Detailed experimental protocols are provided for its synthesis and subsequent activation for conjugation, with a particular focus on its pivotal role in the construction of Antibody-Drug Conjugates (ADCs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker in their scientific endeavors.

Introduction: A Pivotal Scaffolding Molecule

This compound is a synthetic, non-cleavable linker that has emerged as a vital tool in medicinal chemistry and drug development.[1][2] Its structure is characterized by three key functional domains: a terminal carboxylic acid, a central disulfide bond, and a 5-nitropyridyl leaving group. This unique architecture allows for the sequential and controlled conjugation of two different molecules, making it an invaluable scaffold.

The primary application of this linker lies in the development of Antibody-Drug Conjugates (ADCs).[3] In this context, the carboxylic acid moiety is typically activated to react with amine groups on an antibody, while the pyridyl disulfide end reacts specifically with thiol groups present on a cytotoxic payload. The resulting disulfide bond is designed to be stable in systemic circulation but is readily cleaved by the high concentration of reducing agents, such as glutathione, within the intracellular environment of target cancer cells, ensuring precise release of the therapeutic agent.[4] The electron-withdrawing nitro group enhances the reactivity of the disulfide bond, facilitating efficient thiol exchange.[3]

This guide will deconstruct the chemical behavior of this linker, providing the technical foundation necessary for its successful implementation in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application.

Core Chemical Identity

The structural and identifying information for the compound is summarized below.

PropertyValueReference(s)
IUPAC Name This compound[5]
CAS Number 663598-55-8[5][6][7]
Molecular Formula C₁₀H₁₂N₂O₄S₂[5][6]
Molecular Weight 288.34 g/mol [5][6]
Appearance Yellow to orange crystalline powder (typical)[8]
Solubility and Stability
  • Solubility : The compound exhibits limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][9] For bioconjugation workflows, it is typically dissolved in a minimal amount of an anhydrous organic solvent before being introduced to an aqueous buffer solution containing the biomolecule.

  • pH-Dependent Stability : Aqueous stability is highest in mildly acidic conditions (pH 3.0-5.0).[10] Under alkaline conditions, the molecule becomes more susceptible to hydrolysis.[10]

  • Thermal Stability : Thermogravimetric analysis of similar compounds shows that thermal degradation typically initiates at temperatures around 145-160°C.[3]

  • Storage : For long-term stability, the compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[6]

Analytical Characterization

Verifying the purity and identity of the linker is a critical quality control step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the molecular structure. Expected signals include characteristic peaks for the protons on the nitropyridyl ring, as well as the aliphatic protons of the pentanoic acid chain.

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at approximately m/z 289.0.

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the standard method for assessing purity. A gradient elution with water/acetonitrile containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) is effective for separation.[3]

Chemical Reactivity and Mechanistic Pathways

The utility of this compound is defined by the distinct reactivity of its three functional domains.

The Disulfide Bond: A Redox-Sensitive Thiol Exchange

The core reactivity lies within the pyridyl disulfide group, which undergoes a highly efficient thiol-disulfide exchange reaction. This is the primary mechanism for conjugating thiol-containing payloads.

Mechanism:

  • A nucleophilic thiol (R-SH), typically from a drug molecule, attacks the sulfur atom adjacent to the pyridine ring.

  • The disulfide bond is cleaved, forming a new, more stable disulfide bond between the linker and the payload.

  • A byproduct, 5-nitro-pyridine-2-thione, is released. The progress of the reaction can often be monitored spectrophotometrically by measuring the absorbance of this released chromophore.

The electron-withdrawing 5-nitro group significantly enhances the electrophilicity of the target sulfur atom, accelerating the rate of the thiol exchange reaction compared to non-nitrated pyridyl disulfides.[3]

The Carboxylic Acid: Gateway to Amine Conjugation

The terminal carboxylic acid is relatively unreactive in its native state but can be readily converted into a highly reactive intermediate for conjugation to primary amines, such as those on the lysine residues of antibodies. The most common method is activation to an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry.[1][11]

Mechanism (EDC/NHS Activation):

  • A water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • This unstable intermediate rapidly reacts with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.

  • The NHS ester then efficiently reacts with primary amines (R-NH₂) at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct.[1]

NHS_Activation CarboxylicAcid Linker-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC NHS_Ester Linker-CO-NHS (Amine-Reactive Ester) O_Acylisourea->NHS_Ester + NHS - EDC-Urea byproduct NHS_reagent NHS Conjugate Antibody-NH-CO-Linker (Stable Amide Bond) NHS_Ester->Conjugate + Amine Antibody-NH₂ (Primary Amine) Synthesis_Workflow Reactant1 4-Mercaptopentanoic Acid (in MeOH) Reaction Thiol-Disulfide Exchange (Room Temp, 4-6h) Reactant1->Reaction Reactant2 2,2'-Dithiobis(5-nitropyridine) (DTNP, in MeOH + Acetic Acid) Reactant2->Reaction Workup Solvent Removal & Aqueous Workup (DCM/H₂O) Reaction->Workup Purification Flash Chromatography Workup->Purification Product Pure Product Purification->Product Analysis QC Analysis (NMR, MS, HPLC) Product->Analysis ADC_Mechanism ADC Mechanism of Action cluster_circulation Systemic Circulation (High Stability) cluster_cell Target Tumor Cell (Reducing Environment) ADC_circ Antibody-Linker-Drug (Stable Conjugate) Internalization 1. Binding & Internalization ADC_circ->Internalization Targets Cell Cleavage 2. Disulfide Cleavage by Glutathione (GSH) Internalization->Cleavage Release 3. Drug Release Cleavage->Release Apoptosis 4. Cell Death Release->Apoptosis

Sources

Mechanism of Action of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic Acid with Thiols: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive examination of the chemical mechanism, kinetics, and practical application of 4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid and related pyridyl disulfide reagents. These compounds are pivotal in modern bioconjugation and drug development, primarily for their ability to form cleavable disulfide linkages with thiol-containing molecules such as cysteine residues in proteins. The core of their reactivity lies in a specific thiol-disulfide exchange reaction. The reaction is initiated by a nucleophilic attack from a deprotonated thiol (a thiolate anion) on one of the sulfur atoms of the reagent's disulfide bond. The efficiency and rate of this reaction are significantly enhanced by the electronic properties of the 5-nitropyridyl group, which both activates the disulfide bond toward attack and serves as an excellent, chromophoric leaving group. This guide will dissect the key factors governing this reaction—including pH, thiol pKa, and steric effects—and provide detailed, field-proven experimental protocols for its characterization. Finally, we will explore its critical role in the design of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs), where the disulfide linker's stability in circulation and susceptibility to cleavage within the reducing environment of a target cell are paramount.

Introduction: The Rise of Pyridyl Disulfides in Bioconjugation

The precise, covalent linkage of molecules to proteins and other biomolecules is a cornerstone of modern biotechnology and medicine.[1] Among the chemical tools developed for this purpose, pyridyl disulfide reagents, such as this compound, have emerged as exceptionally valuable. This specific molecule is a heterobifunctional linker, featuring a carboxylic acid for coupling to amines and an activated disulfide for selective reaction with thiols.[2][3]

The significance of this class of reagents lies in their ability to form disulfide bonds, which are uniquely responsive to the local redox environment. While stable in the relatively oxidizing milieu of the bloodstream, these bonds are readily cleaved by the high intracellular concentrations of reducing agents like glutathione.[4] This property makes them ideal for creating "smart" drug delivery systems, such as ADCs, that release their therapeutic payload only after reaching the target cell's interior.[4][5] This guide offers a deep dive into the fundamental chemical mechanism that underpins these applications, providing researchers with the foundational knowledge required to effectively design, execute, and troubleshoot experiments involving these powerful reagents.

The Core Mechanism: A Detailed Look at Thiol-Disulfide Exchange

The reaction between this compound and a thiol (R-SH) is a classic example of a thiol-disulfide exchange. This process is fundamentally a bimolecular nucleophilic substitution (S_N2) reaction.[6]

The Step-by-Step Mechanism:

  • Deprotonation: The reaction is initiated by the thiol, but not in its protonated form (R-SH). The actual nucleophile is the conjugate base, the thiolate anion (R-S⁻). The concentration of this highly reactive species is dependent on the pH of the solution and the pKa of the thiol.

  • Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the activated disulfide bond in this compound.

  • Transition State: A transient, trigonal bipyramidal transition state is formed where the attacking thiolate and the leaving 5-nitro-pyridine-2-thiolate are momentarily bonded to the central sulfur atom.

  • Bond Cleavage and Formation: The original disulfide bond breaks, and a new, mixed disulfide is formed between the incoming thiol and the pentanoic acid moiety. Simultaneously, the 5-nitro-pyridine-2-thione is released as the leaving group.

The presence of the electron-withdrawing nitro group on the pyridine ring is a critical design feature. It significantly increases the electrophilicity (the partial positive charge) of the disulfide sulfur atoms, making them more susceptible to nucleophilic attack and thereby accelerating the reaction.[3]

Caption: General mechanism of thiol-disulfide exchange.

Key Factors Governing Reaction Kinetics

The rate and success of the conjugation reaction are not absolute; they are governed by a set of interdependent chemical principles. Understanding these factors is crucial for optimizing experimental design.

A. The Critical Role of pH and Thiol pKa

The single most important factor influencing the reaction rate is the concentration of the nucleophilic thiolate anion (R-S⁻). This is dictated by the solution's pH and the thiol's intrinsic acid dissociation constant (pKa), a relationship described by the Henderson-Hasselbalch equation.

pH = pKa + log([R-S⁻]/[R-SH])

For a reaction to proceed efficiently, the pH of the buffer should ideally be equal to or greater than the pKa of the reacting thiol. This ensures that a significant fraction of the thiol exists in its reactive deprotonated state. However, a "pKa paradox" exists: while a lower pKa favors a higher concentration of thiolate at a given pH, thiols with higher pKa values often possess greater intrinsic nucleophilicity due to higher electron density on the sulfur atom. The optimal reaction rate is therefore a balance between these two opposing factors.[6][7]

Caption: Influence of pH and pKa on thiolate concentration and reaction rate.

B. Leaving Group Stability: The Key to a Fast Reaction

An S_N2 reaction proceeds efficiently when the leaving group is stable upon its departure. The leaving group in this reaction, 5-nitro-pyridine-2-thione, is exceptionally stable for two reasons:

  • Tautomerization: It exists in equilibrium with its tautomer, 2-mercapto-5-nitropyridine.

  • Resonance: The negative charge on the thiolate form is delocalized across the aromatic ring and the nitro group, stabilizing the anion.

Crucially, this leaving group is also a strong chromophore, with a characteristic absorbance maximum around 340 nm, which is distinct from the reactants. This provides a convenient, real-time method for monitoring the reaction's progress spectrophotometrically, a principle shared with the well-known Ellman's Reagent.[8][9]

Experimental Characterization: A Practical Workflow

To harness the capabilities of this compound, researchers must be able to reliably monitor and quantify its reaction with thiols. The following workflow and protocols provide a robust framework for this purpose.

workflow prep 1. Reagent Preparation - Prepare buffer of desired pH. - Prepare stock solutions of thiol and disulfide reagent. setup 2. Reaction Setup - Equilibrate reactants to temperature. - Initiate reaction by mixing. prep->setup monitor 3. Spectrophotometric Monitoring - Measure absorbance increase over time (e.g., at 340 nm). setup->monitor analysis 4. Kinetic Data Analysis - Convert absorbance to concentration. - Plot data to determine rate constants. monitor->analysis validate 5. Validation (Optional) - Confirm product formation using HPLC or Mass Spectrometry. analysis->validate

Caption: Experimental workflow for kinetic analysis.

Protocol 1: Spectrophotometric Monitoring of the Thiol-Disulfide Exchange

Objective: To quantify the rate of reaction by measuring the formation of the 5-nitro-pyridine-2-thione leaving group.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Reaction Buffer (e.g., phosphate buffer, pH 7.5)

  • Stock solution of this compound in a compatible organic solvent (e.g., DMSO).

  • Stock solution of the thiol of interest (e.g., L-cysteine, glutathione) in Reaction Buffer.

Methodology:

  • Instrument Setup: Set the spectrophotometer to read absorbance at the λ_max of the 5-nitro-pyridine-2-thione leaving group (determine this experimentally, typically ~340 nm).

  • Blanking: Prepare a blank cuvette containing only the Reaction Buffer and zero the instrument.

  • Reaction Initiation: In a new cuvette, add the Reaction Buffer and the thiol stock solution to their final desired concentrations. Place the cuvette in the spectrophotometer and begin recording data.

  • Initiate and Mix: To start the reaction, add a small volume of the disulfide reagent stock solution to the cuvette, mix rapidly by gentle inversion or with a pipette, and immediately begin continuous absorbance measurements over time.

  • Data Acquisition: Record the absorbance at regular intervals until the reaction reaches a plateau, indicating completion.

Protocol 2: Determination of Second-Order Rate Constants

Causality: To accurately determine the intrinsic reactivity (the second-order rate constant, k₂), the reaction is run under pseudo-first-order conditions. This is achieved by using a large excess (at least 10-fold) of one reactant (typically the thiol). This simplifies the rate law, as the concentration of the excess reactant remains effectively constant, allowing for straightforward calculation of the observed rate constant (kobs).

Methodology:

  • Experimental Series: Perform the reaction as described in Protocol 1, but set up a series of experiments where the thiol concentration is varied while keeping it in at least 10-fold excess over the disulfide reagent.

  • Data Conversion: For each run, convert the absorbance data to the concentration of the product using the Beer-Lambert Law (A = εbc), where ε is the molar extinction coefficient of the leaving group. This allows you to calculate the concentration of the disulfide reagent remaining at each time point.

  • Pseudo-First-Order Plot: Plot the natural logarithm of the remaining disulfide concentration (ln[Disulfide]) versus time (t). For a first-order reaction, this will yield a straight line with a slope equal to -kobs.

  • Second-Order Plot: Plot the calculated kobs values from each experiment against the corresponding concentration of the thiol ([Thiol]). This plot should be a straight line passing through the origin. The slope of this line is the second-order rate constant, k₂.

Data Presentation:

[Thiol] (mM)[Disulfide] (mM)pHTemperature (°C)kobs (s⁻¹)
1.00.17.525Value 1
2.00.17.525Value 2
5.00.17.525Value 3
10.00.17.525Value 4

The second-order rate constant, k₂, is derived from the slope of k_obs vs. [Thiol].

Applications in Drug Development and Research

The unique properties of the pyridyl disulfide linkage make it a powerful tool in therapeutic and diagnostic development.

Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

The premier application is in the design of ADCs. An ADC consists of a monoclonal antibody linked to a potent cytotoxic drug. The linker's role is critical: it must be stable enough to prevent premature drug release in the bloodstream but labile enough to release the drug inside the target cancer cell. The disulfide bond formed by reacting a thiol-containing drug with an antibody modified with a pyridyl disulfide reagent is ideal. The high concentration of intracellular glutathione (a thiol) rapidly reduces the linker disulfide bond, releasing the active drug precisely where it is needed.[4][10]

Caption: Mechanism of drug release from an ADC via a disulfide linker.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for advanced biological research and therapeutic design. Its mechanism of action, a highly refined thiol-disulfide exchange, is elegant in its simplicity and powerful in its application. The reaction is driven by the fundamental principles of nucleophilicity and leaving group stability, exquisitely tuned by the 5-nitropyridyl moiety. By understanding and controlling the key parameters of pH and reactant concentration, researchers can effectively leverage this chemistry to construct sophisticated bioconjugates, from fluorescently labeled proteins to next-generation antibody-drug conjugates. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor.

References

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link][6][11]

  • Fava, A., Iliceto, A., & Camera, E. (1957). Kinetics of the Thiol-Disulfide Exchange. Journal of the American Chemical Society, 79(4), 833–838. [Link][12]

  • Keire, D. A., Strauss, E., Guo, W., Noszal, B., & Rabenstein, D. L. (1998). Kinetics and equilibria of thiol/disulfide interchange reactions of selected biological thiols and related molecules with oxidized glutathione. The Journal of Organic Chemistry, 63(10), 3145-3155. [Link][13]

  • Szajewski, R. P., & Whitesides, G. M. (1980). Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol. Journal of the American Chemical Society, 102(6), 2011-2026. [Link][14]

  • Jessop, C. E., & Schauer, S. J. (2009). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Pharmaceutical Research, 26(8), 1897-1906. [Link][15]

  • Lees, W. J., & Whitesides, G. M. (1993). Aromatic thiol pKa effects on the folding rate of a disulfide containing protein. Bioorganic & Medicinal Chemistry, 1(4), 299-304. [Link][7]

  • Poole, L. B. (2015). Quantification of Thiols and Disulfides. Current Protocols in Toxicology, 64, 7.3.1-7.3.22. [Link][8]

  • BMG LABTECH. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Application Note. [Link][16]

  • Bianchi, D. H. A. (2014). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht Science Programme, 2. [Link]

  • Khan, S., & Ahmad, S. (2020). Thiol-disulfide exchange reactions occurring at modified bovine serum albumin detected using ellman's reagent (5, 5'-dithiobis (2-itrobenzoic acid). Pakistan Journal of Pharmaceutical Sciences, 33(6), 2767-2772. [Link][9]

  • Shaked, Z., Szajewski, R. P., & Whitesides, G. M. (1980). Rates of thiol-disulfide interchange reactions involving proteins and kinetic measurements of thiol pKa values. Biochemistry, 19(18), 4156–4166. [Link][17]

  • Walport, L. J., & Davis, B. G. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8343-8350. [Link][18]

  • Cytoswitch. (n.d.). This compound. [Link][2]

  • Cold Spring Harbor Protocols. (2006). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. [Link][19]

  • Christie, R. J., & Grainger, D. W. (2012). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Tetrahedron Letters, 53(28), 3658-3661. [Link][4]

  • Creative Biolabs. (n.d.). 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid. [Link][5]

  • de la Fuente-Herreruela, M., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 69. [Link][10]

  • Guga, P. (2020). Disulfide bridge as a linker in nucleic acids' bioconjugation. Part II: A summary of practical applications. Bioorganic Chemistry, 95, 103518. [Link][20]

  • Boster Biological Technology. (n.d.). Bioconjugation application notes. [Link][1]

  • Zhang, C., et al. (2016). Site-Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. Angewandte Chemie International Edition, 55(48), 14960-14974. [Link][21]

Sources

An In-Depth Technical Guide to Cysteine Modification in Peptides using 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles, applications, and a detailed protocol for the selective modification of cysteine residues in peptides using 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid. This reagent is a valuable tool for researchers and drug development professionals engaged in bioconjugation, protein engineering, and the development of peptide-based therapeutics.

Introduction: The Strategic Importance of Cysteine Modification

Cysteine, with its unique sulfhydryl group, is a prime target for the site-selective modification of peptides and proteins.[1][2] Its relatively low abundance and high nucleophilicity make it an ideal handle for introducing a wide array of functionalities, including fluorophores, cytotoxic drugs for antibody-drug conjugates (ADCs), and polyethylene glycol (PEG) chains to enhance therapeutic properties.[3] The thiol-disulfide exchange reaction is a robust and widely employed strategy for cysteine bioconjugation, offering high selectivity and efficiency under mild, biocompatible conditions.[4][5]

The reagent, this compound, leverages the well-established reactivity of nitropyridyl disulfides. The key to its efficacy lies in the thiol-disulfide exchange mechanism, a nucleophilic substitution reaction where the deprotonated thiol of a cysteine residue (thiolate) attacks one of the sulfur atoms of the disulfide bond.[4][6] This results in the formation of a new, mixed disulfide bond between the peptide and the modifying agent, and the release of 5-nitro-2-thiopyridone, a chromogenic byproduct that allows for spectrophotometric monitoring of the reaction progress. The electron-withdrawing nitro group on the pyridine ring enhances the electrophilicity of the disulfide bond, thereby accelerating the rate of the exchange reaction.[7]

The Chemistry: Thiol-Disulfide Exchange Mechanism

The modification of a cysteine residue with this compound proceeds via a classic SN2-type thiol-disulfide exchange reaction. The reaction is highly dependent on the pH of the medium, as the reactive species is the thiolate anion (RS⁻), which is a much stronger nucleophile than the protonated thiol (RSH).[4][6]

The reaction can be summarized in two key steps:

  • Deprotonation of the Cysteine Thiol: The equilibrium between the protonated thiol and the deprotonated thiolate is governed by the pKa of the cysteine sulfhydryl group (typically around 8.5) and the pH of the solution. At a pH close to or above the pKa, the concentration of the more reactive thiolate anion increases, thus accelerating the reaction.

  • Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond in the this compound reagent. This leads to the formation of a transient trigonal bipyramidal transition state, followed by the cleavage of the original disulfide bond and the formation of a new mixed disulfide between the peptide and the pentanoic acid moiety. The leaving group is the 5-nitro-2-thiopyridone anion.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Peptide_SH Peptide-Cys-SH Peptide_S Peptide-Cys-S⁻ Peptide_SH->Peptide_S pH ≥ pKa H H⁺ Transition_State Trigonal Bipyramidal Transition State Peptide_S->Transition_State Nucleophilic Attack Reagent This compound Reagent->Transition_State Modified_Peptide Modified Peptide Transition_State->Modified_Peptide Byproduct 5-Nitro-2-thiopyridone Transition_State->Byproduct

Figure 1: Reaction mechanism for cysteine modification.

Experimental Protocol: A Step-by-Step Guide

This section provides a representative protocol for the modification of a cysteine-containing peptide with this compound. The conditions may require optimization depending on the specific peptide sequence and its solubility characteristics.

Materials and Equipment
  • Peptide: Lyophilized cysteine-containing peptide of known purity.

  • Reagent: this compound.

  • Solvents:

    • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5.

    • Organic Co-solvent (if needed): Acetonitrile (ACN) or Dimethylformamide (DMF).

    • HPLC Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in ACN).

  • Equipment:

    • Analytical balance.

    • pH meter.

    • Vortex mixer.

    • Magnetic stirrer and stir bar.

    • Reaction vials.

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

    • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

    • Spectrophotometer (optional, for monitoring byproduct formation).

Experimental Workflow

Figure 2: Experimental workflow for peptide modification.

Detailed Procedure
  • Preparation of Stock Solutions:

    • Peptide Stock Solution: Accurately weigh the lyophilized peptide and dissolve it in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of an organic co-solvent like ACN or DMF can be added.

    • Reagent Stock Solution: Prepare a 10-fold molar excess stock solution of this compound in a suitable solvent (e.g., DMF or DMSO). Rationale: A molar excess of the reagent drives the reaction towards completion.

  • Reaction Setup:

    • In a clean reaction vial, add the desired volume of the peptide stock solution.

    • While gently stirring, add the calculated volume of the reagent stock solution to the peptide solution. The final concentration of the organic co-solvent should ideally be kept below 20% to avoid denaturation of the peptide.

    • Seal the vial and allow the reaction to proceed at room temperature with continuous stirring. Protect the reaction from light if any of the components are light-sensitive.

  • Reaction Monitoring:

    • The progress of the reaction should be monitored by reverse-phase HPLC.

    • At regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture, quench it by adding an equal volume of 1% TFA in water, and inject it onto the HPLC system.

    • Monitor the disappearance of the starting peptide peak and the appearance of the modified peptide peak. The modified peptide will typically have a longer retention time due to the increased hydrophobicity.

  • Reaction Quenching and Purification:

    • Once the reaction is deemed complete by HPLC analysis (typically when the starting peptide peak is no longer detectable), quench the reaction by acidifying the entire mixture with TFA to a final concentration of 0.1%.

    • Purify the modified peptide from the excess reagent and byproduct using preparative reverse-phase HPLC with a suitable gradient of Solvent A and Solvent B.

    • Collect the fractions corresponding to the modified peptide peak.

  • Characterization and Storage:

    • Confirm the identity and purity of the modified peptide by analytical HPLC and mass spectrometry. The observed molecular weight should correspond to the theoretical mass of the modified peptide.

    • Pool the pure fractions, lyophilize to obtain a dry powder, and store at -20°C or -80°C.

Characterization of the Modified Peptide

Thorough characterization is crucial to confirm the successful and specific modification of the cysteine residue.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the modified peptide and to separate it from the starting material and byproducts. A typical C18 reverse-phase column is used with a water/acetonitrile gradient containing 0.1% TFA. The modified peptide is expected to elute at a later retention time than the unmodified peptide due to the addition of the hydrophobic pentanoic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the covalent modification.[8] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used. The observed mass of the purified product should match the calculated mass of the peptide plus the mass of the modifying group minus the mass of one hydrogen atom.

Table 1: Expected Mass Shift upon Modification

ComponentChemical FormulaMolecular Weight (Da)
Modifying Group C₅H₈O₂S132.18
Hydrogen Atom H1.01
Net Mass Addition +131.17

Note: The mass of the 5-nitropyridyl group is not added as it is part of the leaving group.

Applications in Research and Drug Development

The ability to selectively modify cysteine residues with reagents like this compound has significant implications in various fields:

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid handle on the modifying group can be used for the subsequent attachment of cytotoxic drugs, creating potent and targeted cancer therapeutics.[1][2]

  • Peptide Stapling: The introduced moiety can serve as an anchor point for creating stapled peptides, which have enhanced helical structure, proteolytic stability, and cell permeability.[2]

  • Biophysical Probes: The carboxylic acid can be conjugated to fluorescent dyes, biotin, or other reporter molecules for use in cellular imaging, binding assays, and pull-down experiments.

  • PEGylation: The terminal carboxyl group can be used to attach polyethylene glycol (PEG) chains, a common strategy to improve the pharmacokinetic profile of therapeutic peptides and proteins.

Troubleshooting

Problem Possible Cause Solution
Low reaction yield - Incomplete dissolution of peptide or reagent.- Suboptimal pH.- Insufficient reagent excess.- Add a minimal amount of organic co-solvent.- Optimize the reaction pH (test a range from 7.0 to 8.5).- Increase the molar excess of the reagent.
Formation of multiple products - Disulfide scrambling or oxidation of the starting peptide.- Non-specific modification.- Degas the buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the pH is not excessively high.
No reaction - Inactive peptide (oxidized cysteine).- Inactive reagent.- Reduce the peptide with a mild reducing agent (e.g., TCEP) and purify before the modification reaction.- Verify the integrity of the reagent.

Conclusion

This compound is a highly effective reagent for the selective modification of cysteine residues in peptides. The underlying thiol-disulfide exchange chemistry is robust, proceeds under mild conditions, and allows for the introduction of a versatile carboxylic acid handle for further functionalization. This technical guide provides a solid foundation for researchers to successfully implement this valuable bioconjugation strategy in their work, paving the way for advancements in drug discovery and chemical biology.

References

  • Ogilvie, K. K., & Thach, R. E. (1969). The Synthesis of Polynucleotides. I. The Stepwise Synthesis of Oligoribonucleotides. Journal of the American Chemical Society, 91(15), 4149-4156. [Link]

  • Brocklehurst, K. (1979). Specific covalent modification of thiols: applications in the study of enzymes and other biomolecules. International Journal of Biochemistry, 10(4), 259-274. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

  • Singh, R., Lamture, J. B., & Wensel, T. G. (1993). A novel method for site-directed fluorescent labeling of proteins. Analytical Biochemistry, 212(2), 433-435. [Link]

  • Mann, M., Hendrickson, R. C., & Pandey, A. (2001). Analysis of proteins and proteomes by mass spectrometry. Annual Review of Biochemistry, 70(1), 437-473. [Link]

  • Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology, 30(7), 631-637. [Link]

  • Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(17), 3519-3530. [Link]

  • Medzihradszky, K. F. (2005). Characterization of protein post-translational modifications by mass spectrometry. Methods in Enzymology, 405, 116-143. [Link]

  • Walsh, C. T., Garneau-Tsodikova, S., & Gatto, G. J., Jr. (2005). Protein posttranslational modifications: the chemistry of proteome diversifications. Angewandte Chemie International Edition in English, 44(45), 7342-7372. [Link]

  • GenScript. Peptide Modifications. [Link]

  • Bodor, N., & Buchwald, P. (2012). Recent advances in the brain targeting of neuropharmaceuticals by chemical delivery systems. Advanced Drug Delivery Reviews, 64(15), 1748-1760. [Link]

  • Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(17), 3519-3530. [Link]

  • ResearchGate. Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. [Link]

  • Mi, W., Li, L., & Su, X. D. (2008). 5,5'-Dithio-bis(2-nitrobenzoic acid) modification of cysteine improves the crystal quality of human chloride intracellular channel protein 2. Biochemical and Biophysical Research Communications, 368(4), 919-922. [Link]

  • Semantic Scholar. Annulative Editing of Peptide Side Chains: N-Pyridination of Lysine via Chichibabin Pyridine Synthesis in Hexafluoroisopropanol. [Link]

  • ResearchGate. Dynamic Modification of a Mutant Cytoplasmic Cysteine Residue Modulates the Conductance of the Human 5-HT3A Receptor. [Link]

  • Chen, F. J., & Gao, J. (2022). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie International Edition, 61(38), e202206436. [Link]

  • Doud, E., Tilden, J., Treacy, J., Chao, E., Montgomery, H., Kunkel, G., ... & Spokoyny, A. (2023). Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. ChemRxiv. [Link]

  • Chen, F. J., & Gao, J. (2022). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie International Edition, 61(38), e202206436. [Link]

Sources

The Nitropyridyl Disulfide Group: A Lynchpin in Modern Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Reactive Disulfide

In the landscape of bioconjugation chemistry, the nitropyridyl disulfide group stands out as a remarkably versatile and reliable functional moiety. Its predictable reactivity, coupled with the ability to create cleavable linkages, has cemented its role in a wide array of applications, from the site-specific modification of proteins to the sophisticated design of stimulus-responsive drug delivery systems. This guide provides an in-depth exploration of the core principles governing the reactivity of the nitropyridyl disulfide group, offering not just protocols, but the scientific rationale that underpins them. As researchers and drug development professionals, understanding the nuances of this chemistry is paramount to designing robust and effective bioconjugates.

The foundational utility of nitropyridyl disulfides, such as 2,2'-dithiobis(5-nitropyridine) (DTNP) and S-(3-nitro-2-pyridinesulfenyl) (S-Npys) derivatives, lies in their capacity for efficient thiol-disulfide exchange. This reaction is the cornerstone of their application, enabling the formation of a new disulfide bond with a thiol-containing molecule, such as a cysteine residue in a protein, while releasing a chromophoric byproduct, 3-nitro-2-thiopyridone.[1] This release of a colored compound provides a convenient method for monitoring the progress of the reaction spectrophotometrically.[2]

This guide will delve into the mechanistic underpinnings of this reaction, explore the critical factors that modulate its kinetics, provide detailed experimental protocols for common applications, and offer insights into the design of self-validating experimental systems.

The Heart of the Matter: The Thiol-Disulfide Exchange Reaction

The reactivity of the nitropyridyl disulfide group is centered on the thiol-disulfide exchange reaction, a nucleophilic substitution (SN2) type mechanism.[3] The process is initiated by the attack of a deprotonated thiol (a thiolate anion) on one of the sulfur atoms of the disulfide bond. This leads to the formation of a transient trigonal bipyramidal transition state, which then resolves to form a new, mixed disulfide and releases the 3-nitro-2-thiopyridone leaving group.[3]

The key to the high reactivity of nitropyridyl disulfides lies in the electron-withdrawing nature of the nitro group on the pyridine ring. This electronic effect makes the disulfide bond more electrophilic and thus more susceptible to nucleophilic attack by a thiolate. Furthermore, the resulting 3-nitro-2-thiopyridone is a relatively stable leaving group, which thermodynamically favors the forward reaction.

Thiol_Disulfide_Exchange

Factors Influencing Reactivity: A Guide to Optimizing Your Conjugation

The efficiency and specificity of the thiol-disulfide exchange reaction with nitropyridyl disulfides are not absolute but are critically influenced by a triumvirate of factors: pH, solvent, and steric hindrance. A nuanced understanding of these parameters is essential for designing successful bioconjugation strategies.

The Decisive Role of pH

The rate of the thiol-disulfide exchange reaction is profoundly pH-dependent. This is because the reactive species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH).[4] Therefore, the reaction rate increases as the pH of the medium approaches and surpasses the pKa of the thiol group, leading to a higher concentration of the nucleophilic thiolate. For most cysteine residues in proteins, the pKa is around 8.3-8.6, meaning that reactions are typically more efficient at slightly alkaline pH (7.5-8.5). However, it is a delicate balance; at pH values above 8.5, the risk of side reactions, such as disulfide bond scrambling and hydrolysis of the nitropyridyl disulfide reagent itself, increases.[5]

For some applications, a lower pH is desirable to maintain the stability of the protein or other biomolecules. While the reaction will be slower, it can still proceed to completion, albeit over a longer period. The optimal pH for any given conjugation must be empirically determined, balancing the need for efficient reaction with the stability of the reactants.

The Influence of the Solvent Environment

The choice of solvent can also modulate the reactivity of the nitropyridyl disulfide group. The polarity of the solvent can influence the stability of the transition state and the solubility of the reactants. For instance, the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be necessary to dissolve hydrophobic reagents. However, the presence of these solvents can alter the pKa of the thiol and the conformation of the protein, thereby affecting the reaction rate. A systematic investigation of solvent effects is often warranted when developing a new conjugation protocol, especially when working with molecules that have limited aqueous solubility.

Steric Considerations: The Accessibility of the Thiol

The accessibility of the thiol group is a critical determinant of reactivity.[2] A cysteine residue buried within the hydrophobic core of a protein will be largely unreactive towards a nitropyridyl disulfide reagent in the aqueous phase. For this reason, partial denaturation of the protein under controlled conditions may be necessary to expose the target thiol. Conversely, for site-specific labeling, a cysteine residue engineered onto a flexible and exposed loop of a protein will exhibit much higher reactivity. When designing a protein for labeling, computational modeling can be a valuable tool to predict the surface accessibility of engineered cysteine residues.

Factor Effect on Reactivity Practical Considerations
pH Reaction rate increases with pH as the concentration of the reactive thiolate anion increases.[4]Optimal pH is typically slightly above the pKa of the thiol (e.g., pH 7.5-8.5 for cysteine). Higher pH can lead to side reactions.
Solvent Polarity can affect reaction rates and reactant solubility. Organic co-solvents may be required for hydrophobic reagents but can alter protein conformation.Empirical optimization is often necessary. Start with aqueous buffers and add co-solvents as needed.
Steric Hindrance The accessibility of the thiol group is crucial. Buried thiols are unreactive.[2]Consider the local environment of the thiol. Partial denaturation or engineering cysteines in exposed regions can enhance reactivity.

Applications in the Field: From Benchtop to Therapeutics

The unique properties of the nitropyridyl disulfide group have led to its widespread adoption in various scientific and therapeutic domains.

Site-Specific Protein Modification and Labeling

The ability to selectively target cysteine residues makes nitropyridyl disulfide reagents invaluable for the site-specific modification of proteins. This allows for the precise attachment of a wide range of functionalities, including fluorescent dyes, affinity tags, and polyethylene glycol (PEG) chains for improving protein stability and pharmacokinetics.

Redox-Responsive Drug Delivery Systems

The cleavable nature of the disulfide bond formed through this chemistry is a key feature exploited in the design of advanced drug delivery systems.[6][7] The disulfide linkage is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment inside a cell, particularly within the cytoplasm and endosomes where the concentration of glutathione is high.[8] This differential stability allows for the targeted release of a therapeutic payload at the site of action, minimizing off-target effects.

A prominent application is the functionalization of liposomes and nanoparticles with targeting ligands via a disulfide linker.[2][9] The ligand directs the nanocarrier to the target cell, and upon internalization, the disulfide bond is cleaved, releasing the encapsulated drug.

Drug_Delivery

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized for each specific application.

Protocol 1: General Procedure for Protein Labeling with a Nitropyridyl Disulfide Reagent

This protocol describes the labeling of a protein with a single accessible cysteine residue.

Materials:

  • Protein of interest with a free cysteine residue

  • Nitropyridyl disulfide reagent (e.g., DTNP or a Npys-functionalized molecule)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: If the protein has formed disulfide-linked dimers or oligomers, it may be necessary to first reduce it. Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer.

  • Reagent Preparation: Dissolve the nitropyridyl disulfide reagent in a suitable solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the nitropyridyl disulfide reagent stock solution to the protein solution. The final concentration of the organic solvent should typically be less than 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The progress of the reaction can be monitored by measuring the absorbance of the released 3-nitro-2-thiopyridone at its characteristic wavelength (typically around 343 nm for the thiopyridone released from DTNP).

  • Quenching: Quench any unreacted nitropyridyl disulfide reagent by adding a 100-fold molar excess of L-cysteine and incubating for an additional 30 minutes.

  • Purification: Remove the excess reagent and the quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterization: Confirm the labeling efficiency by mass spectrometry or other appropriate analytical techniques.

Protocol 2: Preparation of Peptide-Functionalized Liposomes via Pyridyl Disulfide Chemistry

This protocol outlines the preparation of liposomes decorated with a cysteine-terminated peptide.

Materials:

  • Lipids: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol, and a pyridyl disulfide-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[3-(2-pyridyldithio)propionate] (DSPE-PDP))

  • Cysteine-terminated peptide

  • Hydration Buffer: e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4

  • Chloroform

Procedure:

  • Lipid Film Formation: Dissolve the lipids (e.g., DPPC:Cholesterol:DSPE-PDP at a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the Hydration Buffer by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).

  • Liposome Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Peptide Conjugation: Add the cysteine-terminated peptide to the liposome suspension at a desired peptide-to-lipid molar ratio.

  • Incubation: Incubate the mixture at room temperature for 4-6 hours with gentle stirring. The reaction progress can be monitored by measuring the release of pyridine-2-thione.

  • Purification: Remove the unconjugated peptide by size exclusion chromatography or dialysis.

  • Characterization: Characterize the size, zeta potential, and peptide conjugation efficiency of the final liposome formulation.

Conclusion: A Versatile Tool for the Modern Scientist

The nitropyridyl disulfide group, through its reliable and tunable thiol-disulfide exchange chemistry, offers a powerful platform for the creation of sophisticated bioconjugates. Its utility in both fundamental research and therapeutic development is a testament to its versatility. By understanding the core principles of its reactivity and the key factors that influence it, researchers can harness the full potential of this remarkable chemical tool to advance their scientific endeavors. The protocols and insights provided in this guide are intended to serve as a foundation for the rational design and execution of experiments, empowering scientists to innovate with confidence.

References

  • Bernatowicz, M. S., Matsueda, G. R., & Quertermous, T. (1986). A method for the synthesis of S-3-nitro-2-pyridinesulfenyl-cysteine peptides. Tetrahedron Letters, 27(26), 2941-2944. [Link]

  • Moreno, M., Pardilla, V., & de la Maza, A. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 1-14. [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA)-General Subjects, 1840(2), 838-846. [Link]

  • van der Vlies, A. J., O'Neil, C. P., & Hubbell, J. A. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. Bioconjugate chemistry, 21(4), 645-650. [Link]

  • Barz, M., & Luxenhofer, R. (2012). Bioconjugation using thiols: old chemistry rediscovered to connect polymers with nature's building blocks. ACS Macro Letters, 1(12), 1414-1418. [Link]

  • Sun, H., Zhang, Y., & Li, Z. (2017). Pyridyl disulfide reaction chemistry: an efficient strategy toward redox-responsive cyclic peptide–polymer conjugates. Polymer Chemistry, 8(25), 3840-3847. [Link]

  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & redox signaling, 18(13), 1623-1641. [Link]

  • Fava, A., Iliceto, A., & Camera, E. (1957). Kinetics of the Thiol-Disulfide Exchange. Journal of the American Chemical Society, 79(4), 833-837. [Link]

  • LUMICKS. (n.d.). Protein labeling and tethering kit (cysteine) Protocol. [Link]

  • Jensen, K. S., Hansen, R. E., & Winther, J. R. (2009). Kinetic and thermodynamic aspects of cellular thiol-disulfide redox regulation. Antioxidants & redox signaling, 11(5), 1047-1058. [Link]

  • Nagy, P. (2013). Kinetics and mechanisms of thiol–disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & redox signaling, 18(13), 1623-1641. [Link]

  • Andre, F., & Meienhofer, J. (1994). Formation of disulfide bonds in synthetic peptides and proteins. In Peptide Synthesis Protocols (pp. 91-169). Humana Press. [Link]

  • Wunderlich, M., & Glockshuber, R. (2007). Disulfide formation and stability of a cysteine-rich repeat protein from Helicobacter pylori. Journal of molecular biology, 367(3), 854-867. [Link]

  • Nagy, P. (2012). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Moreno, M., Pardilla, V., & de la Maza, A. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Docta Complutense. [Link]

  • Moreno, M., Pardilla, V., & de la Maza, A. (2019). Two-step lipid-peptide conjugation through pyridyl disulfide reaction... ResearchGate. [Link]

  • Roy, D., Cambre, J. N., & Sumerlin, B. S. (2010). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry, 1(11), 1621-1634. [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. ResearchGate. [Link]

  • Tu, B. P., & Weissman, J. S. (2004). The FAD-and O2-dependent reaction cycle of Ero1-mediated disulfide bond formation in the endoplasmic reticulum. Molecular cell, 14(2), 221-231. [Link]

  • Meng, F., Cheng, R., Deng, C., & Zhong, Z. (2014). Redox sensitive nanoparticles with disulfide bond linked sheddable shell for intracellular drug delivery. Med chem, 4(11), 753-755. [Link]

  • Laboratory 4 – Liposomes. (n.d.). [Link]

  • Zhang, Y., Xu, J., & Li, Z. (2018). In Situ Phototriggered Disulfide-Cross-Link Nanoparticles for Drug Delivery. Macromolecular rapid communications, 39(1), 1700547. [Link]

  • Liu, X., Liu, Y., & Liu, J. (2013). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of pharmaceutical and biomedical analysis, 75, 153-159. [Link]

  • Kim, E., & Kim, D. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. The Open Biology Journal, 5(1). [Link]

  • Zhang, L., & Tam, J. P. (1996). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo (1, 4)-Cys-Gly-Phe-Cys-Gly-OH. Journal of pharmaceutical and biomedical analysis, 14(8-10), 1145-1153. [Link]

  • Montanez, M. I., Garcia, M., & Varela, J. A. (2013). A facile and versatile methodology for cysteine specific labeling of proteins with octahedral polypyridyl d6 metal complexes. Dalton Transactions, 42(31), 11134-11142. [Link]

  • Lacetera, A., & Aschi, M. (2014). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics, 16(24), 12261-12267. [Link]

  • Schroll, A. L., Hondal, R. J., & Flemer Jr, S. (2012). 2, 2'-dithiobis (5-nitropyridine)(DTNP) as an effective and gentle deprotectant for common cysteine protecting groups. Journal of peptide science: an official publication of the European Peptide Society, 18(9), 553-564. [Link]

  • Wang, J., Sun, X., & Mao, W. (2016). Synthetic methods of disulfide bonds applied in drug delivery systems. Current organic chemistry, 20(14), 1476-1492. [Link]

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77. [Link]

  • Tam, J. P., & Merrifield, R. B. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Peptide Analysis Protocols (pp. 261-304). Humana Press. [Link]

  • Schroll, A. L., Hondal, R. J., & Flemer Jr, S. (2012). 2, 2'-Dithiobis (5-nitropyridine)(DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups. ResearchGate. [Link]

Sources

A Technical Guide to Discovering Novel Applications for Pentanoic Acid Disulfide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Versatile Scaffold

The confluence of a reactive disulfide bond and a tunable pentanoic acid moiety endows a unique set of physicochemical properties upon a class of molecules that hold immense, yet largely uncharted, promise. While alpha-lipoic acid stands as a well-recognized antioxidant and metabolic cofactor, it represents only a fraction of the potential applications for pentanoic acid disulfide derivatives. This guide is crafted for the innovator, the researcher at the forefront of discovery, providing a framework to systematically explore and unlock novel therapeutic and material science applications for this versatile chemical scaffold. We will journey from the foundational chemistry to the frontiers of their use in oncology, inflammation, and smart materials, equipping you with the knowledge and methodologies to pioneer the next generation of disulfide-based technologies.

Part 1: The Core Architecture - Understanding the Structure-Function Relationship

The power of pentanoic acid disulfide derivatives lies in the synergy between their two key structural features: the disulfide bond and the pentanoic acid backbone.

The Disulfide Bond: The Reactive Core

The disulfide (-S-S-) linkage is a dynamic covalent bond that is central to the biological and material activities of these derivatives. Its reactivity is primarily governed by the thiol-disulfide exchange mechanism, a process fundamental to cellular redox homeostasis. This exchange allows the disulfide to interact with cysteine residues in proteins, thereby modulating their structure and function. This reactivity is the basis for their application as enzyme inhibitors, signaling pathway modulators, and redox-responsive linkers in drug delivery systems.[1][2]

The Pentanoic Acid Moiety: The Modulatory Backbone

The five-carbon carboxylic acid chain, or a derivative thereof, provides a scaffold for fine-tuning the molecule's pharmacokinetic and physicochemical properties. Modifications to this chain can alter:

  • Solubility and Bioavailability: Influencing how the molecule is absorbed, distributed, metabolized, and excreted (ADME).

  • Lipophilicity: Affecting its ability to cross cellular membranes.

  • Target Specificity: By incorporating specific targeting ligands, the derivative can be directed to particular cells or tissues.

The synthesis of novel derivatives often involves modifications to this pentanoic acid chain, such as through Steglich esterification, to create a library of compounds with diverse properties for screening.[3][4]

Part 2: Charting New Frontiers - A Framework for Discovery

The quest for novel applications requires a systematic and hypothesis-driven approach. The following framework outlines a logical progression from conceptualization to validation.

Hypothesis Generation: Connecting Chemistry to Unmet Needs

The initial step involves a deep dive into the chemical possibilities of the pentanoic acid disulfide scaffold and aligning them with existing challenges in medicine and material science.

cluster_0 Discovery Phase 1: Conceptualization Identify_Property Identify Key Chemical Property - Redox reactivity - Reversible covalent bonding - Tunable lipophilicity Link_to_Need Link to Unmet Need - Targeted cancer therapy - Chronic inflammation - Self-healing materials Identify_Property->Link_to_Need Aligns with Formulate_Hypothesis Formulate Testable Hypothesis 'A derivative with property X can address need Y by mechanism Z' Link_to_Need->Formulate_Hypothesis Generates

Caption: A streamlined workflow for generating novel application hypotheses.

Synthesis and Library Development

With a clear hypothesis, the next step is the synthesis of a focused library of novel pentanoic acid disulfide derivatives. A variety of synthetic strategies can be employed to create both symmetrical and unsymmetrical disulfides with diverse functionalities.[5][6][7][8]

Table 1: Synthetic Approaches for Pentanoic Acid Disulfide Derivatives

Synthetic MethodDescriptionKey Advantages
Oxidative Coupling of Thiols The reaction of two thiol-containing precursors in the presence of an oxidizing agent to form a symmetrical disulfide.Straightforward, high atom economy.
Thiol-Disulfide Exchange The reaction of a thiol with a disulfide to form a new, unsymmetrical disulfide.Allows for the creation of more complex and targeted molecules.
Steglich Esterification Modification of the carboxylic acid group of the pentanoic acid chain to create esters with varied properties.[3][4]Mild reaction conditions, broad functional group tolerance.
Ring-Opening Polymerization Using cyclic disulfide monomers, such as derivatives of lipoic acid, to create polymers with disulfide bonds in the backbone.[9][10]Creates degradable polymers for applications like drug delivery.
Experimental Validation: A Tiered Approach

A multi-tiered validation process is crucial to efficiently screen and characterize the novel derivatives.

Tier 1: In Vitro Characterization

This initial phase focuses on confirming the fundamental chemical and biological properties of the synthesized compounds.

Protocol: High-Throughput Thiol-Disulfide Exchange Assay

This assay is fundamental for quantifying the reactivity of the disulfide bond.

  • Objective: To determine the rate of reaction between a pentanoic acid disulfide derivative and a model thiol.

  • Materials:

    • Pentanoic acid disulfide derivative.

    • A thiol-containing molecule (e.g., glutathione, cysteine).

    • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).[11]

    • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • UV-Vis spectrophotometer.

  • Procedure:

    • Prepare solutions of the derivative and the thiol in the reaction buffer.

    • Mix the solutions in a 96-well plate.

    • At defined time intervals, add Ellman's reagent to a sample from the reaction mixture.

    • The reaction of DTNB with unreacted thiols produces a colored product (2-nitro-5-thiobenzoate), which can be quantified by measuring the absorbance at 412 nm.[11][12]

    • The rate of decrease in free thiols corresponds to the rate of the thiol-disulfide exchange reaction.

  • Data Analysis: Plot the concentration of free thiols over time to determine the reaction kinetics.

Tier 2: Cell-Based Assays for Therapeutic Applications

For derivatives with therapeutic potential, cell-based assays are essential to assess their efficacy and mechanism of action in a biological context.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended protein target within a cell.[13][14][15][16][17]

  • Objective: To determine if a pentanoic acid disulfide derivative stabilizes its target protein against thermal denaturation.

  • Procedure:

    • Treat intact cells with the derivative or a vehicle control.

    • Heat the cells across a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of soluble target protein at each temperature using methods like Western blotting or ELISA.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the derivative indicates direct binding.[13][15]

Tier 3: In Vivo Models for Preclinical Validation

The most promising candidates from in vitro and cell-based assays should be evaluated in relevant animal models to assess their in vivo efficacy and safety.

Example: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a widely used and well-characterized model of acute inflammation.[18][19][20][21][22]

  • Objective: To evaluate the ability of a pentanoic acid disulfide derivative to reduce acute inflammation.

  • Procedure:

    • Administer the derivative or a control vehicle to rodents.

    • After a set period, inject a solution of carrageenan into the paw to induce localized inflammation and edema.

    • Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: A significant reduction in paw swelling in the treated group compared to the control group indicates anti-inflammatory activity.

Part 3: Novel Application Frontiers

The unique properties of pentanoic acid disulfide derivatives open up a vast landscape of potential applications.

Therapeutic Innovations
  • Oncology: The higher concentration of glutathione in cancer cells compared to healthy cells makes the disulfide bond an excellent trigger for targeted drug delivery.[2][23] Pentanoic acid disulfide derivatives can be used to create prodrugs that are activated specifically within the tumor microenvironment, or as components of redox-responsive nanocarriers that release their chemotherapeutic payload inside cancer cells.[2][23][24][25] There is also emerging evidence for their direct anticancer activity by targeting mitochondrial pathways.[26]

  • Anti-inflammatory Agents: The ability of these derivatives to modulate the function of proteins involved in inflammatory signaling pathways, such as NF-κB, makes them promising candidates for the treatment of chronic inflammatory diseases.

  • Enzyme Inhibitors: The disulfide bond can form a reversible covalent bond with cysteine residues in the active site of enzymes, leading to their inhibition. This makes them attractive for targeting enzymes implicated in various diseases.

Advanced Material Science
  • Self-Healing Materials: The reversible nature of the disulfide bond allows for the creation of polymers that can autonomously repair themselves after damage.[27][28][29][30][31] When a crack forms, the disulfide bonds can break and then reform across the damaged interface upon the application of a stimulus like heat, restoring the material's integrity.[27][28][29][30][31]

  • Drug Delivery Systems: Polymers containing disulfide bonds in their backbone or as pendant groups can be formulated into nanoparticles, micelles, or hydrogels for controlled drug release.[1][9][10][32] The disulfide bonds are stable in the bloodstream but are cleaved in the reducing environment of the cell, leading to the disassembly of the carrier and the release of the encapsulated drug.[1][2][23]

cluster_therapeutic Therapeutic Applications cluster_materials Material Science Applications Oncology Oncology - Redox-responsive drug delivery - Mitochondrial targeting Inflammation Anti-inflammatory Agents - Modulation of signaling pathways Enzyme_Inhibition Enzyme Inhibitors - Reversible covalent inhibition Self_Healing Self-Healing Materials - Reversible polymer networks Drug_Delivery Drug Delivery Systems - Stimuli-responsive nanocarriers Pentanoic_Acid_Disulfide_Derivatives Pentanoic Acid Disulfide Derivatives Pentanoic_Acid_Disulfide_Derivatives->Oncology Pentanoic_Acid_Disulfide_Derivatives->Inflammation Pentanoic_Acid_Disulfide_Derivatives->Enzyme_Inhibition Pentanoic_Acid_Disulfide_Derivatives->Self_Healing Pentanoic_Acid_Disulfide_Derivatives->Drug_Delivery

Caption: Overview of novel application areas for pentanoic acid disulfide derivatives.

Part 4: Future Perspectives and Conclusion

The field of pentanoic acid disulfide derivatives is at an exciting juncture. The convergence of advanced synthetic chemistry, high-throughput screening, and a deeper understanding of cellular redox biology is paving the way for the development of a new generation of smart therapeutics and materials. The principles and methodologies outlined in this guide provide a robust foundation for researchers to build upon. By embracing a creative and systematic approach to discovery, we can unlock the full potential of this remarkable chemical scaffold and translate its unique properties into tangible solutions for some of the most pressing challenges in medicine and technology.

References

  • Self-Healing Materials Based on Disulfide Links. Macromolecules. [Link]

  • Disulfide-containing Macromolecules for Therapeutic Delivery. National Institutes of Health. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. MDPI. [Link]

  • Self-healing materials based on disulfide bond-containing acrylate networks. ResearchGate. [Link]

  • Redox-Responsive Drug Delivery Systems: A Chemical Perspective. AUS Repository. [Link]

  • Self-healing materials based on disulfide links. TUE Research Portal. [Link]

  • Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review. National Institutes of Health. [Link]

  • Self-Healable Covalently Adaptable Networks Based on Disulfide Exchange. National Institutes of Health. [Link]

  • Redox-Responsive Drug Delivery Systems: A Chemical Perspective. National Institutes of Health. [Link]

  • SYNTHESIS OF NOVEL LIPOIC ACID DERIVATIVES. ScienceOpen. [Link]

  • Self-Healable Covalently Adaptable Networks Based on Disulfide Exchange. MDPI. [Link]

  • Disulfide bond-responsive nanotherapeutic systems for effective payload in cancer therapy. ResearchGate. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Institutes of Health. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. MDPI. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • Redox Sensitive Nanoparticles with Disulfide Bond Linked Sheddable Shellfor Intracellular Drug Delivery. Semantic Scholar. [Link]

  • Pain, Immunology & Inflammation Models. Pharmaron. [Link]

  • Synthesis of novel lipoic acid derivatives. Journal of the Chilean Chemical Society. [Link]

  • Poly(disulfide)s: From Synthesis to Drug Delivery. ACS Publications. [Link]

  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. National Institutes of Health. [Link]

  • Synthesis of Novel Lipoic Acid Derivates. Repositorio - Universidad Autónoma de Chile. [Link]

  • A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. National Institutes of Health. [Link]

  • Disulfide-containing monomers in chain-growth polymerization. Royal Society of Chemistry. [Link]

  • Synthesis and anticancer evaluation of alpha-lipoic acid derivatives. PubMed. [Link]

  • Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. MDPI. [Link]

  • Unsymmetrical disulfides synthesis. ResearchGate. [Link]

  • Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. SAGE Journals. [Link]

  • Synthesis and anticancer evaluation of α-lipoic acid derivatives. ResearchGate. [Link]

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Publications. [Link]

  • Assays for Thiols and Modifications. National Center for Biotechnology Information. [Link]

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. National Institutes of Health. [Link]

  • Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. PubMed. [Link]

  • Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II. PubMed. [Link]

  • (PDF) Synthesis, Anticancer Activity, SAR and Binding Mode of Interaction Studies of Substituted Pentanoic Acids: Part II. ResearchGate. [Link]

  • Design and Synthesis of Novel Oleanolic Acid-Linked Disulfide, Thioether, or Selenium Ether Moieties as Potent Cytotoxic Agents. PubMed. [Link]

  • The disulfide compound α-lipoic acid and its derivatives: A novel class of anticancer agents targeting mitochondria. ResearchGate. [Link]

  • synthesis and application of novel disulfide containing amino acid for drug/gene delivery and therapeutic peptides. ResearchGate. [Link]

  • The first synthesis of natural disulfide bruguiesulfurol and biological evaluation of its derivatives as a novel scaffold for PTP1B inhibitors. PubMed. [Link]

  • Emerging roles of protein disulfide isomerase in cancer. PubMed. [Link]

Sources

Preliminary Studies on the Biocompatibility of Nitropyridine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Nitropyridines in Drug Development

Nitropyridine compounds represent a fascinating and potent class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. Their unique electronic properties, stemming from the electron-withdrawing nitro group and the nitrogen-containing pyridine ring, confer a diverse range of biological activities. These compounds have shown promise as anticancer, antiviral, antimicrobial, and even anti-neurodegenerative agents.[1][2][3] The versatility of nitropyridines as precursors in the synthesis of complex bioactive molecules further underscores their importance in drug discovery and development.[1][2][3][4]

However, the very features that make nitropyridines biologically active also raise critical questions about their biocompatibility. The presence of the nitroaromatic moiety, in particular, is a well-known structural alert for potential toxicity.[5] Enzymatic reduction of the nitro group in biological systems can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and other adverse effects.[5][6]

Therefore, a thorough and rigorous evaluation of the biocompatibility of any new nitropyridine-based drug candidate is not merely a regulatory hurdle but a fundamental necessity to ensure patient safety. This technical guide provides a comprehensive framework for conducting preliminary biocompatibility studies on nitropyridine compounds, designed for researchers, scientists, and drug development professionals. We will delve into the core principles behind each assay, provide detailed, field-proven protocols, and explain the scientific rationale behind experimental choices, empowering you to generate robust and reliable data for your development programs.

I. Foundational Biocompatibility Assessment: A Tiered Approach

A logical and efficient approach to assessing the biocompatibility of nitropyridine compounds involves a tiered testing strategy. This begins with fundamental in vitro assays to evaluate cytotoxicity, genotoxicity, and hemocompatibility. The results of these initial studies will guide further, more complex in vivo investigations.

Start Nitropyridine Compound Candidate Cytotoxicity In Vitro Cytotoxicity Assessment Start->Cytotoxicity Genotoxicity In Vitro Genotoxicity Assessment Start->Genotoxicity Hemocompatibility In Vitro Hemocompatibility Assessment Start->Hemocompatibility Decision Preliminary Biocompatibility Profile Cytotoxicity->Decision Genotoxicity->Decision Hemocompatibility->Decision Further_Studies Proceed to In Vivo Studies Decision->Further_Studies Favorable Profile Redesign Chemical Modification/ Lead Optimization Decision->Redesign Unfavorable Profile

Figure 1: Tiered approach for preliminary biocompatibility assessment.

II. In Vitro Cytotoxicity Assessment: Gauging the Impact on Cellular Viability

Cytotoxicity assays are the cornerstone of biocompatibility testing, providing a rapid and sensitive measure of a compound's potential to cause cell damage or death.[7][8] For nitropyridine compounds, it is crucial to employ multiple assays that probe different mechanisms of cell death, as the metabolic activation of the nitro group can trigger various toxic pathways.[5]

Core Principle: Why Multiple Cytotoxicity Assays?

Relying on a single cytotoxicity assay can be misleading. For instance, an assay that measures metabolic activity might miss compounds that induce cell death through membrane damage. By employing a battery of tests, we can obtain a more comprehensive understanding of the cytotoxic potential of a nitropyridine compound.

Recommended Cytotoxicity Assays for Nitropyridine Compounds
Assay Principle Endpoint Measured Reference Standard
MTT Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9][10][11]Mitochondrial metabolic activity.[9][10][11]ISO 10993-5[3][5][7][8][12]
Neutral Red Uptake (NRU) Assay Uptake and accumulation of the neutral red dye in the lysosomes of viable cells.[13][14][15][16][17]Lysosomal integrity and cell membrane permeability.[13][14][15][16][17]ISO 10993-5[3][5][7][8][12]
Lactate Dehydrogenase (LDH) Assay Measurement of LDH released from damaged cells into the culture medium.[18][19][20][21][22]Cell membrane integrity.[18][19][20][21][22]ISO 10993-5[3][5][7][8][12]
Experimental Protocol: MTT Assay

This protocol provides a detailed methodology for assessing the cytotoxicity of nitropyridine compounds using the MTT assay.

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., human fibroblasts, hepatocytes) in appropriate media.

  • Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of the nitropyridine compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Replace the culture medium in the 96-well plate with the medium containing the test compound. Include vehicle controls (medium with solvent) and untreated controls.

3. Incubation:

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Add 10 µL of the MTT solution to each well.[11]

  • Incubate the plate for 2-4 hours at 37°C.[11]

5. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[11]

6. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

A Seed Cells in 96-well Plate B Prepare Nitropyridine Compound Dilutions A->B C Treat Cells with Compound B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

III. In Vitro Genotoxicity Assessment: Uncovering the Potential for DNA Damage

Genotoxicity assessment is paramount for nitropyridine compounds due to the known mutagenic and carcinogenic potential of some nitroaromatic molecules.[23] These assays are designed to detect DNA damage and mutations.

Core Principle: A Multi-pronged Approach to Genotoxicity

A comprehensive genotoxicity evaluation should include tests that assess different types of genetic damage, including gene mutations, chromosomal aberrations, and DNA strand breaks.

Recommended Genotoxicity Assays for Nitropyridine Compounds
Assay Principle Endpoint Measured Reference Guideline
Ames Test (Bacterial Reverse Mutation Assay) Detects gene mutations (point mutations and frameshift mutations) in histidine-dependent strains of Salmonella typhimurium.[2][24][25][26][27]Reversion to histidine independence.[2][24][25][26][27]OECD 471
In Vitro Micronucleus Assay Detects chromosomal damage (clastogenicity) or aneuploidy by identifying micronuclei in the cytoplasm of interphase cells.[28][29][30][31][32]Presence of micronuclei.[28][29][30][31][32]OECD 487
Comet Assay (Single Cell Gel Electrophoresis) Detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."[1][6][33][34][35]Length and intensity of the comet tail.[1][6][33][34][35]Not a formal OECD guideline, but widely accepted.
Experimental Protocol: Ames Test

This protocol outlines the plate incorporation method for the Ames test.

1. Bacterial Strains and Culture:

  • Use appropriate strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).[2]

  • Grow overnight cultures of each bacterial strain.

2. Preparation of Test Substance and Controls:

  • Dissolve the nitropyridine compound in a suitable solvent.

  • Prepare a range of concentrations to be tested.

  • Include a vehicle control and positive controls for each strain (with and without S9).

3. Plate Incorporation:

  • To a tube containing molten top agar, add the bacterial culture, the test compound solution, and either S9 mix or a buffer.

  • Pour the mixture onto a minimal glucose agar plate.

4. Incubation:

  • Incubate the plates at 37°C for 48-72 hours.

5. Colony Counting:

  • Count the number of revertant colonies on each plate.

6. Data Analysis:

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

A Prepare Bacterial Cultures (S. typhimurium) C Mix Bacteria, Compound, and Top Agar (with/without S9) A->C B Prepare Nitropyridine Compound and Controls B->C D Pour onto Minimal Glucose Agar Plates C->D E Incubate for 48-72 hours D->E F Count Revertant Colonies E->F G Assess Mutagenic Potential F->G

Figure 3: Workflow for the Ames test (plate incorporation method).

IV. In Vitro Hemocompatibility Assessment: Evaluating Interactions with Blood

For nitropyridine compounds intended for systemic administration or for use in blood-contacting medical devices, hemocompatibility testing is essential.[4][18][36][37][38][39][40] These assays evaluate the potential of a compound to cause adverse reactions with blood components.

Core Principle: A Holistic View of Blood Interactions

Hemocompatibility is a complex interplay of various factors. Therefore, a comprehensive assessment should include the evaluation of hemolysis, coagulation, and the complement system.

Recommended Hemocompatibility Assays for Nitropyridine Compounds
Assay Principle Endpoint Measured Reference Standard
Hemolysis Assay Measures the release of hemoglobin from red blood cells upon exposure to the test material.[23][41][42]Percentage of hemolysis.[23][41][42][43]ASTM F756[23][41][42][43][44]
Coagulation Assay (e.g., aPTT) Measures the time it takes for plasma to clot after the addition of a reagent that initiates the intrinsic coagulation pathway.[40][45][46]Clotting time.[40][47][45][46]ISO 10993-4[4][36][37][38][39]
Complement Activation Assay Measures the activation of the complement system by detecting the formation of specific activation products (e.g., SC5b-9).[37]Concentration of complement activation markers.[37]ISO 10993-4[4][36][37][38][39]
Experimental Protocol: In Vitro Hemolysis Assay (Direct Contact Method)

This protocol is based on the ASTM F756 standard.[23][41][42][43][44]

1. Blood Collection and Preparation:

  • Collect fresh human blood into a tube containing an anticoagulant (e.g., citrate).

  • Prepare a diluted blood suspension.

2. Test Sample and Controls:

  • Prepare the nitropyridine compound at various concentrations.

  • Include a negative control (saline) and a positive control (water for 100% hemolysis).

3. Incubation:

  • Add the diluted blood to tubes containing the test compound and controls.

  • Incubate the tubes at 37°C with gentle agitation for a specified time.

4. Centrifugation:

  • Centrifuge the tubes to pellet the intact red blood cells.

5. Hemoglobin Measurement:

  • Carefully collect the supernatant.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

6. Calculation of Hemolysis:

  • Calculate the percentage of hemolysis for each sample relative to the positive control.

A Prepare Diluted Human Blood C Incubate Blood with Compound A->C B Prepare Nitropyridine Compound and Controls B->C D Centrifuge to Pellet Red Blood Cells C->D E Collect Supernatant D->E F Measure Hemoglobin Absorbance E->F G Calculate Percentage of Hemolysis F->G

Figure 4: Workflow for the in vitro hemolysis assay.

V. Data Interpretation and Future Directions

The preliminary biocompatibility data generated from these in vitro assays provide a critical foundation for decision-making in the drug development process. A favorable biocompatibility profile, characterized by low cytotoxicity, no genotoxicity, and good hemocompatibility, would support the advancement of the nitropyridine compound to in vivo studies. Conversely, unfavorable results should prompt a thorough risk-benefit analysis and may necessitate chemical modification of the lead compound to mitigate the observed toxicity.

It is important to remember that in vitro studies are a simplified representation of the complex biological environment. Therefore, the results should be interpreted with caution and in the context of the intended clinical application of the compound. Further investigations into the metabolic pathways of the specific nitropyridine compound and the identification of potential reactive metabolites are crucial for a comprehensive understanding of its biocompatibility.

VI. Conclusion

The preliminary biocompatibility assessment of nitropyridine compounds is a critical and indispensable step in their development as therapeutic agents. By employing a systematic and multi-faceted approach that includes robust in vitro assays for cytotoxicity, genotoxicity, and hemocompatibility, researchers can gain valuable insights into the safety profile of these promising molecules. This in-depth technical guide provides a solid framework for conducting these essential studies, enabling the generation of reliable data to guide the selection and optimization of nitropyridine-based drug candidates with the ultimate goal of developing safe and effective new medicines.

References

CAS number and molecular weight of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid: A Key Building Block in Advanced Drug Conjugates

This guide provides a comprehensive technical overview of this compound, a heterobifunctional linker critical in the field of bioconjugation and targeted drug delivery. Tailored for researchers and drug development professionals, this document delves into the compound's core chemistry, a validated synthesis protocol, and its strategic application in creating next-generation therapeutics like Antibody-Drug Conjugates (ADCs).

Core Compound Profile and Physicochemical Properties

This compound is a synthetic chemical building block distinguished by its three primary functional domains: a 5-nitropyridine group, a cleavable disulfide bond, and a terminal carboxylic acid.[1] This unique architecture makes it an invaluable tool for covalently linking biological macromolecules, such as antibodies, to small molecule payloads.

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
CAS Number 663598-55-8[1][2][3][4]
Molecular Formula C₁₀H₁₂N₂O₄S₂[1][3][4]
Molecular Weight 288.34 g/mol [3][4]
Purity Typically available at ≥98%[1]
Storage Condition -20°C[1]

The Chemistry of a Smart Linker: Mechanism and Rationale

The efficacy of this compound as a linker is rooted in the distinct roles of its functional components. The interplay between these groups provides a stable linkage in systemic circulation while allowing for controlled release of a payload within the target cellular environment.

  • The Disulfide Bridge: A Reductively Cleavable Core The central disulfide bond is the lynchpin of its function as a cleavable linker. This bond is relatively stable in the oxidative environment of the bloodstream but is susceptible to cleavage in the highly reducing intracellular environment of a target cell, where the concentration of glutathione (GSH) is significantly higher. This selective cleavage is a critical mechanism for the targeted release of cytotoxic payloads in cancer therapies.

  • The 5-Nitropyridine Moiety: Enhancing Stability and Reactivity The electron-withdrawing nitro group at the 5-position of the pyridine ring serves a dual purpose. It enhances the stability of the pyridinyldisulfide (PDS) system, protecting it against premature cleavage by thiols in circulation.[5] Furthermore, it makes the disulfide bond an excellent leaving group during the initial conjugation reaction with a payload or antibody containing a free thiol group.

  • The Carboxylic Acid Handle: A Versatile Conjugation Point The terminal pentanoic acid provides a reactive carboxyl group (-COOH). This functional handle is readily activated (e.g., via conversion to an N-hydroxysuccinimide ester) to react with primary amines (-NH₂) on antibodies or other biomolecules, forming a stable amide bond. This versatility allows for a modular approach to constructing complex bioconjugates.

Caption: Chemical structure of the title compound.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through a disulfide exchange reaction. The following protocol outlines a reliable method derived from standard practices in medicinal chemistry.

Objective: To synthesize the title compound from 5-nitropyridine-2-thiol and 4-mercaptopentanoic acid.

Materials:

  • 5-Nitropyridine-2-thiol

  • 4-Mercaptopentanoic acid

  • 2,2'-Dipyridyl disulfide

  • Methanol (MeOH)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Activation of 5-Nitropyridine-2-thiol:

    • Dissolve 5-nitropyridine-2-thiol (1.0 eq) and 2,2'-dipyridyl disulfide (1.1 eq) in methanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Stir the reaction mixture at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the activated intermediate, 2-((5-nitropyridin-2-yl)disulfanyl)pyridine.

  • Disulfide Exchange Reaction:

    • In a separate flask, dissolve 4-mercaptopentanoic acid (1.2 eq) in methanol.

    • Slowly add the solution of 4-mercaptopentanoic acid to the reaction mixture from Step 1.

    • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up and Extraction:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Antibody-Drug Conjugate (ADC) Development

This linker is a cornerstone in the design of ADCs, which are highly targeted biopharmaceuticals that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker's role is to ensure the drug remains attached to the antibody until it reaches the target cancer cell.

The ADC Workflow:

  • Activation & Conjugation: The linker's carboxylic acid is activated and reacted with an antibody. Separately, the pyridyldisulfide group is reacted with a thiol-containing drug payload.

  • Targeting: The resulting ADC circulates in the bloodstream and binds specifically to an antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell.

  • Payload Release: Inside the cell, the high concentration of glutathione cleaves the disulfide bond of the linker, releasing the active cytotoxic drug.

  • Cell Death: The released drug exerts its pharmacological effect, inducing apoptosis in the cancer cell.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker Linker (This Compound) Linker->ADC Drug Cytotoxic Drug Drug->ADC Circulation Systemic Circulation (Linker is Stable) ADC->Circulation Administration TargetCell Target Cancer Cell Circulation->TargetCell Binding Internalization Internalization TargetCell->Internalization Release Payload Release (Disulfide Cleavage) Internalization->Release

Caption: Workflow of an ADC using a cleavable disulfide linker.

Conclusion

This compound represents a sophisticated and essential tool in modern drug development. Its meticulously designed chemical structure provides the ideal balance of stability and controlled reactivity, enabling the creation of highly specific and potent targeted therapies. A thorough understanding of its properties, synthesis, and mechanism of action is paramount for researchers aiming to innovate in the fields of bioconjugation and oncology.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Thiol-Disulfide Exchange for Precision Bioconjugation

The covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. The ability to attach small molecules, such as fluorophores, drugs, or affinity tags, to a protein of interest enables a vast array of applications, from fundamental studies of protein function to the creation of potent antibody-drug conjugates (ADCs). Among the various strategies for protein bioconjugation, targeting the sulfhydryl group of cysteine residues offers a high degree of selectivity due to the relatively low abundance and unique reactivity of this amino acid.[1][2]

This document provides a comprehensive guide to the use of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid for the selective labeling of protein thiols. This reagent belongs to the class of pyridyl disulfide compounds, which react with sulfhydryl groups via a thiol-disulfide exchange mechanism. This reaction is highly specific for thiols under mild conditions and offers a distinct advantage: the reaction progress can be monitored in real-time by spectrophotometry. The 5-nitropyridine moiety enhances the reactivity of the disulfide bond, facilitating an efficient transfer of the pentanoic acid linker to the protein.

The resulting disulfide linkage is cleavable under reducing conditions, a feature that is particularly valuable for applications requiring the release of a conjugated payload within the reducing environment of the cell.[3][4] This guide will delve into the mechanistic underpinnings of this labeling strategy, provide detailed protocols for protein labeling and characterization, and offer insights into the interpretation of results.

Reaction Mechanism: A Spectrophotometrically Traceable Exchange

The labeling of a protein with this compound proceeds through a thiol-disulfide exchange reaction. The sulfhydryl group of a cysteine residue on the protein acts as a nucleophile, attacking the disulfide bond of the reagent. This results in the formation of a new, mixed disulfide bond between the protein and the pentanoic acid linker, and the release of 5-nitro-2-thiopyridone.

The released 5-nitro-2-thiopyridone has a distinct absorbance maximum, allowing for the real-time monitoring of the reaction progress and the quantification of the degree of labeling.[5]

G cluster_0 Reactants cluster_1 Transition State cluster_2 Products Protein-SH Protein-SH (Cysteine Residue) Transition_State Thiolate Attack on Disulfide Bond Protein-SH->Transition_State Nucleophilic Attack Labeling_Reagent This compound Labeling_Reagent->Transition_State Labeled_Protein Labeled Protein (Mixed Disulfide) Transition_State->Labeled_Protein Leaving_Group 5-Nitro-2-thiopyridone (Chromophoric Byproduct) Transition_State->Leaving_Group Release

Figure 1. Reaction scheme for labeling a protein thiol with this compound.

Materials and Reagents

Reagents
  • Protein of interest (with at least one accessible cysteine residue)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-7.5

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • (Optional) Quenching solution: 1 M β-mercaptoethanol or L-cysteine

  • Purification resin (e.g., Sephadex G-25) or dialysis tubing (appropriate MWCO)

  • Bradford or BCA Protein Assay Kit

Equipment
  • UV-Vis Spectrophotometer

  • Microcentrifuge

  • Vortex mixer

  • Chromatography columns or dialysis equipment

  • pH meter

Experimental Protocols

The following protocols provide a step-by-step guide for the labeling of a protein with this compound.

Protocol 1: Preparation of Reagents
  • Protein Solution: Prepare a solution of the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiols (e.g., DTT), it must be removed by dialysis or gel filtration against the Reaction Buffer prior to labeling.

  • Labeling Reagent Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM. This stock solution should be prepared fresh before each use.

  • (Optional) TCEP Stock Solution: If reduction of existing disulfide bonds is desired to increase the number of available thiols, prepare a 10 mM stock solution of TCEP in the Reaction Buffer. TCEP is preferred over DTT as it does not contain a thiol group that would compete with the protein for the labeling reagent.[6]

Protocol 2: Protein Labeling Reaction

G start Start prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) start->prep_protein optional_reduction Optional: Reduce Disulfide Bonds (Add TCEP, incubate 30 min) prep_protein->optional_reduction add_reagent Add Labeling Reagent (5-20 fold molar excess) prep_protein->add_reagent optional_reduction->add_reagent incubate Incubate Reaction (1-2 hours at RT or overnight at 4°C) add_reagent->incubate monitor Monitor Reaction Progress (Measure A343 of leaving group) incubate->monitor quench Optional: Quench Reaction (Add excess thiol) incubate->quench purify Purify Labeled Protein (Gel filtration or dialysis) incubate->purify monitor->incubate quench->purify characterize Characterize Conjugate (Determine DoL, Mass Spec) purify->characterize end End characterize->end

Figure 2. Workflow for the labeling of proteins with this compound.

  • (Optional) Reduction of Protein Disulfides: If your protein contains disulfide bonds that you wish to reduce to generate free thiols for labeling, add the TCEP stock solution to the protein solution to a final concentration of 1-5 mM. Incubate for 30-60 minutes at room temperature.

  • Initiation of Labeling Reaction: Add the desired volume of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the labeling reagent over the protein is a good starting point. Gently mix the reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time will depend on the reactivity of the specific cysteine residue(s) and should be determined empirically.

  • Monitoring the Reaction (Optional but Recommended): The progress of the reaction can be followed by measuring the increase in absorbance at the wavelength corresponding to the release of 5-nitro-2-thiopyridone. While the λmax for pyridine-2-thione is 343 nm, the nitrated version may have a shifted absorbance maximum. It is advisable to determine the exact λmax of the byproduct under the reaction conditions.[5]

  • (Optional) Quenching the Reaction: To stop the labeling reaction, a small molecule thiol such as β-mercaptoethanol or L-cysteine can be added to a final concentration of 10-20 mM to react with any unreacted labeling reagent.

Protocol 3: Purification of the Labeled Protein

It is crucial to remove the unreacted labeling reagent and the 5-nitro-2-thiopyridone byproduct from the labeled protein.

  • Gel Filtration Chromatography: This is the preferred method for separating the labeled protein from small molecule contaminants.

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Collect the fractions corresponding to the protein peak. The labeled protein will typically elute in the void volume.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).

    • Dialyze against a large volume of the desired storage buffer at 4°C with several buffer changes over 24-48 hours.

Characterization of the Labeled Protein

Determination of the Degree of Labeling (DoL)

The Degree of Labeling (DoL) is the average number of labeling molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the λmax of the 5-nitro-2-thiopyridone byproduct (Abyproduct). The exact λmax and extinction coefficient (ε) of the byproduct should be determined experimentally if not available. For the related compound pyridine-2-thione, the λmax is 343 nm.[5]

  • Calculate the concentration of the protein using the Beer-Lambert law:

    [Protein] (M) = (A280 - (Abyproduct × CF)) / εprotein

    Where:

    • A280 is the absorbance of the labeled protein at 280 nm.

    • Abyproduct is the absorbance of the byproduct at its λmax.

    • CF is the correction factor to account for the absorbance of the byproduct at 280 nm (CF = A280, byproduct / Aλmax, byproduct).

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the incorporated label by measuring the concentration of the released byproduct during the reaction (before purification):

    [Label] (M) = Abyproduct / εbyproduct

  • Calculate the DoL:

    DoL = [Label] / [Protein]

ParameterSymbolDescription
Absorbance of labeled protein at 280 nmA280Measured absorbance of the final purified product.
Absorbance of byproduct at λmaxAbyproductMeasured absorbance of the reaction mixture before purification.
Molar extinction coefficient of protein at 280 nmεproteinA known constant for the specific protein.
Molar extinction coefficient of byproduct at λmaxεbyproductA constant for the 5-nitro-2-thiopyridone leaving group.
Correction FactorCFRatio of byproduct absorbance at 280 nm to its absorbance at λmax.

Table 1. Parameters for calculating the Degree of Labeling (DoL).

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool to confirm the covalent modification of the protein and to determine the exact mass of the conjugate. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to measure the mass of the intact labeled protein. The mass increase should correspond to the mass of the attached this compound minus the mass of the leaving group and a proton. Peptide mapping, involving proteolytic digestion of the labeled protein followed by LC-MS/MS analysis, can be used to identify the specific cysteine residue(s) that have been modified.[7][8][9][10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low DoL Insufficient molar excess of labeling reagent.Increase the molar ratio of the labeling reagent to the protein.
Inaccessible cysteine residues.Perform the reaction under denaturing conditions (if the protein can be refolded). Use a reducing agent like TCEP to break existing disulfide bonds.
Short reaction time.Increase the incubation time.
High DoL / Aggregation Excessive labeling.Decrease the molar excess of the labeling reagent and/or the reaction time.
Non-specific binding.Ensure adequate purification to remove non-covalently bound reagent.
Precipitation during reaction Low protein solubility in the reaction buffer.Optimize buffer conditions (pH, ionic strength). Add a small percentage of a co-solvent like DMSO.
Aggregation due to modification.Reduce the DoL.

Table 2. Troubleshooting guide for protein labeling.

Stability of the Disulfide Linkage

The disulfide bond formed between the protein and the pentanoic acid linker is stable under typical physiological conditions in the extracellular environment. However, it can be cleaved in the presence of reducing agents such as dithiothreitol (DTT), β-mercaptoethanol, or endogenous reducing agents like glutathione, which is present at high concentrations inside cells.[4][11][12][13] This property is advantageous for applications that require the release of the conjugated molecule in a reducing environment.

Conclusion

The use of this compound provides a robust and selective method for the modification of protein cysteine residues. The ability to monitor the reaction in real-time and the cleavable nature of the resulting disulfide bond make this reagent a valuable tool for a wide range of applications in research and drug development. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can achieve efficient and controlled labeling of their proteins of interest.

References

  • Corrie, J. E. T., & Trentham, D. R. (1994). Thiol-reactive fluorescent probes for protein labelling. Journal of the Chemical Society, Perkin Transactions 1, (21), 2975-2983.
  • Thiopropyl Resin for the purification of thiol group containing proteins. (2024). G-Biosciences.
  • Young, G. B., & Figliozzi, G. M. (2007). Thiol protection in membrane protein purifications: A study with phage holins.
  • A Comparative Guide to NBDPA and Alternative Analytical Reagents for Thiol Quantific
  • Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG Labtech.
  • Ellman's and Aldrithiol Assay as Versatile and Complementary Tools for the Quantification of Thiol Groups and Ligands on Nanom
  • Thiol-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific.
  • Total Thiol Quantific
  • Protocol: Maleimide Labeling of Protein Thiols. (2020). Biotium.
  • Protein Labeling, Crosslinking, and Modification Support—Getting Started. (n.d.). Thermo Fisher Scientific.
  • Protein Labeling Reagents. (n.d.). Thermo Fisher Scientific.
  • Protein Labeling with Pyrylium Dyes. (n.d.). Lumiprobe.
  • Cline, D. J., et al. (2012). Mass Spectrometric Analysis of Nitroxyl-Mediated Protein Modification: Comparison of Products Formed with Free and Protein-Based Cysteines. Journal of the American Society for Mass Spectrometry, 23(10), 1742-1753.
  • Ibáñez, E., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 71.
  • Pillow, T. H., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(10), 6489-6494.
  • Go, E. P., & Apon, J. V. (2015). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 80, 191-211.
  • NB05a Quantific
  • An, Y., et al. (2016). Biochemical methods for monitoring protein thiol redox states in biological systems. Redox Biology, 8, 148-155.
  • Protein labeling protocol. (n.d.). Abberior Instruments.
  • van der Velden, J. L. J., et al. (2002). A method for site-specific labeling of multiple protein thiols.
  • Kenniston, J. A., et al. (2003). Disulfide formation and stability of a cysteine-rich repeat protein from Helicobacter pylori. Biochemistry, 42(18), 5347-5354.
  • Som, B., & Brik, A. (2014). Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups. Molecules, 19(6), 7949-7960.
  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846.
  • Graves, P. R., & Haystead, T. A. J. (2002). Protein identification by mass spectrometric analyses of peptides. Methods, 28(3), 259-271.
  • Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. Journal of Proteome Research, 5(1), 12-20.
  • Pillow, T. H., et al. (2016). Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates.
  • Rubakhin, S. S., & Sweedler, J. V. (2010). Recent Advances in Mass Spectrometry Analysis of Neuropeptides. Mass Spectrometry Reviews, 29(5), 725-767.
  • Neet, K. E., & Nall, B. T. (1994). Disulfide bond effects on protein stability: designed variants of Cucurbita maxima trypsin inhibitor-V. Protein Science, 3(11), 1957-1967.
  • Zhang, R., et al. (2019). Depletion of protein thiols and the accumulation of oxidized thioredoxin in Parkinsonism disclosed by a red-emitting and environment-sensitive probe. Chemical Science, 10(29), 7027-7034.
  • Mirgorodskaya, O. A., et al. (2000). Quantitation of peptides and proteins by matrix-assisted laser desorption/ionization mass spectrometry using (18)O-labeled internal standards. Rapid Communications in Mass Spectrometry, 14(14), 1226-1232.

Sources

Application Note: Cysteine-Specific, Cleavable Protein Crosslinking Using 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and chemical crosslinking has emerged as an indispensable tool for capturing these interactions and providing structural insights.[1][2] By covalently linking interacting proteins, this technique stabilizes both transient and stable complexes, allowing for their isolation and characterization.[3][4] Among the various strategies, targeting specific amino acid residues offers greater control and produces more defined conjugates. Cysteine, with its unique sulfhydryl (-SH) group, provides an excellent target for specific and efficient conjugation.

This application note details the use of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid , a versatile and efficient crosslinking reagent designed for cysteine-specific modification. This reagent features a pyridyl disulfide moiety that reacts specifically with free sulfhydryls via a thiol-disulfide exchange mechanism.[5] A key feature is the electron-withdrawing nitro group on the pyridine ring, which significantly enhances the reactivity of the disulfide bond, facilitating a rapid reaction under mild physiological conditions.[6][7] The resulting disulfide linkage is cleavable by common reducing agents, a critical feature for downstream analysis, particularly in crosslinking mass spectrometry (XL-MS) where cleavage simplifies data interpretation.[8][9][10]

Furthermore, the terminal carboxylic acid group provides a second reactive handle, allowing this reagent to be used as a heterobifunctional crosslinker. By activating the carboxyl group (e.g., into an N-hydroxysuccinimide ester), it can be first conjugated to primary amines (lysine residues) on one protein, followed by a cysteine-specific reaction with a second protein. This guide provides the scientific principles, detailed protocols, and analytical validation methods for researchers, scientists, and drug development professionals employing this powerful crosslinking strategy.

Principle of the Method: Thiol-Disulfide Exchange

The core of this crosslinking chemistry is the thiol-disulfide exchange reaction. A nucleophilic thiolate anion (-S⁻) from a cysteine residue on the target protein attacks one of the sulfur atoms of the reagent's electrophilic pyridyl disulfide bond.[5][11] This forms a new, stable disulfide bond between the protein and the linker, while releasing pyridine-2-thione as a byproduct.[5]

The reaction is highly specific for sulfhydryl groups and proceeds efficiently at neutral to slightly alkaline pH (7-8), where a sufficient population of the more nucleophilic thiolate anion exists. The progress of the reaction can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[5]

The 5-nitro substituent on the pyridine ring acts as an electron-withdrawing group, which increases the electrophilicity of the disulfide bond. This makes it a better leaving group and accelerates the rate of the exchange reaction compared to non-substituted pyridyl disulfides.[6]

G cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Cysteine Residue) Crosslinked_Protein Protein-S-S-Linker (Modified Protein) Protein_SH->Crosslinked_Protein Nucleophilic Attack (Thiol-Disulfide Exchange) Reagent This compound (Linker) Reagent->Crosslinked_Protein Leaving_Group 5-Nitro-pyridine-2-thione (Byproduct, A343) Reagent->Leaving_Group Release

Caption: Reaction mechanism of cysteine modification.

Reagent Properties and Handling

Proper handling and storage of the crosslinking reagent are critical for maintaining its reactivity.

PropertyValueReference(s)
Chemical Name This compound[12]
Molecular Formula C₁₀H₁₂N₂O₄S₂[12][13]
Molecular Weight 288.3 g/mol [13]
CAS Number 663598-55-8[13]
Appearance Solid-
Storage Store at -20°C, protected from moisture.[13]
Solubility Soluble in organic solvents like DMSO or DMF.[14]

Preparation of Stock Solution: It is recommended to prepare a fresh stock solution of the reagent immediately before use.

  • Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the reagent in anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).

  • Use the stock solution immediately. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The choice of protocol depends on the available reactive groups on the target proteins. Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) must be avoided during the conjugation steps.[4][14]

Protocol 1: Cysteine-to-Cysteine Homobifunctional Crosslinking

This protocol is designed to crosslink two proteins that each possess at least one accessible cysteine residue. It utilizes the reagent in its native form, where the carboxylic acid is not activated.

Materials:

  • Purified Protein A and Protein B (each with accessible -SH groups)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5, containing 1-2 mM EDTA.

  • This compound

  • Anhydrous DMSO

  • Quenching Solution: 1 M Cysteine or N-acetylcysteine in conjugation buffer.

  • (Optional) 2 M N-hydroxysuccinimide (NHS) and 1 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for two-step crosslinking.

Procedure:

  • Protein Preparation: Prepare a solution containing both Protein A and Protein B at a suitable concentration (typically 0.1-5 mg/mL) in the Conjugation Buffer. Ensure any storage buffers containing thiols have been removed by dialysis or buffer exchange.

  • Reagent Addition: Immediately before use, prepare a 10 mM stock solution of the crosslinker in DMSO. Add the crosslinker stock solution to the protein mixture to achieve a final 10-50 fold molar excess of reagent over the total protein sulfhydryl concentration.

    • Expert Insight: The optimal molar ratio is crucial; a low ratio may result in incomplete crosslinking, while a very high ratio can lead to unwanted intra-molecular crosslinks or protein modification. An initial titration experiment is recommended.[15]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing. Longer incubation times may be required, depending on the reactivity of the specific protein cysteines.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. This will react with any excess pyridyl disulfide reagent. Incubate for an additional 15-20 minutes at room temperature.

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE and other methods as described in Section 4.

Protocol 2: Two-Step Amine-to-Cysteine Heterobifunctional Crosslinking

This advanced protocol leverages both the carboxylic acid and the pyridyl disulfide moieties to link a lysine residue on one protein to a cysteine residue on another.

Procedure: Step A: Activation of Carboxylic Acid and Reaction with Protein A (Amine-reactive)

  • Reagent Activation: In a microfuge tube, combine the crosslinker with EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) to activate the carboxylic acid, forming an NHS ester. This reaction is typically run for 15-30 minutes at room temperature.

  • Prepare Protein A: Dissolve the first protein (containing accessible lysines but ideally no accessible cysteines) in an amine-free buffer like PBS at pH 7.2-7.5.

  • First Conjugation: Add the activated crosslinker solution to Protein A. Incubate for 30-60 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker from the modified Protein A using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.2). This step is critical to prevent unwanted side reactions in the next step.

Step B: Reaction of Modified Protein A with Protein B (Cysteine-reactive) 5. Prepare Protein B: Dissolve the second protein (containing accessible cysteines) in Conjugation Buffer (PBS, pH 7.2-7.5). 6. Second Conjugation: Mix the purified, linker-modified Protein A with Protein B. Incubate for 1-2 hours at room temperature. 7. Quenching: Quench the reaction by adding a thiol-containing quenching solution (e.g., 1 M Cysteine) to a final concentration of 10-20 mM. 8. Analysis: The final A-B conjugate is ready for analysis.

Validation and Analysis of Crosslinked Products

A multi-step analytical approach is essential to validate the success of the crosslinking reaction.

G cluster_workflow Experimental & Analytical Workflow cluster_analysis Analysis cluster_sds SDS-PAGE Detail Start Protein Sample(s) Crosslink Perform Crosslinking (Protocol 1 or 2) Start->Crosslink Quench Quench Reaction Crosslink->Quench SDSPAGE SDS-PAGE Analysis Quench->SDSPAGE WesternBlot Western Blot (Optional) SDSPAGE->WesternBlot Confirm Identity XLMS XL-MS Analysis (Optional) SDSPAGE->XLMS Identify Sites NonReducing Non-Reducing Gel: Observe High MW Band (Crosslinked Complex) SDSPAGE->NonReducing Reducing Reducing Gel (with DTT): High MW Band Disappears Monomers Reappear SDSPAGE->Reducing

Caption: Workflow for crosslinking and analysis.

1. SDS-PAGE Analysis: This is the most direct method to visualize the formation of higher molecular weight species.[3]

  • Non-Reducing Conditions: When the crosslinked sample is run on an SDS-PAGE gel without reducing agents (like DTT or β-mercaptoethanol), a new band corresponding to the molecular weight of the crosslinked complex should appear.

  • Reducing Conditions: The disulfide bond in the linker is cleavable.[5] Therefore, when the sample is treated with a reducing agent before electrophoresis, the high molecular weight band should disappear, and the bands corresponding to the individual monomeric proteins should reappear or increase in intensity.[10] This is the key validation step for a successful disulfide-based crosslinking reaction.

2. Western Blotting: To confirm the identity of the proteins within the high molecular weight complex, a Western blot can be performed using specific antibodies for the target proteins.[3][16] This is particularly useful in complex mixtures or when performing in-vivo crosslinking.

3. Crosslinking Mass Spectrometry (XL-MS): For high-resolution structural information, XL-MS is the method of choice.[2][16] This technique identifies the specific peptides and amino acid residues connected by the crosslinker.[3][15] The cleavable nature of this reagent is highly advantageous for XL-MS, as fragmentation of the crosslinked peptides in the mass spectrometer generates characteristic reporter ions, which greatly simplifies the bioinformatic analysis required to identify the crosslinked sites.[8][17]

Troubleshooting

ObservationPossible Cause(s)Suggested Solution(s)
No or low crosslinking yield - Insufficiently reactive or inaccessible cysteine residues.- Protein sulfhydryls are already oxidized (disulfide bonded).- Incorrect buffer (contains thiols or amines).- Reagent was hydrolyzed/degraded.- Perform site-directed mutagenesis to introduce a cysteine at a suspected interface region.- Pre-treat protein with a mild reducing agent (e.g., TCEP), followed by buffer exchange to remove it before crosslinking.- Ensure buffer is fresh and free of interfering substances.- Prepare fresh reagent stock solution immediately before use.
Excessive aggregation/precipitation - Crosslinker concentration is too high, leading to extensive, non-specific intermolecular crosslinking.- Protein concentration is too high.- Perform a titration to find the optimal crosslinker:protein molar ratio.[15]- Reduce the protein concentration during the reaction.- Shorten the reaction time.
High MW band does not disappear under reducing conditions - The observed high MW band is not due to a disulfide crosslink but rather a non-covalent aggregate resistant to SDS, or an alternative, irreversible reaction has occurred.- Boil the sample in reducing SDS-PAGE buffer for a longer duration (10 min).- Confirm the identity of the band by Western Blot or Mass Spectrometry.- Re-evaluate the purity of the protein samples.

References

  • Götze, M., & Sinz, A. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4585–4600. [Link]

  • MetwareBio. (n.d.). Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. [Link]

  • ACS Publications. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research. [Link]

  • Iacobucci, C., Götze, M., Ihling, C. H., & Sinz, A. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature Protocols, 13(11), 2644–2669. [Link]

  • Sinz, A. (2014). Divide and conquer: cleavable cross-linkers to study protein conformation and protein-protein interactions. Expert Review of Proteomics, 11(6), 659-661. [Link]

  • ResearchGate. (n.d.). Mechanisms of traditional 'thiol–disulfide exchange' (top) and 'oxidant-mediated thiol–disulfide exchange' (bottom) reactions. [Link]

  • Shoulders, M. D., & Raines, R. T. (2009). Chemistry and Enzymology of Disulfide Cross-linking in Proteins. ACS Chemical Biology, 4(7), 521–534. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • Olenic, S., Fazli, M., & Gourse, R. L. (2023). An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. STAR protocols, 4(1), 101962. [Link]

  • Grygorenko, O. O., et al. (2012). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics, 14(44), 15358-15365. [Link]

  • Olenic, S., Fazli, M., & Gourse, R. L. (2022). An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. STAR Protocols. [Link]

  • Hogg, P. J. (2003). Disulfide bonds as switches for protein function. Trends in Biochemical Sciences, 28(4), 210-214. [Link]

  • ResearchGate. (n.d.). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. [Link]

  • Fungal Genetics Stock Center. (n.d.). How to cross-link proteins. [Link]

  • Lee, Y. J. (2008). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Molecular BioSystems, 4(8), 816-823. [Link]

  • Cytoswitch. (n.d.). This compound. [Link]

  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(18), 11051–11099. [Link]

  • Shoulders, M. D., & Raines, R. T. (2009). Chemistry and Enzymology of Disulfide Cross-Linking in Proteins. Chemical Reviews, 109(10), 4857–4902. [Link]

  • Creative Biolabs. (n.d.). 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid. [Link]

  • van der Reest, P., et al. (2010). Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS. Journal of the American Society for Mass Spectrometry, 21(9), 1616–1620. [Link]

  • ResearchGate. (2012). 2,2′-Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups. [Link]

Sources

Application Notes and Protocols: 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic Acid in Redox-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Cellular Redox Gradient for Targeted Drug Release

The development of stimuli-responsive drug delivery systems represents a significant leap forward in targeted therapy, aiming to maximize therapeutic efficacy while minimizing off-target effects. One of the most elegant strategies in this domain is the exploitation of the stark redox potential difference between the extracellular and intracellular environments. The intracellular milieu, particularly within tumor cells, is characterized by a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the oxidizing extracellular space.[1][2] This physiological disparity provides a unique trigger for the site-specific release of therapeutic agents from appropriately engineered nanocarriers.

At the heart of this redox-responsive strategy lies the thiol-disulfide exchange reaction.[1] Disulfide bonds, stable in the low-GSH extracellular environment, are readily cleaved within the cell, leading to the disassembly of the nanocarrier and the release of its payload. 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid is a heterobifunctional linker designed to be a linchpin in such systems. Its pyridyl disulfide moiety offers a reactive handle for the conjugation of thiol-containing molecules, while the terminal carboxylic acid allows for its covalent attachment to a wide range of drug delivery platforms, including polymeric nanoparticles and liposomes. The presence of the electron-withdrawing nitro group on the pyridine ring enhances the reactivity of the disulfide bond towards thiols, facilitating efficient drug release in the presence of intracellular GSH.[3]

This technical guide provides a comprehensive overview of the application of this compound in the design and fabrication of redox-responsive drug delivery systems. We will delve into the underlying chemical principles, provide detailed protocols for the synthesis and characterization of these systems, and outline methodologies for evaluating their drug release profiles.

The Chemistry of Redox-Triggered Release: Thiol-Disulfide Exchange

The core mechanism underpinning the functionality of drug delivery systems incorporating this compound is the thiol-disulfide exchange reaction. This reaction is highly specific and occurs readily under physiological conditions in the presence of free thiols, such as the cysteine residues in glutathione.

The process can be conceptualized as follows:

  • Stability in Circulation: In the extracellular environment, where the concentration of GSH is low (in the micromolar range), the disulfide bond within the linker remains largely intact, ensuring the stability of the drug-loaded nanocarrier and preventing premature drug leakage.[2]

  • Intracellular Triggering: Upon internalization by target cells, the nanocarrier is exposed to a significantly higher concentration of GSH (in the millimolar range).[2]

  • Nucleophilic Attack: The thiolate anion of GSH acts as a nucleophile, attacking the electrophilic sulfur atom of the pyridyl disulfide moiety.

  • Disulfide Cleavage and Drug Release: This nucleophilic attack results in the cleavage of the disulfide bond, leading to the release of the conjugated drug or the disassembly of the nanocarrier structure. A key advantage of the pyridyl disulfide linker is the formation of the highly stable and water-soluble byproduct, 5-nitro-pyridine-2-thione, which is readily cleared.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experimental workflows involved in the application of this compound in drug delivery systems.

Protocol 1: Conjugation of this compound to an Amine-Containing Polymer (e.g., Chitosan)

This protocol describes the covalent attachment of the linker to a polymer backbone via the formation of a stable amide bond using EDC/NHS chemistry.[4][5] Chitosan, a biocompatible and biodegradable polysaccharide with primary amine groups, is used here as an exemplary polymer.[6]

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[2]

  • N-Hydroxysuccinimide (NHS)[2]

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)[4]

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (MWCO 10-14 kDa)

  • Deionized (DI) water

Procedure:

  • Dissolve Chitosan: Prepare a 1% (w/v) chitosan solution in 1% (v/v) acetic acid in DI water. Stir until fully dissolved.

  • Prepare Linker Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with MES buffer to a final concentration of 10 mg/mL.

  • Activate Carboxylic Acid: Add a 5-fold molar excess of EDC and a 2.5-fold molar excess of NHS to the linker solution. Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid group of the linker.

  • Conjugation Reaction: Add the activated linker solution dropwise to the chitosan solution. The molar ratio of the linker to the amine groups of chitosan should be optimized, but a starting point of 1:1 is recommended.

  • Reaction Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against DI water for 48 hours, with frequent water changes, to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze-dry the purified solution to obtain the chitosan-pyridyl disulfide conjugate as a solid.

Characterization of the Conjugate:

  • ¹H NMR Spectroscopy: To confirm the covalent conjugation.

  • FTIR Spectroscopy: To identify the formation of the amide bond.

  • UV-Vis Spectroscopy: To quantify the amount of pyridyl disulfide groups conjugated to the chitosan backbone by measuring the release of pyridine-2-thione upon reduction with an excess of a thiol-containing compound like Dithiothreitol (DTT).

Protocol 2: Formulation of Drug-Loaded Redox-Responsive Nanoparticles

This protocol details the formulation of nanoparticles from the synthesized polymer-linker conjugate and the encapsulation of a model anticancer drug, Doxorubicin (DOX), using the ionic gelation method.[6][7]

Materials:

  • Chitosan-pyridyl disulfide conjugate (from Protocol 1)

  • Doxorubicin hydrochloride (DOX)

  • Sodium tripolyphosphate (TPP)

  • Deionized (DI) water

Procedure:

  • Prepare Polymer-Drug Solution: Dissolve the chitosan-pyridyl disulfide conjugate in 1% (v/v) acetic acid in DI water to a concentration of 1 mg/mL. Add DOX to this solution at a desired drug-to-polymer weight ratio (e.g., 1:10) and stir for 30 minutes.

  • Prepare TPP Solution: Prepare a 1 mg/mL solution of TPP in DI water.

  • Nanoparticle Formation: Add the TPP solution dropwise to the polymer-drug solution under constant magnetic stirring at room temperature. The formation of nanoparticles is indicated by the appearance of opalescence.

  • Stirring and Maturation: Continue stirring for 1 hour to allow for the stabilization of the nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in DI water. Repeat this washing step twice to remove unloaded drug and unreacted TPP.

  • Storage: Store the final nanoparticle suspension at 4°C for further use.

Protocol 3: Characterization of Drug-Loaded Nanoparticles

Thorough characterization is crucial to ensure the quality and performance of the drug delivery system.

Methods:

  • Dynamic Light Scattering (DLS): To determine the average particle size, polydispersity index (PDI), and zeta potential of the nanoparticles.[8]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nanoparticles.[8]

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Lyophilize a known amount of the purified nanoparticle suspension.

    • Dissolve the lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated drug.

    • Quantify the amount of DOX using UV-Vis spectrophotometry (at 480 nm) or High-Performance Liquid Chromatography (HPLC).[1][9]

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 4: In Vitro Glutathione-Mediated Drug Release Study

This protocol evaluates the redox-responsive release of the encapsulated drug in simulated physiological and intracellular reducing conditions.[10][11]

Materials:

  • Drug-loaded nanoparticles (from Protocol 2)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Glutathione (GSH)

  • Dialysis membrane (MWCO corresponding to the drug's molecular weight)

Procedure:

  • Prepare Release Media:

    • Control Medium: PBS (pH 7.4).

    • Reductive Medium: PBS (pH 7.4) containing 10 mM GSH (to mimic intracellular conditions).[11]

  • Dialysis Setup:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag in a known volume of the release medium (either control or reductive).

    • Place the entire setup in a shaker incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of released DOX in the collected samples using HPLC.[1][9]

  • Data Analysis: Plot the cumulative percentage of drug release versus time for both control and reductive conditions.

HPLC Method for Doxorubicin Quantification:

  • Column: C18 reverse-phase column.[1]

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.2% v/v formic acid) in a 1:1 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 480 nm.[1]

  • Standard Curve: Prepare a standard curve of known DOX concentrations to quantify the amount of released drug.[1]

Data Presentation

ParameterExpected Value/ObservationSignificance
Particle Size (DLS) 100 - 300 nmOptimal for passive targeting via the Enhanced Permeability and Retention (EPR) effect.[8]
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform size distribution.[8]
Zeta Potential PositiveFor chitosan-based nanoparticles, a positive charge facilitates interaction with the negatively charged cell membrane.
Drug Loading Content (DLC) 5 - 15% (w/w)Represents the amount of drug carried by the nanoparticles.
Encapsulation Efficiency (EE) > 70%High EE minimizes drug wastage during formulation.
Drug Release in PBS (pH 7.4) Minimal release (< 20% in 48h)Demonstrates the stability of the nanocarrier in the absence of a reductive trigger.
Drug Release in PBS + 10 mM GSH Significant and sustained release (> 70% in 48h)Confirms the redox-responsive nature of the drug delivery system.[10]

Visualizations

G cluster_0 Extracellular Environment (Low GSH) cluster_1 Intracellular Environment (High GSH) NP Drug-Loaded Nanoparticle (Disulfide Intact) Circulation Systemic Circulation NP->Circulation Stable Internalized_NP Internalized Nanoparticle Circulation->Internalized_NP Cellular Uptake GSH Glutathione (GSH) Internalized_NP->GSH Thiol-Disulfide Exchange Disassembly Nanoparticle Disassembly GSH->Disassembly Drug_Release Drug Release Disassembly->Drug_Release

Figure 1: Mechanism of redox-responsive drug release.

G cluster_0 Synthesis & Formulation cluster_1 Characterization cluster_2 Functional Assay A 1. Polymer-Linker Conjugation B 2. Drug Loading & Nanoparticle Formulation A->B C 3. Size, PDI, Zeta (DLS) B->C D 4. Morphology (TEM) B->D E 5. DLC & EE (HPLC/UV-Vis) B->E F 6. In Vitro Drug Release (GSH-Mediated) E->F

Figure 2: Experimental workflow for developing redox-responsive nanoparticles.

Conclusion and Future Perspectives

This compound serves as a versatile and highly effective linker for the development of sophisticated redox-responsive drug delivery systems. The protocols and application notes provided herein offer a robust framework for researchers and drug development professionals to design, synthesize, and evaluate such systems. The inherent selectivity of the thiol-disulfide exchange reaction for the high-GSH intracellular environment makes this a particularly promising strategy for targeted cancer therapy, where minimizing systemic toxicity is paramount.

Future research in this area could focus on the co-delivery of multiple therapeutic agents, the incorporation of active targeting moieties to further enhance cell-specific uptake, and the development of more complex, multi-stimuli-responsive systems that can react to a combination of physiological triggers for even greater precision in drug delivery. The continued exploration of linkers like this compound will undoubtedly pave the way for the next generation of intelligent and effective nanomedicines.

References

  • International Journal of Pharma Research and Health Sciences. (2017, October 26). RP-HPLC Method for Quantification of Doxorubicin in Presence of Folic Acid. [Link]

  • PMC - NIH. (2020, April 21). Doxorobicin as cargo in a redox-responsive drug delivery system capped with water dispersible ZnS nanoparticles. [Link]

  • Chemical Communications (RSC Publishing). (2023, May 9). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Link]

  • PMC - NIH. (n.d.). Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces. [Link]

  • NIH. (n.d.). A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats. [Link]

  • Beilstein Archives. (n.d.). Chitosan-Glutathione nanoparticles modify oxidative stress induced by doxorubicin in breast cancer cells. [Link]

  • PubMed. (2010, April 21). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2023, March 26). Redox-Sensitive Targeted Doxorubicin-Loaded Chitosan-based Nanoparticles to Treat Breast Cancer. [Link]

  • MDPI. (n.d.). Preparation of Doxorubicin-Loaded Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles with Antioxidant, Antitumor Activities and pH-Sensitive Release. [Link]

  • ResearchGate. (2025, March 7). (PDF) An updated method to measure Doxorubicin concentration in biological matrix by using High Performance Liquid Chromatography (HPLC): an application to pharmacodelivery study. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2023, March 26). Redox-Sensitive Targeted Doxorubicin-Loaded Chitosan-based Nanoparticles to Treat Breast Cancer. [Link]

  • ACS Applied Bio Materials. (2020, January 19). Fabrication of a pH/Redox-Triggered Mesoporous Silica-Based Nanoparticle with Microfluidics for Anticancer Drugs Doxorubicin and Paclitaxel Codelivery. [Link]

  • SciSpace. (2019, January 1). Fabrication of redox-responsive doxorubicin and paclitaxel prodrug nanoparticles with microfluidics for selective cancer therapy. [Link]

  • sistema Fenix. (n.d.). Glutathione-Responsive Breakable Nanoparticles for Controlled Doxorubicin Release. [Link]

  • PubMed. (2019, January 29). Fabrication of redox-responsive doxorubicin and paclitaxel prodrug nanoparticles with microfluidics for selective cancer therapy. [Link]

  • PubMed. (2019, July 8). Synthesis and Characterization of Peptide-Chitosan Conjugates (PepChis) with Lipid Bilayer Affinity and Antibacterial Activity. [Link]

  • PMC - PubMed Central. (n.d.). Polymeric nanoparticles conjugate a novel heptapeptide as an epidermal growth factor receptor-active targeting ligand for doxorubicin. [Link]

  • EPFL Graph Search. (n.d.). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. [Link]

  • Delong America. (n.d.). Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM. [Link]

  • EPFL Graph Search. (n.d.). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. [Link]

  • MDPI. (n.d.). Chitosan Functionalization: Covalent and Non-Covalent Interactions and Their Characterization. [Link]

  • NIH. (n.d.). Thiolated Chitosans: A Multi-talented Class of Polymers for Various Applications. [Link]

  • Beilstein Archives. (2020, March 6). Chitosan-Glutathione nanoparticles modify oxidative stress induced by doxorubicin in breast cancer cells. [Link]

  • (n.d.). Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery. [Link]

  • PMC - NIH. (n.d.). Conjugation of cell-penetrating peptides with poly(lactic-co-glycolic acid)-polyethylene glycol nanoparticles improves ocular drug delivery. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Peptide-Chitosan Conjugates (PepChis) with Lipid Bilayer Affinity and Antibacterial Activity | Request PDF. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Succinyl Chitosan-Dexamethasone Conjugates for Potential Intravitreal Dexamethasone Delivery. [Link]

  • ResearchGate. (2020, April 5). Preparation and characterization of PLGA-PEG-PLGA polymeric nanoparticles for co-delivery of 5-Fluorouracil and Chrysin. [Link]

  • NIH. (n.d.). Biodegradable and crosslinkable PPF-PLGA-PEG self-assembled nanoparticles dual-decorated with folic acid ligands and rhodamine B fluorescent probes for targeted cancer imaging. [Link]

Sources

Site-Specific Protein Modification: A Technical Guide to Using 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision in Protein Engineering

The targeted chemical modification of proteins is a cornerstone of modern biotechnology and drug development. It enables the creation of sophisticated biomolecules with novel functions, such as antibody-drug conjugates (ADCs) for targeted cancer therapy, PEGylated proteins with extended circulatory half-lives, and fluorescently labeled proteins for advanced imaging applications. The challenge, however, lies in achieving site-specificity; the ability to attach a molecule of interest to a precise location on the protein to ensure homogeneity and preserve biological activity.[1]

This guide provides a comprehensive overview and detailed protocols for the site-specific modification of proteins using 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid. This heterobifunctional linker is designed for a two-stage conjugation strategy. Initially, it targets the unique nucleophilicity of cysteine residues for a highly selective covalent modification.[2] Subsequently, its terminal pentanoic acid group provides a versatile handle for the attachment of a second molecule of interest through well-established amine-coupling chemistry. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical analytical techniques required for the characterization of the resulting bioconjugates.

The Chemistry of Cysteine-Directed Modification

The strategy hinges on a thiol-disulfide exchange reaction. The disulfide bond in this compound is activated by the electron-withdrawing nitro group on the pyridine ring, making it highly susceptible to nucleophilic attack by a deprotonated cysteine residue (thiolate) on the target protein.[3]

This reaction is highly specific for cysteine over other amino acid side chains under mild pH conditions. The reaction releases 5-nitro-pyridine-2-thione, a chromophoric byproduct with a characteristic absorbance maximum around 386 nm. This provides a convenient real-time method for monitoring the progress of the modification reaction.

The second stage of the process utilizes the newly introduced terminal carboxylic acid. This functional group can be activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[4][5] This creates a stable NHS ester intermediate that readily reacts with primary amines on a payload molecule (e.g., a drug, a dye, or a PEG chain) to form a stable amide bond.[6]

Visualizing the Two-Stage Modification Workflow

The following diagram illustrates the sequential process of modifying a protein first with the bifunctional linker and then with a secondary payload molecule.

G cluster_0 Stage 1: Cysteine-Specific Modification cluster_1 Stage 2: Payload Conjugation Protein_Cys Protein with accessible Cysteine (Protein-SH) Reaction1 Thiol-Disulfide Exchange (pH 6.5-7.5) Protein_Cys->Reaction1 Reagent This compound Reagent->Reaction1 Intermediate Intermediate Conjugate (Protein-S-S-Linker-COOH) Reaction1->Intermediate Covalent Bond Formation Byproduct 5-Nitro-pyridine-2-thione (Monitor at ~386 nm) Reaction1->Byproduct Activation Carboxylic Acid Activation (pH 4.5-6.0) Intermediate->Activation Payload Amine-containing Payload (Payload-NH2) Coupling Amine Coupling (pH 7.2-8.5) Payload->Coupling EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activation Activation->Coupling NHS-ester intermediate Final_Product Final Bioconjugate (Protein-S-S-Linker-CO-NH-Payload) Coupling->Final_Product

Caption: Workflow for two-stage site-specific protein modification.

Experimental Protocols

These protocols are designed as a starting point and may require optimization for specific proteins and payload molecules.

PART A: Stage 1 - Cysteine Modification

Objective: To covalently attach the bifunctional linker to a specific cysteine residue on the target protein.

Materials:

  • Target protein with at least one accessible cysteine residue.

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2.

  • Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP).

  • Desalting columns (e.g., PD-10).

  • UV-Vis Spectrophotometer.

Protocol:

  • Protein Preparation:

    • If the target cysteine is part of a disulfide bond, it must first be selectively reduced. Incubate the protein with a 2-10 fold molar excess of TCEP for 1 hour at room temperature.

    • Remove the excess TCEP immediately before modification using a desalting column equilibrated with Reaction Buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay or A280).

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction:

    • In a reaction vessel, add the prepared protein solution.

    • While gently stirring, add a 5-20 fold molar excess of the reagent stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Reaction Monitoring (Optional but Recommended):

    • The progress of the reaction can be monitored by measuring the increase in absorbance at approximately 386 nm, which corresponds to the release of the 5-nitro-pyridine-2-thione byproduct.[7] A molar extinction coefficient for this byproduct will be needed for precise quantification.

  • Purification of the Intermediate Conjugate:

    • Once the reaction is complete, remove the excess unreacted reagent and the reaction byproduct by passing the mixture through a desalting column or by dialysis against the Reaction Buffer.

    • The resulting solution contains the intermediate conjugate (Protein-S-S-Linker-COOH).

PART B: Stage 2 - Payload Conjugation via EDC/NHS Chemistry

Objective: To couple an amine-containing payload to the carboxylic acid handle of the intermediate conjugate.

Materials:

  • Purified intermediate conjugate (from Part A).

  • Amine-containing payload molecule.

  • Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0.

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5.

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).

Protocol:

  • Buffer Exchange:

    • Exchange the buffer of the intermediate conjugate solution to the Activation Buffer using a desalting column or dialysis.

  • Activation of Carboxylic Acid:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 100 mM each.

    • Add a 50-100 fold molar excess of EDC and Sulfo-NHS to the intermediate conjugate solution. The high molar excess is to drive the reaction to completion.[5][8]

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

  • Amine Coupling:

    • Immediately after activation, exchange the buffer to the Coupling Buffer (pH 7.5) to raise the pH, which facilitates the reaction with the primary amine of the payload.[6]

    • Add the amine-containing payload to the activated intermediate conjugate. A 10-50 fold molar excess of the payload is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification of the Final Bioconjugate:

    • The final conjugate can be purified from excess payload and reaction byproducts using a suitable chromatography method.

      • Size Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing small molecule reagents.

      • Ion Exchange Chromatography (IEX): Separates based on charge, which may be altered by the conjugation.

      • Hydrophobic Interaction Chromatography (HIC): Useful if the payload significantly changes the hydrophobicity of the protein.

Characterization and Quality Control

Thorough characterization is essential to confirm successful conjugation and ensure the quality and homogeneity of the final product.

Analytical Technique Purpose Expected Outcome
UV-Vis Spectroscopy To confirm the initial modification by detecting the released 5-nitro-pyridine-2-thione.An increase in absorbance around 386 nm during the Stage 1 reaction.
SDS-PAGE To visualize the increase in molecular weight after conjugation.A shift to a higher molecular weight for the modified protein compared to the unmodified protein.
Mass Spectrometry (e.g., ESI-MS) To confirm the exact mass of the intermediate and final conjugates.[9]The observed mass should match the theoretical mass of the protein plus the mass of the linker and/or payload. This can also help determine the degree of labeling.
Peptide Mapping (LC-MS/MS) To identify the specific cysteine residue(s) that have been modified.[10]Identification of a peptide fragment containing the cysteine residue with a mass modification corresponding to the linker or the linker-payload construct.
HPLC (SEC, RP-HPLC, HIC) To assess purity, aggregation, and determine the degree of labeling.[5][11]A single, sharp peak for the final conjugate in SEC indicates low aggregation. RP-HPLC or HIC can often separate species with different numbers of attached payloads.
Functional Assays To ensure that the biological activity of the protein is retained after modification.The activity of the final conjugate should be comparable to the unmodified protein (unless the modification is intended to alter function).

Troubleshooting and Expert Insights

  • Low Modification Efficiency in Stage 1:

    • Cause: Inaccessible or oxidized cysteine.

    • Solution: Ensure complete reduction of disulfide bonds with TCEP. Consider using a mild denaturant if the cysteine is buried, but be cautious about protein stability. Optimize the pH; while the reaction proceeds over a broad pH range, a pH between 7.0 and 8.0 often provides a good balance between thiolate reactivity and protein stability.[12][13]

  • Protein Precipitation:

    • Cause: Use of organic solvents for the linker, or changes in protein properties after modification.

    • Solution: Minimize the amount of organic solvent added. Add the reagent stock solution slowly while stirring. Include solubility-enhancing excipients in the buffers if necessary.

  • Low Yield in Stage 2:

    • Cause: Hydrolysis of the EDC/Sulfo-NHS intermediate.

    • Solution: Use freshly prepared EDC and Sulfo-NHS solutions. Perform the activation step quickly and proceed immediately to the coupling step. Ensure the pH for activation is optimal (around 6.0) and the pH for coupling is appropriate for your amine-containing payload (7.2-8.5).[4][6]

  • Heterogeneity in the Final Product:

    • Cause: Modification of multiple cysteines or incomplete reactions.

    • Solution: If multiple cysteines are present, consider protein engineering to remove unwanted reactive sites. Optimize reaction times and reagent stoichiometry to drive the reaction to completion. Employ high-resolution purification techniques like IEX or HIC to isolate the desired species.

Conclusion

This compound is a powerful tool for the site-specific modification of proteins. Its two-stage reaction mechanism allows for the precise installation of a payload molecule onto a cysteine residue, offering a high degree of control over the final bioconjugate's structure. By following the detailed protocols and employing the rigorous analytical characterization methods outlined in this guide, researchers can confidently produce homogeneous and well-defined modified proteins for a wide range of applications in research, diagnostics, and therapeutics.

References

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
  • Cysteine Modification Mass Spectrometry. (n.d.).
  • Understanding Amine Coupling: The Role of NHS Esters in Bioconjugation. (n.d.).
  • Carbodiimide Crosslinker Chemistry. (n.d.).
  • Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. (2020).
  • Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. (2019). Chemistry – A European Journal.
  • EDC-HCl (EDAC) Crosslinker Protocol. (n.d.).
  • Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. (n.d.).
  • High-Efficiency Protein Purification by HPLC. (2025).
  • A Comparative Guide to Bifunctional Linkers for Protein Labeling. (2025).
  • Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. (2018). Methods in Molecular Biology.
  • Peptide synthesis: Protecting groups for amine and carboxyl functionality. (2020). NPTEL IIT Kharagpur.
  • Programmable Site-Selectivity: pH-Modulated Triazine-Thiol Exchange for Site- and Chemoselective Cysteine Labelling. (2023). ChemRxiv.
  • Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. (2012). Journal of Mass Spectrometry.
  • Chemical Protein Modification through Cysteine. (2016).
  • Modification of cysteine. (2017). Current Protocols in Protein Science.
  • A new strategy for cysteine-specific protein multi-functional modification. (2020).
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2014). Antioxidants & Redox Signaling.
  • Pyridine-2-thione release assay upon reaction of free thiols with biotin-HPDP. (2019).
  • Application Note: Monitoring Thiol-Disulfide Exchange Reactions with 2,2'-Dithiobis(5-nitropyridine) (DTNP) using HPLC. (2025).
  • Programmable Site-Selectivity: pH-Modulated Triazine–Thiol Exchange for Site- and Chemoselective Cysteine Labeling. (2025). Heinrich-Heine-Universität Düsseldorf.
  • (a) Absorptions of pyridine-2-thione yielded in the thiol-disulfide... (2019).
  • Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy. (2014). Journal of the American Society for Mass Spectrometry.
  • A. Thiol-disulfide exchange mechanism: in the pH range above 8,... (2017).
  • Quantification of Thiols and Disulfides. (2012). Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Cross-linking mass spectrometry for mapping protein complex topologies in situ. (2018). Current Opinion in Chemical Biology.
  • Has anyone experienced a significant A after 15 min. of thiol disulfide exchange reaction and then no A could be detected? (2024).
  • Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. (2021). Beilstein Journal of Organic Chemistry.
  • Strategies for successful crosslinking and bioconjugation applications. (2018). Thermo Fisher Scientific.

Sources

Quantifying protein thiols with 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Quantifying Protein Thiols with 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Audience: Researchers, scientists, and drug development professionals.

Foundational Principle: The Critical Role of Protein Thiols and Their Quantification

The sulfhydryl (thiol) group of cysteine residues is one of the most reactive functional groups in proteins. Its status—whether a free thiol (R-SH) or an oxidized disulfide (R-S-S-R')—is fundamental to a protein's structure, catalytic activity, and role in cellular redox signaling. Accurately quantifying the concentration of free thiols is therefore essential for:

  • Characterizing Protein Folding and Stability: Disulfide bonds are critical for the tertiary and quaternary structure of many proteins.

  • Enzyme Kinetics: The active sites of many enzymes, such as cysteine proteases, rely on a free thiol group for their catalytic function.

  • Redox Biology: Monitoring the thiol-disulfide balance provides a snapshot of the cellular redox environment and oxidative stress levels.

  • Bioconjugation and Drug Development: Quantifying free thiols is a prerequisite for conjugating drugs, linkers, or labels to proteins, a cornerstone of creating Antibody-Drug Conjugates (ADCs).

This guide details the use of This compound (NPDPA), a bifunctional chromogenic reagent designed for the precise quantification of accessible protein thiols.

Mechanism of Action: Thiol-Disulfide Exchange

The quantification assay is based on a well-established chemical reaction known as thiol-disulfide exchange. The parent reagent of NPDPA, 2,2'-Dithiobis(5-nitropyridine) (DTNP), reacts stoichiometrically with free thiols.[1] The process unfolds as follows:

  • Nucleophilic Attack: In a solution with a pH slightly neutral to alkaline (pH 7-8.5), the protein's cysteine thiol group (-SH) deprotonates to form a highly reactive thiolate anion (-S⁻). This anion acts as a nucleophile.

  • Disulfide Cleavage: The thiolate attacks the disulfide bond of NPDPA.

  • Chromophore Release: This attack cleaves the disulfide bond, forming a new, stable mixed disulfide between the protein and the reagent's linker arm. Crucially, this releases one molecule of the chromophore 5-nitro-pyridine-2-thione (NPT).[1]

The released NPT has a distinct yellow color and exhibits strong absorbance at approximately 396 nm .[1] The intensity of this absorbance is directly proportional to the concentration of free thiols in the sample, allowing for accurate quantification via spectrophotometry.

G cluster_reactants Reactants cluster_products Products ProteinSH Protein-SH (Deprotonated to Protein-S⁻) MixedDisulfide Protein Mixed Disulfide (Protein-S-S-(CH₂)₄-COOH) ProteinSH->MixedDisulfide Nucleophilic Attack NPDPA NPDPA Reagent (this compound) NPDPA->MixedDisulfide NPT 5-Nitro-Pyridine-2-Thione (NPT) (Chromophore, Yellow) NPDPA->NPT Release

Caption: Thiol-disulfide exchange reaction between a protein thiol and NPDPA.

Unique Advantages of this compound (NPDPA)

While several reagents exist for thiol quantification, such as DTNB (Ellman's Reagent), NPDPA offers distinct advantages stemming from its unique bifunctional structure:

  • Thiol-Reactivity: The 5-nitropyridyl disulfide group provides a reliable mechanism for thiol-specific reaction and chromophore release.

  • Conjugation-Ready Handle: The terminal pentanoic acid (a carboxylic acid) provides a valuable site for secondary conjugation reactions using standard carbodiimide chemistry (e.g., EDC/NHS). This makes NPDPA not just a quantification tool, but a potential heterobifunctional linker for attaching proteins to other molecules or surfaces.

Quantitative Data & Reagent Properties

The key parameters for this assay are summarized below. Note that while the parent chromophore's properties are known, empirical validation via a standard curve is always the most rigorous approach.

ParameterValue / DescriptionRationale & Comments
Reagent This compound (NPDPA)A derivative of DTNP functionalized with a carboxylic acid.
Released Chromophore 5-Nitro-Pyridine-2-Thione (NPT)The measured product of the thiol-disulfide exchange.
Wavelength Max (λmax) ~396 nmThe primary absorbance peak for NPT. A secondary peak exists at 320 nm.[1]
Molar Absorptivity (ε) ~13,600 M-1cm-1 (at pH 8.0 for DTNB)This value is for the analogous TNB from Ellman's reagent and serves as a strong estimate.[2] For highest accuracy, ε should be determined from the slope of a standard curve.
Optimal Reaction pH 7.0 - 8.5Ensures sufficient deprotonation of cysteine thiols (pKa ~8.5) to the reactive thiolate form without promoting disulfide scrambling at highly alkaline pH.[3]

Experimental Protocols

Critical Prerequisite: Ensure all protein sample buffers are free of interfering reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol. If present, they must be removed by dialysis, desalting column, or buffer exchange prior to the assay.

Protocol A: Direct Quantification of Protein Thiols

This protocol is ideal for rapid quantification of purified protein samples where the molar extinction coefficient (ε) is reliably known.

I. Reagent Preparation

  • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer containing 1 mM EDTA, adjusted to pH 7.5. The EDTA chelates divalent metal ions that can catalyze thiol oxidation.

  • NPDPA Stock Solution: Prepare a 10 mM stock solution of NPDPA in a dry organic solvent such as DMSO or DMF. Store in small aliquots at -20°C, protected from light and moisture.

II. Assay Procedure

  • Turn on a spectrophotometer and allow the lamp to warm up. Set the measurement wavelength to 396 nm.

  • Prepare two cuvettes (or microplate wells):

    • Blank: Add 950 µL of Reaction Buffer and 50 µL of the protein's storage buffer (without protein).

    • Sample: Add 950 µL of Reaction Buffer and 50 µL of the protein sample to achieve a final protein concentration in the range of 10-100 µM.

  • Add 10 µL of the 10 mM NPDPA Stock Solution to both the Blank and Sample cuvettes. Mix gently by pipetting or inverting. Note: The final volume is 1010 µL and the final NPDPA concentration is ~100 µM.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Zero the spectrophotometer using the Blank solution.

  • Measure the absorbance of the Sample solution at 396 nm.

III. Calculation Use the Beer-Lambert law to calculate the thiol concentration:

Thiol Concentration (M) = Absorbance / (ε × l)

Where:

  • Absorbance is the value measured for the sample (after blanking).

  • ε is the molar extinction coefficient of NPT (~13,600 M-1cm-1).

  • l is the path length of the cuvette in cm (typically 1 cm).

To find the moles of thiol per mole of protein:

Ratio = Thiol Concentration (M) / Protein Concentration (M)

Protocol B: Quantification using a Cysteine Standard Curve

This is the most accurate method as it does not rely on a literature value for the extinction coefficient and inherently accounts for minor variations in buffer and instrument conditions.

I. Reagent Preparation

  • Reaction Buffer & NPDPA Stock: Prepare as described in Protocol A.

  • Cysteine Standard Stock (10 mM): Accurately weigh and dissolve L-cysteine hydrochloride monohydrate (MW = 175.6 g/mol ) in Reaction Buffer to create a 10 mM stock solution. Example: 17.56 mg in 10 mL of buffer. Prepare this solution fresh.

II. Standard Curve Preparation

  • Prepare a series of cysteine standards by serially diluting the 10 mM stock solution in Reaction Buffer. A recommended concentration range is from 0 µM to 150 µM.

Standard[Cysteine] (µM)Vol. of 10 mM Stock (µL)Vol. of Reaction Buffer (µL)
S0 (Blank)001000
S1252.5997.5
S2505.0995.0
S3757.5992.5
S410010.0990.0
S515015.0985.0

III. Assay Procedure

  • Pipette 990 µL of each standard (S0-S5) and your unknown protein sample(s) into separate microcentrifuge tubes or microplate wells.

  • Add 10 µL of 10 mM NPDPA Stock Solution to every tube/well. Mix thoroughly.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Transfer to cuvettes or read directly in the microplate at 396 nm. Use the S0 (Blank) to zero the instrument.

  • Record the absorbance for all standards and unknown samples.

IV. Data Analysis

  • Plot the absorbance values of the standards (S1-S5) on the Y-axis against their corresponding known thiol concentrations (µM) on the X-axis.

  • Perform a linear regression on the data points. The resulting line should be linear (R² > 0.99) and pass through the origin.

  • Use the equation of the line (y = mx + b) to calculate the thiol concentration of your unknown protein sample from its measured absorbance.

Caption: Workflow for thiol quantification using a standard curve.

Troubleshooting and Scientific Considerations

  • High Background Absorbance: This may be caused by turbidity from precipitated protein. Centrifuge samples before reading. Alternatively, reduce the concentration of organic solvent by using a more dilute NPDPA stock solution.

  • No or Low Signal:

    • Confirm the absence of reducing agents in your buffer.

    • The protein's thiols may be oxidized or sterically inaccessible. To measure total thiols (both accessible and buried), the assay can be repeated under denaturing conditions (e.g., in the presence of 6 M Guanidine-HCl or 1% SDS).

  • Drifting Absorbance Reading: The reaction should be complete within 5-15 minutes. If the signal continues to increase, it may indicate slow unfolding of the protein or a very slow-reacting thiol. Ensure a consistent incubation time for all samples.

  • Sample Buffer pH: The pH of the sample buffer can alter the final pH of the reaction mixture. It is crucial that the final reaction pH remains within the optimal 7.0-8.5 range.[3]

References

4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid as a probe for studying protein structure

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid: A Spectrophotometric Probe for Elucidating Protein Structure and Dynamics

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Cysteine Residue as a Structural Reporter

Within the complex three-dimensional architecture of proteins, cysteine residues represent unique points of interest. Their thiol (-SH) side chains are chemically reactive and their accessibility to solvent is highly dependent on the protein's conformational state.[1][2] Cysteine thiols can exist as free sulfhydryl groups, form intramolecular or intermolecular disulfide bonds that stabilize protein structure, or be involved in catalytic activity.[1][3] Consequently, reagents that can selectively react with and report on the status of these thiols are invaluable tools for probing protein structure, folding, and function.[4][5][6]

This document provides a detailed guide to the application of This compound , a highly reactive disulfide-containing probe, for the quantitative analysis of accessible protein thiols. This probe leverages a classic thiol-disulfide exchange reaction to provide a simple, robust, and spectrophotometrically quantifiable signal, enabling researchers to investigate protein conformation, ligand-induced structural changes, and the local environment of cysteine residues.

Principle of the Assay: Thiol-Disulfide Exchange

The functionality of the probe is based on a well-established thiol-disulfide exchange mechanism.[7][8] The disulfide bond in this compound is "activated" by the electron-withdrawing 5-nitro group on the pyridine ring, making it highly susceptible to nucleophilic attack by a thiolate anion (R-S⁻) from a protein's cysteine residue.[7][9]

The reaction proceeds as follows:

  • An accessible cysteine thiol on the protein surface attacks the disulfide bond of the probe.

  • A new, stable mixed disulfide bond is formed between the protein and the 4-sulfanylpentanoic acid moiety of the probe.

  • For each mole of protein thiol that reacts, one mole of the chromophore 5-nitro-2-thiopyridone is released.[4][7]

This released 5-nitro-2-thiopyridone has a distinct absorbance spectrum, allowing for its direct quantification.[4] By measuring the increase in absorbance at the appropriate wavelength, one can stoichiometrically determine the concentration of reactive thiols in the protein sample.

G cluster_0 Reaction Mechanism Protein_SH Protein-SH (Accessible Cysteine Thiol) Transition Thiol-Disulfide Exchange Protein_SH->Transition Probe This compound (Probe) Probe->Transition Product_Protein Protein-S-S-(CH₂)₄-COOH (Modified Protein) Transition->Product_Protein New Mixed Disulfide Product_Chromophore 5-Nitro-2-thiopyridone (Released Chromophore) Transition->Product_Chromophore Release Spectro Spectrophotometric Detection (λmax ≈ 396 nm) Product_Chromophore->Spectro Quantification

Caption: Reaction mechanism of the thiol-disulfide exchange.

Probe Characteristics and Advantages

The design of this compound offers several advantages for studying protein structure:

  • High Reactivity: The 5-nitro group enhances the electrophilicity of the disulfide bond, allowing for rapid reactions at or near neutral pH.[7][9]

  • Spectrophotometric Readout: The assay is simple and does not require complex instrumentation beyond a standard UV-Vis spectrophotometer.

  • Structural Sensitivity: The reaction only occurs with cysteine residues that are sufficiently exposed to the solvent and sterically accessible, making the probe an excellent reporter of conformational status.[6]

  • Bifunctionality: The terminal carboxylic acid group provides a handle for potential secondary applications, such as immobilization or conjugation, though this is beyond the scope of the primary probing application.[9]

ParameterValueNotes
Probe Name This compound-
Reaction Type Thiol-Disulfide ExchangeReacts with free sulfhydryl groups.
Leaving Group 5-Nitro-2-thiopyridoneChromophoric product.
Absorbance Maxima (λmax) ~320 nm and ~396 nm[4]The peak at ~396 nm is often preferred to minimize interference from protein absorbance at 280 nm.
Molar Extinction Coeff. (ε) To be determined experimentallyHighly dependent on buffer pH and composition. See Protocol A.

Experimental Protocols

Critical Prerequisite: Reagent Preparation
  • Probe Stock Solution: Due to limited aqueous solubility, dissolve the probe in a compatible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10-20 mM). Store in small aliquots at -20°C, protected from light. The final concentration of the organic solvent in the reaction mixture should be minimized (typically <5% v/v) to avoid effects on protein structure.

  • Reaction Buffer: A common choice is a phosphate or HEPES buffer at a pH between 7.0 and 8.0. The inclusion of a metal chelator like EDTA (1-2 mM) is highly recommended to prevent metal-catalyzed oxidation of protein thiols. All buffers should be prepared with high-purity water and de-gassed if possible to minimize dissolved oxygen.

  • Thiol Standard (for Calibration): Prepare a fresh stock solution of a known thiol, such as L-cysteine or reduced glutathione (GSH), in the Reaction Buffer. The concentration should be accurately determined.

Protocol A: Experimental Determination of the Molar Extinction Coefficient (ε)

Rationale: The absorbance of the 5-nitro-2-thiopyridone leaving group is pH-dependent. Therefore, determining the extinction coefficient under your precise experimental conditions is critical for accurate thiol quantification. This protocol establishes a Beer-Lambert plot to calculate ε.

Steps:

  • Prepare a series of dilutions of your thiol standard (e.g., L-cysteine) in the Reaction Buffer. A typical concentration range would be 0, 10, 20, 40, 60, 80, and 100 µM.

  • Prepare a working solution of the probe by diluting the stock solution in Reaction Buffer to a final concentration that is in large excess of the highest thiol standard concentration (e.g., 1 mM).

  • In a microplate or cuvette, mix a defined volume of each thiol standard dilution with the probe working solution. For example, mix 90 µL of standard with 10 µL of 1 mM probe solution.

  • Incubate the reactions at room temperature for 15-30 minutes, protected from light, to ensure the reaction goes to completion.

  • Measure the absorbance of each sample at the chosen wavelength (e.g., 396 nm) using a spectrophotometer. Use the "0 µM" thiol sample as the blank.

  • Plot the blank-corrected absorbance values (Y-axis) against the known thiol concentrations (X-axis).

  • Perform a linear regression on the data. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm pathlength). The R² value should be >0.99 for a reliable calibration.

Protocol B: Quantification of Accessible Thiols in a Purified Protein Sample

Rationale: This protocol uses the experimentally determined ε to calculate the concentration of reactive thiols in a protein of known concentration.

G start Start prep_protein Prepare Protein Sample (Known concentration in Reaction Buffer) start->prep_protein prep_probe Prepare Probe Working Solution (e.g., 1 mM in Reaction Buffer) start->prep_probe react Mix Protein + Probe Solution (e.g., 90 µL Protein + 10 µL Probe) prep_protein->react prep_blank Prepare Blank (Buffer + Probe Solution) prep_probe->prep_blank prep_probe->react measure Measure Absorbance at 396 nm (Zero spectrophotometer with Blank) prep_blank->measure Use as Blank incubate Incubate at RT (15-30 min, protected from light) react->incubate incubate->measure calculate Calculate Thiol Concentration (Using Beer-Lambert Law) measure->calculate end End calculate->end

Caption: Workflow for quantifying protein thiols.

Steps:

  • Sample Preparation: Prepare a solution of your purified protein in the Reaction Buffer. The protein concentration must be accurately known (e.g., via A280 measurement or BCA assay). A typical protein concentration is 5-50 µM.

  • Reaction Setup:

    • Sample Reaction: In a microcuvette or well, mix the protein solution with the probe working solution (from Protocol A). Example: 90 µL of protein solution + 10 µL of 1 mM probe solution.

    • Blank Reaction: Prepare a blank containing only the Reaction Buffer and the probe. Example: 90 µL of Reaction Buffer + 10 µL of 1 mM probe solution.

  • Incubation: Incubate both the sample and blank at room temperature for 15-30 minutes, protected from light.

  • Measurement: Set the spectrophotometer to the determined λmax (e.g., 396 nm). Zero the instrument using the Blank Reaction. Measure the absorbance of the Sample Reaction.

  • Calculation: Use the Beer-Lambert Law (A = εbc) to calculate the concentration of thiols.

    • Thiol Concentration (M) = Absorbance / (ε × pathlength)

      • Absorbance: The measured value from step 4.

      • ε: The molar extinction coefficient determined in Protocol A (in M⁻¹cm⁻¹).

      • pathlength (b): The pathlength of the cuvette or well (in cm).

  • Data Reporting: The result is often expressed as a molar ratio of accessible thiols per mole of protein.

    • Moles of Thiol / Mole of Protein = [Thiol Concentration] / [Protein Concentration]

Protocol C: Monitoring Protein Conformational Changes

Rationale: Changes in protein conformation, such as those induced by ligand binding or denaturation, can alter the solvent accessibility of cysteine residues. This protocol compares the number of reactive thiols under different conditions to detect such changes.

Steps:

  • Establish Baseline: Perform Protocol B on your protein in its native state (Buffer only) to determine the baseline number of accessible thiols.

  • Prepare Test Conditions: Prepare identical protein samples but include the molecule or condition you wish to test.

    • Ligand Binding: Add a saturating concentration of the ligand (substrate, inhibitor, cofactor, etc.).

    • Denaturation: Add a known denaturant (e.g., Guanidine-HCl, Urea) at a desired concentration.

    • pH Change: Prepare the protein in a buffer with a different pH.

  • Create Controls: For each condition, prepare a corresponding control sample containing the ligand/denaturant/buffer but without the protein. This will become part of the blank for that specific condition.

  • Run Assay: Perform Protocol B (steps 2-6) for each test condition. Ensure you use the appropriate blank for each measurement (i.e., the blank for the ligand-binding experiment should also contain the ligand).

  • Analysis: Compare the calculated "Moles of Thiol / Mole of Protein" for each condition to the baseline value.

    • An increase suggests that a conformational change has exposed previously buried cysteine residues.

    • A decrease suggests that a conformational change has buried previously exposed cysteine residues, or that the ligand is binding at or near a cysteine, blocking access for the probe.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or very low signal - Protein has no accessible thiols or is oxidized.- Probe has degraded.- Incorrect pH (too low for thiolate formation).- Reduce the protein with a mild reducing agent (e.g., TCEP) and remove it via dialysis/desalting before the assay.- Use a fresh aliquot of probe stock.- Ensure Reaction Buffer pH is between 7.0-8.0.
High background absorbance - Probe is hydrolyzing or reacting with other buffer components.- Buffer contains interfering substances (e.g., DTT, β-mercaptoethanol).- Prepare fresh probe working solution just before use.- Ensure the buffer is free of any reducing agents. Dialyze the protein sample extensively if it was stored in a reducing environment.
Inconsistent/Drifting readings - Incomplete reaction.- Air oxidation of thiols during the assay.- Increase incubation time.- Use de-gassed buffers and work quickly. Include EDTA in the buffer to chelate pro-oxidant metals.
Precipitation upon adding probe - Final concentration of organic solvent (DMSO/DMF) is too high.- Probe concentration is too high, leading to aggregation.- Keep the final solvent concentration below 5% (v/v).- Reduce the concentration of the probe working solution, ensuring it is still in excess.

References

  • Regan, L., Rockwell, A., Wasserman, Z., & DeGrado, W. (1995). Disulfide crosslinks to probe the structure and flexibility of a designed four-helix bundle protein. Protein Science, 4(8), 1667–1674. Available at: [Link]

  • Wouters, M. A., & Curmi, P. M. (2009). Chemistry and Enzymology of Disulfide Cross-linking in Proteins. In eLS. John Wiley & Sons, Ltd. Available at: [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

  • Singh, R., & Whitesides, G. M. (2010). Quantification of Thiols and Disulfides. Methods in Enzymology, 472, 143-161. Available at: [Link]

  • Poole, L. B. (2015). The basics of redox signaling. Journal of Biological Chemistry, 290(24), 14822–14830. Available at: [Link]

  • Khan, M. N. (1984). Coefficients for p-Nitrophenol. Journal of the Chemical Society of Pakistan, 6(1), 55-60. Available at: [Link]

  • Creative Biolabs. (n.d.). 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid. Retrieved from [Link]

  • ResearchGate. (2015). What reagents can I use for Protein-Thiol detection at low pH?. Retrieved from [Link]

  • Anfinsen, C. B. (1973). Principles that govern the folding of protein chains. Science, 181(4096), 223–230. Available at: [Link]

  • Schmidt, U., Pfleiderer, G., & Bartkowiak, F. (1984). Synthesis and properties of 5-membered heterocyclic disulfides: application for enzyme modification. Analytical Biochemistry, 138(1), 217-22. Available at: [Link]

  • Smolecule. (n.d.). Buy this compound. Retrieved from [Link]

  • Hogg, P. J. (2003). Disulfide bonds as switches for protein function. Trends in Biochemical Sciences, 28(4), 210-214. Available at: [Link]

  • Chemistry For Everyone. (2024). How Do Disulfide Bonds Affect Protein Function?. YouTube. Available at: [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide to Conjugating 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid to Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of NPDP in Antibody Conjugation

In the landscape of targeted therapeutics and advanced diagnostics, the precise and stable conjugation of molecules to antibodies is paramount. Antibody-drug conjugates (ADCs), for instance, leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells, a strategy that hinges on the integrity of the linker connecting the antibody and the drug.[1] 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid (NPDP) is a heterobifunctional crosslinker designed for such sophisticated bioconjugation tasks.

NPDP features two key functional domains: a carboxylic acid and a 5-nitropyridyl disulfide group. The carboxylic acid allows for the attachment of a desired molecule (e.g., a small molecule drug, a fluorescent probe) through standard amide bond formation (this protocol assumes the molecule to be conjugated to the antibody is already linked to the NPDP moiety). The core of its utility for antibody conjugation lies in the 5-nitropyridyl disulfide moiety. This group reacts specifically with free sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues on the antibody.[2][3] This reaction proceeds via a disulfide exchange mechanism, forming a new, stable disulfide bond between the antibody and the NPDP-linked molecule.[3]

A key advantage of this disulfide linkage is its conditional stability. It is relatively stable in the oxidizing environment of the bloodstream (physiological pH ~7.4), ensuring the integrity of the conjugate during circulation.[4] However, upon internalization into a target cell, the conjugate is exposed to a highly reducing intracellular environment, primarily due to the high concentration of glutathione (GSH).[4] This reducing environment efficiently cleaves the disulfide bond, releasing the conjugated molecule in its active form. The nitro group on the pyridine ring enhances the stability of the disulfide bond against premature cleavage in circulation.[5]

This guide provides a comprehensive, step-by-step protocol for the conjugation of NPDP-functionalized molecules to antibodies, from initial antibody preparation to the final characterization of the conjugate.

Diagram of the Overall Experimental Workflow

G cluster_0 Part 1: Antibody Preparation cluster_1 Part 2: Conjugation Reaction cluster_2 Part 3: Purification & Characterization A 1. Antibody Buffer Exchange B 2. Reduction of Disulfide Bonds (Generation of Free Thiols) A->B C 3. Removal of Reducing Agent B->C D 4. Prepare NPDP-Molecule Solution C->D Thiolated Antibody E 5. React Thiolated Antibody with NPDP-Molecule D->E F 6. Monitor Reaction Progress (Optional) E->F G 7. Purify the Antibody Conjugate F->G Crude Conjugate H 8. Characterize the Conjugate (e.g., DAR, Aggregation) G->H

Caption: Overall workflow for conjugating NPDP-linked molecules to antibodies.

Materials and Reagents

ReagentSupplierPurpose
Monoclonal Antibody (mAb)User-providedThe antibody to be conjugated.
NPDP-functionalized moleculeUser-synthesizedThe molecule to be attached to the antibody.
Dithiothreitol (DTT) or TCEP-HClMajor suppliersReducing agent to generate free thiols on the antibody.
Phosphate Buffered Saline (PBS), pH 7.2-7.4Major suppliersBuffer for antibody storage and purification.
Borate Buffer, pH 8.0User-preparedReaction buffer for conjugation.
EDTAMajor suppliersChelating agent to prevent disulfide re-oxidation.
Anhydrous Dimethyl Sulfoxide (DMSO)Major suppliersSolvent for dissolving the NPDP-functionalized molecule.
Desalting Columns (e.g., Sephadex G-25)Major suppliersFor buffer exchange and removal of small molecules.
Hydrophobic Interaction Chromatography (HIC) ColumnMajor suppliersFor purification and DAR analysis of the conjugate.
UV-Vis SpectrophotometerN/AFor concentration measurement and DAR determination.

Experimental Protocols

Part 1: Antibody Preparation - Generation of Free Sulfhydryl Groups

The conjugation of NPDP relies on the availability of free sulfhydryl groups on the antibody. While some antibodies may have free cysteines, it is often necessary to reduce the interchain disulfide bonds in the hinge region to create reactive sites. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred over DTT as it is more stable and does not need to be removed before the conjugation step in some cases.[6]

1.1 Antibody Buffer Exchange:

  • Ensure your antibody is in a buffer free of primary amines (like Tris) or other thiol-containing components. A suitable buffer is PBS at pH 7.2-7.4.[7]

  • If the antibody is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis into PBS.

  • Measure the antibody concentration using a spectrophotometer at 280 nm.

1.2 Reduction of Antibody Disulfide Bonds:

  • Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP-HCl in water).

  • In a microcentrifuge tube, add the antibody solution (typically at a concentration of 1-10 mg/mL).

  • Add the TCEP stock solution to the antibody to achieve a final molar excess of TCEP to antibody (e.g., a 10-fold molar excess). The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 30-90 minutes at room temperature. This step should be optimized to control the number of reduced disulfides and, consequently, the final drug-to-antibody ratio (DAR).

1.3 Removal of the Reducing Agent (if using DTT):

  • If DTT was used, it must be removed to prevent it from reacting with the NPDP linker.

  • Immediately after incubation, pass the reduced antibody solution through a desalting column pre-equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2). This step also serves as a buffer exchange into the conjugation buffer.

Part 2: Conjugation of NPDP-Molecule to the Antibody

This part of the protocol describes the core reaction where the NPDP-functionalized molecule is covalently attached to the thiolated antibody.

2.1 Mechanism of NPDP Conjugation:

Caption: Reaction of a thiolated antibody with an NPDP-linked molecule.

2.2 Conjugation Reaction:

  • Immediately before use, dissolve the NPDP-functionalized molecule in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Add the NPDP-molecule stock solution to the reduced antibody solution. A typical starting point is a 5 to 20-fold molar excess of the NPDP-molecule over the antibody. The optimal ratio should be determined experimentally to achieve the desired DAR.

  • The reaction is typically performed at a slightly alkaline pH (7.2-8.0) to facilitate the nucleophilic attack of the thiol group.[8]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

  • (Optional) The progress of the reaction can be monitored by measuring the absorbance of the released 5-nitro-pyridine-2-thione byproduct at 343 nm.[8]

Part 3: Purification and Characterization of the Antibody Conjugate

After the conjugation reaction, it is crucial to purify the antibody conjugate to remove unreacted NPDP-molecule, solvent, and any protein aggregates. Subsequently, the conjugate must be thoroughly characterized.

3.1 Purification:

  • Removal of Small Molecules: The crude reaction mixture can be purified using a desalting column or tangential flow filtration (TFF) to remove excess NPDP-molecule and DMSO.[4][9]

  • Chromatographic Purification: For a more refined purification and to separate conjugates with different DARs, chromatographic methods are employed.[4][9]

    • Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for separating antibody conjugates based on the hydrophobicity imparted by the conjugated molecule. It can effectively separate unconjugated antibody, and different DAR species.[]

    • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge differences and can also be used to purify antibody conjugates.[4]

3.2 Characterization:

  • Determination of Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an antibody conjugate.

    • UV-Vis Spectrophotometry: This is a relatively simple method to estimate the average DAR. It requires measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of the conjugated molecule. The DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of both the antibody and the conjugated molecule are known.[11]

    • Mass Spectrometry (MS): For a more accurate and detailed analysis, techniques like intact mass analysis or peptide mapping by LC-MS can be used to determine the exact mass of the conjugate and identify the distribution of different DAR species.[12]

  • Analysis of Aggregates: Size-exclusion chromatography (SEC) is the standard method to quantify the presence of high molecular weight species (aggregates) in the final conjugate preparation.

  • Functional Assays: It is essential to confirm that the conjugation process has not compromised the biological activity of the antibody. This can be assessed through in vitro binding assays (e.g., ELISA) and cell-based functional assays.[11]

Conclusion and Best Practices

The conjugation of molecules to antibodies using NPDP is a robust and effective method for creating targeted therapeutics and diagnostic tools. The success of this protocol relies on careful optimization of the antibody reduction and conjugation steps to achieve the desired drug-to-antibody ratio while maintaining the integrity and function of the antibody. Thorough purification and characterization are essential to ensure the quality, consistency, and efficacy of the final antibody conjugate. Always start with small-scale optimization experiments to determine the ideal reaction conditions for your specific antibody and NPDP-functionalized molecule before proceeding to a larger scale.

References

  • Vulcanchem. 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid. Accessed January 2, 2026.
  • Li, F., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855.
  • BroadPharm. This compound. Accessed January 2, 2026.
  • Chen, Y., et al. (2020).
  • García-Gabilondo, M., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 74.
  • ChemBK. This compound. Accessed January 2, 2026.
  • BenchChem. Stability of Disulfide Linkers at Physiological pH: An In-depth Technical Guide. Accessed January 2, 2026.
  • Products, T. H. I. S., et al. (2018). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC North America, 36(11), 842-850.
  • Kandias, N. G., et al. (2020). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Beilstein Journal of Organic Chemistry, 16, 1-8.
  • Smolecule. 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid. Accessed January 2, 2026.
  • Thermo Fisher Scientific. SPDP Crosslinkers. Accessed January 2, 2026.
  • BioAgilytix.
  • BOC Sciences. Antibody Conjugation Protocols: A Complete Step-by-Step Guide. Accessed January 2, 2026.
  • BenchChem. Application Note: A Detailed Protocol for Antibody-Nanoparticle Conjugation using Thiol-PEG-Amine Linkers. Accessed January 2, 2026.
  • Thermo Fisher Scientific. Chemical Crosslinking Reagents—Section 5.2. Accessed January 2, 2026.
  • BroadPharm. Protocol for PEG SPDP. Accessed January 2, 2026.
  • AAT Bioquest. Antibody Conjugation Protocol. Accessed January 2, 2026.
  • Creative Biolabs.
  • Abcam.
  • Assay Genie.
  • St. Amant, A. H., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal, 19(6), 1569-1580.
  • ResearchGate. Chemical conjugation with SPDP linker. Accessed January 2, 2026.
  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3468-3485.
  • Calvo, E., et al. (2021).
  • Fu, Y., et al. (2022). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Pharmaceuticals, 15(11), 1395.

Sources

Application Notes & Protocols: In-cell Protein Labeling with 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Covalent Probes in Cellular Biology

Modern cell biology and drug development demand tools that can capture the dynamic state of proteins within their native environment—the living cell. While genetic tagging with fluorescent proteins has been revolutionary, it is not without limitations, such as the potential for steric hindrance and the inability to label endogenous proteins. Chemical probes that form stable, covalent bonds with specific amino acid residues offer a powerful alternative for studying protein function, localization, and interactions.[1]

Among the amino acids, cysteine is a particularly attractive target for covalent labeling.[2][3] Its thiol (-SH) group is a potent nucleophile under physiological conditions, and its relatively low abundance in proteins (around 3.3% in mammals) allows for more specific labeling compared to more frequent residues like lysine.[4] This specificity is critical for minimizing off-target effects and ensuring that the probe reports on the intended protein population. A variety of chemical groups, including iodoacetamides and maleimides, have been developed to react with cysteines, each with distinct reactivity and selectivity profiles.[5][6]

This guide focuses on a specific class of thiol-reactive compounds: pyridyl disulfides. In particular, we will detail the application of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid (NPDPA) , a reagent designed for the selective modification of cysteine residues in proteins within living cells. The pyridyl disulfide moiety undergoes a highly efficient and selective exchange reaction with free thiols, while the pentanoic acid provides a handle for further derivatization, for example, by attaching a fluorophore or a biotin tag via its carboxylic acid group. The nitro group on the pyridine ring enhances the reactivity of the disulfide bond, making the reaction faster and more efficient.[7]

These application notes will provide a comprehensive overview of the principles behind NPDPA-mediated labeling, detailed protocols for its use in cell culture, and guidance on data analysis and troubleshooting.

Principle of the Method: Thiol-Disulfide Exchange

The core of NPDPA's utility lies in a chemical reaction known as thiol-disulfide exchange. This reaction is highly specific for cysteine residues and proceeds efficiently under physiological conditions (pH ~7.4).

The Chemical Mechanism

The labeling reaction involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate anion, RS⁻) on one of the sulfur atoms of the NPDPA disulfide bond. This attack is favored because the 5-nitro-substituted pyridine ring is an excellent leaving group, stabilized by electron withdrawal.[7] The reaction results in the formation of a new, stable mixed disulfide bond between the protein and the probe, releasing 5-nitro-pyridine-2-thione as a byproduct.[7]

The key advantages of this mechanism are:

  • High Specificity: The reaction is highly selective for thiols over other nucleophilic amino acid side chains, such as amines (lysine), at physiological pH.[6]

  • Favorable Kinetics: The electron-withdrawing nitro group accelerates the exchange reaction, allowing for efficient labeling at lower probe concentrations and shorter incubation times.[7]

  • Biocompatibility: The reaction occurs readily in aqueous buffers and cell culture media without the need for catalysts or harsh conditions that could compromise cell viability.

Below is a diagram illustrating the thiol-disulfide exchange reaction.

G Protein_Cys Protein-SH (Cysteine Thiol) Labeled_Protein Labeled Protein (Protein-S-S-R') Protein_Cys->Labeled_Protein Forms new disulfide bond NPDPA NPDPA Probe (R'-S-S-Py-NO2) NPDPA->Labeled_Protein Byproduct 5-Nitro-pyridine-2-thione (Leaving Group) NPDPA->Byproduct Released

Caption: Reaction mechanism of NPDPA with a protein cysteine residue.

Experimental Design and Workflow

A typical workflow for in-cell protein labeling involves several key stages: reagent preparation, cell culture, the labeling reaction itself, and downstream analysis. Careful planning of controls is essential for validating the results.

Workflow Overview

The overall experimental process is outlined in the diagram below.

G A 1. Prepare Stock Solutions (NPDPA Probe, Controls) D 4. In-Cell Labeling (Incubate cells with NPDPA probe) A->D B 2. Cell Culture & Seeding (Seed cells in appropriate plates) C 3. Pre-treatment (Controls) (e.g., NEM blocking) B->C C->D E 5. Wash & Quench (Remove excess probe) D->E F 6. Cell Lysis (Prepare lysate for analysis) E->F G 7. Downstream Analysis (SDS-PAGE, MS, Microscopy) F->G

Caption: General experimental workflow for in-cell labeling.

Essential Controls for Trustworthy Data

To ensure that the observed signal is specific to the intended labeling event, the following controls are highly recommended:

Control TypePurposeImplementationExpected Outcome
Negative Control (Blocking) To confirm cysteine-specific labeling.Pre-incubate cells with an irreversible, non-probe thiol-reactive agent (e.g., N-ethylmaleimide, NEM) before adding the NPDPA probe.Significant reduction or absence of signal in the NEM-treated sample compared to the probe-only sample.
Vehicle Control To account for any effects of the solvent.Treat cells with the same concentration of the probe's solvent (e.g., DMSO) without the NPDPA probe.No signal should be detected.
Positive Control (Optional) To confirm the labeling protocol is working.Use a cell line known to express a high level of a specific, accessible cysteine-containing protein of interest.Robust and reproducible signal.

Detailed Protocols

Disclaimer: These protocols provide a general framework. Optimal conditions (e.g., probe concentration, incubation time) may vary depending on the cell type, protein of interest, and downstream application, and should be determined empirically.

Protocol 4.1: Preparation of Reagents
  • NPDPA Stock Solution (10-100 mM):

    • Accurately weigh out the desired amount of this compound powder.

    • Dissolve in anhydrous dimethyl sulfoxide (DMSO) to the desired final concentration.

    • Expert Tip: Prepare small aliquots to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.[8] The disulfide bond is sensitive to reducing agents, so ensure all solutions are free from contaminants like DTT or β-mercaptoethanol.

  • Cell Culture Medium: Use the appropriate complete medium for your cell line of choice. For the labeling step, a serum-free medium (e.g., DMEM or PBS) is often preferred to avoid non-specific reactions with thiols present in fetal bovine serum (FBS).

  • Blocking Solution (Optional, for Negative Control):

    • Prepare a 100 mM stock solution of N-ethylmaleimide (NEM) in DMSO.

    • Store at -20°C in small aliquots. NEM is moisture-sensitive.

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Protocol 4.2: In-Cell Labeling Procedure

This protocol is designed for cells cultured in a 6-well plate format. Adjust volumes accordingly for other formats.

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of the experiment. Allow cells to adhere and grow overnight.

  • Cell Preparation:

    • Aspirate the complete culture medium from the wells.

    • Gently wash the cells twice with 2 mL of pre-warmed (37°C) PBS or serum-free medium.

  • (For Negative Control Only) Blocking Step:

    • Prepare a working solution of NEM (e.g., 1 mM) in serum-free medium.

    • Add 1 mL of the NEM solution to the designated control wells.

    • Incubate at 37°C for 30 minutes.

    • Wash the cells three times with 2 mL of pre-warmed PBS to remove excess NEM.

  • Labeling Reaction:

    • Prepare the final working concentration of the NPDPA probe by diluting the stock solution into pre-warmed serum-free medium. A typical starting concentration range is 10-100 µM.

    • Add 1 mL of the NPDPA working solution to each well (including the NEM-treated wells).

    • Incubate the plate at 37°C for a duration of 15 minutes to 1 hour. The optimal time should be determined via a time-course experiment.

    • Causality Note: The incubation is performed at 37°C to maintain cell health and physiological reaction rates. Serum-free medium is used to prevent the probe from reacting with abundant proteins like albumin in the serum.

  • Wash and Quench:

    • Aspirate the probe solution from the wells.

    • Wash the cells three times with 2 mL of cold PBS to remove any unreacted probe.

    • (Optional) To quench any remaining reactive probe, you can perform a final wash with a buffer containing a low concentration of a thiol like cysteine or glutathione.

  • Downstream Processing: The cells are now labeled and ready for downstream applications.

    • For Microscopy: Proceed with cell fixation and imaging.

    • For Proteomics/Biochemistry (e.g., SDS-PAGE, Mass Spectrometry): Proceed immediately to cell lysis using an appropriate lysis buffer containing protease inhibitors.

Data Analysis and Troubleshooting

The method of analysis will depend on the specific tag conjugated to the NPDPA probe (e.g., a fluorophore for imaging or a biotin tag for enrichment).

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal - Insufficient probe concentration or incubation time. - Probe degradation (hydrolysis, reduction). - Low expression of target proteins with accessible cysteines.- Perform a dose-response and time-course titration to optimize labeling conditions. - Use fresh probe stock solutions. Ensure no reducing agents are present. - Confirm protein expression via Western blot or use a positive control cell line.
High Background/Non-specific Signal - Probe concentration is too high. - Inadequate washing. - Cell death leading to membrane permeabilization.- Reduce the probe concentration. - Increase the number and volume of washes after labeling. - Check cell viability (e.g., with Trypan Blue). Reduce probe concentration or incubation time if toxicity is observed.
Signal in Negative Control - Incomplete blocking by NEM. - NEM solution has degraded.- Increase the concentration of NEM or the pre-incubation time. - Prepare fresh NEM stock solution.

Conclusion

This compound is a versatile and highly efficient thiol-reactive probe for the covalent labeling of cysteine residues in living cells. Its reactivity, driven by the electron-withdrawing nitro-pyridyl group, allows for specific and rapid modification of proteins under biocompatible conditions. By following the detailed protocols and incorporating the appropriate controls outlined in this guide, researchers can confidently employ this powerful tool to investigate protein dynamics, identify drug targets, and unravel complex cellular processes.

References

  • Adibekian, A. (n.d.). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA. Available at: [Link]

  • Weerapana, E., et al. (n.d.). Applications of Reactive Cysteine Profiling. PubMed. Available at: [Link]

  • Konstantinidis, G., et al. (n.d.). Cysteine-reactive probes and their use in chemical proteomics. RSC Publishing. Available at: [Link]

  • Wolle, P., et al. (2022). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. JACS Au. Available at: [Link]

  • Parker, C.G., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications. Available at: [Link]

  • Zhang, J., et al. (2012). Thiol Reactive Probes and Chemosensors. PubMed Central. Available at: [Link]

  • Cytoswitch. (n.d.). This compound. Available at: [Link]

  • Deshpande, P., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. PubMed Central. Available at: [Link]

  • My Skin Recipes. (n.d.). 1-(4-((5-nitropyridin-2-yl)disulfanyl)butanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid. Available at: [Link]

  • Nikić, I., et al. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife. Available at: [Link]

  • Chen, X., et al. (2017). Fluorescent Probes for Live Cell Thiol Detection. MDPI. Available at: [Link]

  • Creative Biolabs. (n.d.). 2,5-dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate. Available at: [Link]

Sources

Introduction: Targeting Cysteine Thiols with 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid (NPDP)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of NPDP-Modified Proteins by Mass Spectrometry

In the landscape of protein chemistry and drug development, the covalent modification of proteins is a cornerstone technique for elucidating function, developing probes, and creating novel therapeutics. Among the amino acids, cysteine, with its nucleophilic thiol group, offers a prime target for specific modification. 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid (NPDP) is a heterobifunctional, disulfide-containing reagent designed for the targeted modification of cysteine residues.

The core of NPDP's reactivity lies in a thiol-disulfide exchange mechanism. The thiol group of a proteinaceous cysteine residue attacks the disulfide bond of NPDP, leading to the formation of a new, stable disulfide bond between the protein and the pentanoic acid moiety of the reagent. This reaction releases 2-mercapto-5-nitropyridine, a chromophore whose absorbance at 386 nm can be used to monitor the reaction progress. This application note provides a comprehensive guide to the mass spectrometry (MS)-based analysis of proteins modified by NPDP, a critical step for confirming the modification, identifying its precise location, and ensuring the structural integrity of the resulting conjugate.

Mass spectrometry has become the definitive tool for characterizing protein post-translational modifications (PTMs) due to its high sensitivity and resolution.[1][2] However, analyzing disulfide-linked modifications presents unique challenges.[3][4] Standard proteomic workflows, which involve reduction and alkylation to break native disulfide bonds, would invariably destroy the NPDP modification itself.[5][6] Therefore, specialized non-reducing protocols and tailored data analysis strategies are required, which will be detailed herein.

Part 1: The Chemistry of NPDP Modification

Understanding the reaction mechanism is fundamental to designing the analytical workflow. The modification proceeds via a nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the NPDP disulfide bond.

The key outcomes of this reaction for MS analysis are:

  • A Covalent Disulfide Linkage: The protein is now linked to the modifying group via a disulfide bond. This bond is labile under reducing conditions.

  • A Predictable Mass Shift: The covalent addition of the 4-sulfanylpentanoic acid moiety results in a specific mass increase on the modified cysteine residue.

Calculating the Mass Modification: The mass added to the cysteine residue is that of the C5H9O2S group.

  • Formula: C5H9O2S

  • Monoisotopic Mass: 133.03236 Da

  • Average Mass: 133.19 Da

This mass value is crucial for subsequent database searching of the MS/MS data.

Reaction Mechanism Diagram

Protein_SH Protein-Cys-SH (Nucleophilic Thiol) Modified_Protein Modified Protein (Protein-Cys-S-S-R) Protein_SH->Modified_Protein Thiol-Disulfide Exchange NPDP NPDP Reagent (Pyridinyl-S-S-R) Leaving_Group 2-Mercapto-5-nitropyridine (Chromophoric Leaving Group) NPDP->Leaving_Group Release

Caption: Thiol-disulfide exchange between a protein thiol and NPDP.

Part 2: The Analytical Strategy: A Non-Reducing Workflow

To preserve the disulfide bond connecting the NPDP moiety to the protein, the entire sample preparation and analysis must be conducted under non-reducing conditions.[1][4] This "bottom-up" proteomics approach involves digesting the intact, modified protein and analyzing the resulting disulfide-linked peptides.

Overall Experimental Workflow

A 1. Protein Labeling with NPDP B 2. Buffer Exchange / Cleanup (Remove excess NPDP) A->B C 3. Denaturation & Alkylation (Alkylate free thiols with IAM) B->C Critical Step: Preserves NPDP-Cys bond, blocks unmodified Cys D 4. Enzymatic Digestion (e.g., Trypsin under non-reducing conditions) C->D E 5. Sample Desalting (C18 SPE) D->E F 6. LC-MS/MS Analysis (HCD and/or ETD fragmentation) E->F G 7. Database Search (Variable modification on Cys: +133.03236 Da) F->G H 8. Data Validation & Site Localization G->H

Caption: Non-reducing workflow for MS analysis of NPDP-modified proteins.

Part 3: Detailed Experimental Protocols

These protocols are designed as a starting point and should be optimized for the specific protein of interest. Always use high-purity, MS-grade reagents.[6]

Protocol 1: Protein Modification with NPDP

This protocol assumes a purified protein in a suitable buffer.

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in a phosphate or HEPES-based buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). Avoid buffers containing thiols (like DTT or BME).

  • Reagent Preparation: Prepare a fresh stock solution of NPDP (e.g., 10 mM) in a compatible organic solvent like DMSO.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of NPDP to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like L-cysteine to consume excess NPDP.

  • Cleanup: Remove excess reagent and the 2-mercapto-5-nitropyridine byproduct. This is a critical step to avoid artifacts.[7] Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis appropriate for the protein size. The final buffer should be compatible with enzymatic digestion (e.g., 50 mM ammonium bicarbonate).

Protocol 2: In-Solution Digestion for MS Analysis

This protocol is performed on the purified, NPDP-modified protein.

  • Denaturation: To the modified protein solution (~100 µg in 50 mM ammonium bicarbonate), add urea to a final concentration of 8 M to denature the protein.[8]

  • Alkylation of Free Thiols: This step is crucial to prevent disulfide scrambling. Add iodoacetamide (IAM) to a final concentration of 15 mM to irreversibly cap any free, unmodified cysteine residues. Incubate for 30 minutes in the dark at room temperature.[8]

    • Causality Note: By alkylating free thiols before digestion, we ensure that the only disulfide bonds present are the native, structurally important ones and the intended NPDP modifications.

  • Dilution: Dilute the solution 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M, which is compatible with trypsin activity.[8]

  • Enzymatic Digestion: Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[8]

  • Quenching Digestion: Acidify the sample by adding formic acid to a final concentration of 0.5-1% to inactivate the trypsin.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) tip or cartridge to remove salts and detergents that interfere with MS analysis.[8] Elute the peptides in a solution like 60% acetonitrile, 0.1% formic acid.

  • Final Preparation: Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.

Part 4: LC-MS/MS Analysis and Fragmentation

Liquid Chromatography

Standard reverse-phase liquid chromatography (RPLC) using a C18 column is widely used for separating peptide digests before MS analysis.[3] A shallow gradient of acetonitrile is typically used to achieve good separation of the complex peptide mixture.

Fragmentation Methods: CID/HCD vs. ETD

The choice of fragmentation method is critical for analyzing disulfide-linked peptides.[9][10]

  • Collision-Induced Dissociation (CID) & Higher-Energy Collisional Dissociation (HCD): These are the most common methods.[11] They fragment the peptide backbone to produce b- and y-ions, providing sequence information. However, they can also cleave the relatively weak disulfide bond, which can complicate spectral interpretation. The resulting spectrum might contain fragments from the peptide alone, making it difficult to confirm the modification is present.

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at N-Cα bonds, producing c- and z-ions.[11] A key advantage is that ETD often preserves labile PTMs, including disulfide bonds.[9][12] This makes it an ideal choice for this application, as it can fragment the peptide backbone while leaving the NPDP moiety attached, providing unambiguous evidence of the modification site.

Recommended Strategy: For instruments equipped with multiple fragmentation options (e.g., Orbitrap Fusion Tribrid), a decision-tree approach is highly effective.[13] This method can be programmed to use HCD for lower charge state precursors (typically 2+) and ETD for higher charge state precursors (3+ and above), maximizing the chances of successful peptide identification.[10] An MS3 approach, where an ETD fragment is isolated and further fragmented by HCD, can provide even deeper structural confirmation.[12]

Parameter Recommendation Rationale
Mass Analyzer High-resolution, accurate-mass (HRAM) (e.g., Orbitrap, TOF)Essential for resolving complex spectra and accurately measuring the mass of the modified peptide.[14][15]
Fragmentation ETD or a combined ETD/HCD approachETD preserves the disulfide bond, providing clearer evidence of modification.[11][12]
MS1 Resolution 60,000 - 120,000To accurately determine the precursor ion mass.
MS2 Resolution 15,000 - 30,000To accurately determine fragment ion masses.
LC Gradient 60 - 120 minutesTo ensure adequate separation of peptides.

Part 5: Data Analysis and Interpretation

Accurate data analysis is the final, critical piece of the puzzle. This requires specialized database search parameters.[16]

Database Search Parameters

Use a standard proteomics software suite such as Proteome Discoverer, MaxQuant, Mascot, or Byonic.[14][17]

  • Database: A FASTA file containing the sequence of the protein of interest. A contaminant database should also be included.

  • Enzyme: Trypsin (or the enzyme used for digestion), allowing for up to 2 missed cleavages.

  • Fixed Modifications: Carbamidomethyl (+57.02146 Da) on Cysteine. This will apply to any unmodified cysteines that were capped with IAM.

  • Variable Modifications:

    • Oxidation (+15.99491 Da) on Methionine (common artifact).

    • NPDP modification (+133.03236 Da) on Cysteine. This is the key parameter for identifying the modified peptides.

  • Precursor Mass Tolerance: 10 ppm (for HRAM data).

  • Fragment Mass Tolerance: 0.02 Da (for Orbitrap HCD/ETD data) or 0.5 Da (for ion trap CID data).

Interpreting the Results

A successful identification of an NPDP-modified peptide will have the following characteristics:

  • High Precursor Mass Accuracy: The measured mass of the peptide in the MS1 scan should match the theoretical mass (peptide sequence + 133.03236 Da) within the set tolerance (e.g., < 5 ppm).

  • A High-Quality MS/MS Spectrum: The spectrum should have a high signal-to-noise ratio and a logical series of fragment ions.

  • Good Sequence Coverage: The identified b-, y-, c-, or z-ions should cover a significant portion of the peptide backbone, allowing for unambiguous localization of the modification on a specific cysteine residue.

  • High Search Engine Score: The peptide-spectrum match (PSM) should have a high score (e.g., Mascot ion score, XCorr) and a low false discovery rate (FDR), typically <1%.

Data Analysis Logic Diagram

MS1 MS1 Spectrum: Find precursor ions MS2 MS2 Spectrum: Fragment precursor MS1->MS2 Isolate & Fragment DB_Search Database Search (Variable Mod Cys: +133.03236 Da) MS2->DB_Search Validation PSM Validation (Score, FDR < 1%) DB_Search->Validation Confirm Confirmed NPDP-Modified Peptide Validation->Confirm Yes Reject Discard / Manually Inspect Validation->Reject No

Caption: Logic for identifying NPDP-modified peptides from MS data.

Part 6: Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low/No Modification Detected Inefficient labeling reaction; Protein thiol is inaccessible; Reagent degradation.Optimize labeling pH and reagent molar excess; Use a mild denaturant during labeling; Use fresh NPDP stock.
High Degree of Unmodified Peptides Incomplete labeling; Incomplete alkylation with IAM leading to free thiols.Increase NPDP concentration or reaction time; Ensure IAM concentration is sufficient and incubation is done in the dark.
Poor Fragmentation / Identification Suboptimal fragmentation energy; Disulfide bond cleavage in CID/HCD.Optimize collision energy; Prioritize using ETD if available; Check instrument calibration.
Ambiguous Site Localization Peptide contains multiple cysteines; Poor fragmentation coverage around the modification site.Use an alternative protease to generate different peptides; Manually inspect spectra to confirm fragment ions that include the modified Cys.

Conclusion

The analysis of proteins modified by NPDP is a powerful method for studying protein structure and function. Success hinges on a carefully planned non-reducing workflow that preserves the critical disulfide linkage introduced by the reagent. By combining proper sample preparation, the strategic use of advanced fragmentation techniques like ETD, and precise data analysis parameters, mass spectrometry provides an unparalleled ability to confirm and precisely map NPDP modification sites. This detailed characterization is essential for the validation of protein conjugates in both basic research and biopharmaceutical development.[4]

References

  • Wang, D., & Guo, Z. (2010). Protein Disulfide Bond Determination and Its Analysis by Mass Spectrometry. Chinese Journal of Analytical Chemistry.
  • An, Y., & Zhang, H. (2018). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of Analytical Methods in Chemistry. URL: [Link]

  • Gao, X., et al. (2013). Determination of peptide and protein disulfide linkages by MALDI mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Lao, Y., et al. (2014). Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. Journal of Proteomics.
  • Materials Metric. How to Optimize Sample Preparation for Mass Spectrometry. Materials Metric. URL: [Link]

  • Wikipedia. List of mass spectrometry software. Wikipedia. URL: [Link]

  • ResolveMass Laboratories Inc. (2025). Case Study: Identifying Post-Translational Modifications in Proteins.
  • Coligan, J. E., et al. (2012). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science.
  • Stanford University Mass Spectrometry. Sample Preparation. Stanford University. URL: [Link]

  • Moritz Lab at the Institute for Systems Biology (ISB). Software. Institute for Systems Biology. URL: [Link]

  • Sheng, H., et al. (2012).
  • Thermo Fisher Scientific. (2016). Disulfide Bond Identification of Biotherapeutic Proteins Using Various Fragmentation Techniques Available on an Orbitrap Fusion. Thermo Fisher Scientific Technical Note.
  • bio.tools. Inspect. bio.tools. URL: [Link]

  • Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research.
  • Choudhary, C., & Mann, M. (2010).
  • Walsh Medical Media. (2012).
  • Swaney, D. L., et al. (2010). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research.
  • Agilent. Proteomics Data Analysis. Agilent. URL: [Link]

  • Wu, S., & Han, X. (2018).
  • Moore, B. S., et al. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society.
  • Norris, B. (2019). Reactions of thiols. YouTube. URL: [Link]

  • Kolodych, S., et al. (2015). MAPN: First-in-Class Reagent for Kinetically Resolved Thiol-to-Thiol Conjugation.
  • Dirks, A. J., et al. (2010). Investigation into thiol-(meth)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your cysteine-based bioconjugation strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success from reduction to final conjugate purification.

Introduction: The Chemistry of Pyridyl Disulfide Labeling

This compound is a thiol-reactive labeling reagent designed for the specific modification of cysteine residues in proteins, peptides, and other biomolecules. The core of its functionality lies in a thiol-disulfide exchange reaction.

The key advantages of this reagent are:

  • Specificity for Thiols: The pyridyl disulfide group shows high selectivity for sulfhydryl groups (thiols) present in cysteine residues, especially within the optimal pH range.[1][2]

  • Reaction Monitoring: The reaction releases a chromogenic byproduct, 5-nitro-2-thiopyridine (or its tautomer 5-nitro-1H-pyridine-2-thione), which has a distinct absorbance. This allows for real-time, non-destructive monitoring of the conjugation progress.

  • Reversible Linkage: The resulting disulfide bond is stable under many physiological conditions but can be cleaved by reducing agents, offering an option for stimulus-responsive release of the conjugated payload.[1][3]

The reaction proceeds via a nucleophilic attack of a deprotonated cysteine thiol (a thiolate anion) on one of the sulfur atoms of the reagent's disulfide bond. The 5-nitro group on the pyridine ring acts as an electron-withdrawing group, making the disulfide bond more electrophilic and accelerating the reaction.[4]

Reaction Mechanism Diagram

Caption: Thiol-disulfide exchange mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH is a compromise between thiol reactivity and protein stability, typically falling in the pH 7.0-8.5 range .[5] The reacting species is the thiolate anion (S-), not the protonated thiol (SH). The pKa of a typical cysteine thiol is around 8.3-8.5.[5] Performing the reaction at or slightly below the pKa ensures a sufficient concentration of the reactive thiolate for efficient conjugation, while higher pH values can risk protein denaturation or side reactions.[5][6]

Q2: My protein has internal disulfide bonds. Do I need to reduce them first?

Yes, absolutely. Pyridyl disulfide reagents react with free sulfhydryl groups. If your target cysteines are involved in native disulfide bonds (cystines), they are unreactive. A pre-labeling reduction step is essential to break these bonds and make the thiols available for conjugation.

Q3: Which reducing agent is better: DTT or TCEP?

For this application, TCEP (Tris(2-carboxyethyl)phosphine) is generally superior to DTT (Dithiothreitol) .[7][8]

  • TCEP is a thiol-free reductant. It does not contain a sulfhydryl group and therefore will not compete with your protein's cysteines for the labeling reagent. This means you often do not need to remove it before adding the pyridyl disulfide compound.[7][8][9][10] It is also more stable, resistant to air oxidation, and effective over a broader pH range.[9][10][11]

  • DTT contains thiol groups and will react efficiently with your labeling reagent. Therefore, it must be completely removed after reduction and before labeling, typically via a desalting column or dialysis.[2] This extra step can lead to sample loss and potential re-oxidation of the protein thiols.[2]

Q4: How can I monitor the progress of my labeling reaction?

The reaction releases one mole of 5-nitro-2-thiopyridine for every mole of cysteine labeled. This byproduct has a strong absorbance maximum around 386-412 nm (the exact wavelength can vary with buffer conditions). You can monitor the increase in absorbance at this wavelength to follow the reaction kinetics in real time. The molar extinction coefficient for similar leaving groups like 2-thiopyridone is ~8,080 M⁻¹cm⁻¹ at 343 nm, while for 5-thio-2-nitrobenzoic acid (a related compound) it is ~14,140 M⁻¹cm⁻¹ at 412 nm.[12][13] It is recommended to determine the precise extinction coefficient for 5-nitro-2-thiopyridine under your specific buffer conditions.

Q5: How stable is the disulfide linkage in the final conjugate?

The resulting disulfide bond is relatively stable but is considered a cleavable linker. It is susceptible to reduction by endogenous thiols like glutathione, which is present at high (mM) concentrations inside cells compared to much lower (µM) concentrations in plasma.[3] This differential stability is often exploited in drug delivery systems to trigger payload release inside the target cell.[3] For applications requiring high stability in reducing environments, a non-cleavable linker (e.g., a maleimide-based thioether bond) might be more appropriate.[14]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during labeling experiments.

Troubleshooting Flowchart: Low Labeling Efficiency

Troubleshooting_Low_Labeling Start Problem: Low Labeling Efficiency Check_Reduction Was a pre-reduction step performed? Start->Check_Reduction Check_Thiol_Availability Are free thiols available? (Confirm with Ellman's Reagent) Check_Reduction->Check_Thiol_Availability Yes Sol_Reduce Action: Perform reduction. Use TCEP (recommended) or DTT (with removal step). Check_Reduction->Sol_Reduce No Check_pH Is reaction pH optimal? (7.0 - 8.5) Check_Thiol_Availability->Check_pH Yes Sol_Optimize_Reduction Action: Optimize reduction. Increase reducing agent concentration or incubation time. Check_Thiol_Availability->Sol_Optimize_Reduction No Check_Reagent Is the labeling reagent fresh and correctly prepared? Check_pH->Check_Reagent Yes Sol_Adjust_pH Action: Adjust pH. Screen pH range 7.0 to 8.5. Use non-nucleophilic buffers (e.g., PBS, HEPES). Check_pH->Sol_Adjust_pH No Check_Buffer Does the buffer contain competing nucleophiles (e.g., DTT)? Check_Reagent->Check_Buffer Yes Sol_New_Reagent Action: Prepare fresh reagent. Dissolve immediately before use in anhydrous DMSO or DMF. Check_Reagent->Sol_New_Reagent No Sol_Change_Buffer Action: Remove competing species. Use a desalting column to exchange buffer before adding labeling reagent. Check_Buffer->Sol_Change_Buffer Yes Success Labeling Efficiency Improved Check_Buffer->Success No Sol_Reduce->Check_Thiol_Availability Sol_Optimize_Reduction->Check_pH Sol_Adjust_pH->Check_Reagent Sol_New_Reagent->Check_Buffer Sol_Change_Buffer->Success

Caption: Troubleshooting workflow for low labeling efficiency.

In-Depth Troubleshooting Scenarios
Symptom Potential Cause In-Depth Explanation & Solution
No or Very Low Labeling Cysteines are Oxidized Cause: Free thiols are highly susceptible to air oxidation, forming disulfide bridges that are unreactive. This is the most common cause of failure. Solution: Implement a robust reduction step. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature right before labeling. Confirm the presence of free thiols using Ellman's Reagent (DTNB).[15]
Incorrect pH Cause: The thiolate anion (S⁻), not the protonated thiol (SH), is the reactive species. At pH values far below the cysteine pKa (~8.3), the concentration of thiolate is too low for an efficient reaction. Solution: Ensure your reaction buffer (e.g., PBS, HEPES) is between pH 7.0 and 8.5.[5] Avoid Tris buffer if subsequent reactions involving the reagent's carboxyl group are planned, as its primary amine can be nucleophilic.[5]
Degraded Labeling Reagent Cause: Disulfide reagents can be susceptible to hydrolysis or degradation, especially if stock solutions in aqueous buffers are stored. Solution: Prepare the stock solution of the labeling reagent fresh for each experiment. Dissolve it in an anhydrous organic solvent like DMSO or DMF and add it to the protein solution immediately, ensuring the final organic solvent concentration is low (<10%) to prevent protein precipitation.
Low Yield / Incomplete Reaction Insufficient Molar Excess of Reagent Cause: To drive the reaction to completion, a stoichiometric excess of the labeling reagent is typically required. Solution: Start with a 10-20 fold molar excess of the labeling reagent over the protein.[1] The optimal ratio may need to be determined empirically. Monitor the reaction by measuring the absorbance of the released 5-nitro-2-thiopyridine to determine when the reaction has plateaued.
Presence of Competing Thiols Cause: If a thiol-containing reducing agent like DTT was used and not completely removed, it will compete with the protein for the labeling reagent, consuming it and leading to low protein labeling. Solution: If using DTT, ensure its complete removal via size-exclusion chromatography (desalting column) or dialysis before initiating the labeling reaction.[2] This is a primary reason TCEP is the recommended reductant.[7]
Protein Precipitation During Reaction Organic Solvent Shock Cause: Adding a large volume of concentrated reagent dissolved in an organic solvent (like DMSO) can cause localized protein denaturation and precipitation. Solution: Add the reagent stock solution to the protein solution slowly and dropwise while gently vortexing or stirring. Keep the final concentration of the organic solvent below 10% (v/v).
Conjugate Insolubility Cause: The addition of the labeling moiety can alter the physicochemical properties of the protein, reducing its solubility and leading to aggregation. Solution: Perform the conjugation at a lower protein concentration. Consider including solubility-enhancing excipients in the buffer, such as arginine or non-ionic detergents, if compatible with your downstream application.

Experimental Protocols & Data

Table 1: Comparison of Common Reducing Agents
Parameter TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Mechanism Thiol-free, phosphine-based reductantThiol-based reductant
Effective pH Range Wide (1.5 - 9.0)[8][11]Narrow ( > 7.0)[8]
Stability High; resistant to air oxidation[10][11]Low; readily oxidizes in air
Interference No thiol group; does not react with pyridyl disulfide reagents[7][9][10]Thiol groups react with labeling reagent; must be removed post-reduction[2][7]
Recommendation Highly Recommended for pyridyl disulfide labelingUse with caution; requires a buffer exchange step before labeling
Protocol 1: Protein Reduction with TCEP
  • Prepare Protein Solution: Dissolve or buffer-exchange your protein into a deoxygenated, amine-free buffer (e.g., PBS, HEPES) at pH 7.2-7.5. A typical protein concentration is 1-10 mg/mL.

  • Prepare TCEP Stock: Prepare a 100 mM stock solution of TCEP-HCl in water. Neutralize it to ~pH 7.0 with 1 M NaOH immediately before use, as TCEP solutions are acidic.[7]

  • Incubate: Add the neutralized TCEP solution to the protein to achieve a final 10-20 fold molar excess over the protein's cysteine content.

  • React: Incubate for 30-60 minutes at room temperature under a gentle nitrogen or argon stream to minimize re-oxidation.

  • Proceed to Labeling: The protein solution is now ready for the addition of the labeling reagent without needing to remove the TCEP.

Protocol 2: Labeling with this compound
  • Prepare Reagent Stock: Immediately before use, dissolve the labeling reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Initiate Reaction: Add the required volume of the reagent stock solution to the reduced protein solution to achieve a 10-20 fold molar excess. Add the reagent dropwise while gently stirring.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the final conjugate is light-sensitive.

  • Monitor (Optional): At various time points, take a small aliquot, dilute it, and measure the absorbance at the peak wavelength for 5-nitro-2-thiopyridine (e.g., ~386 nm) to monitor reaction completion.

  • Purification: Once the reaction is complete, remove the excess, unreacted labeling reagent and the reaction byproduct using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[1]

Protocol 3: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of label molecules conjugated per protein molecule. It can be estimated spectrophotometrically.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the 5-nitro-2-thiopyridine leaving group (Aₗₑₐᵥᵢₙ₉).

  • Calculate the protein concentration:

    • Protein Conc. (M) = [A₂₈₀ - (Aₗₑₐᵥᵢₙ₉ × CF)] / εₚᵣₒₜₑᵢₙ

    • Where:

      • εₚᵣₒₜₑᵢₙ is the molar extinction coefficient of the protein at 280 nm.

      • CF is the correction factor (A₂₈₀ of the leaving group / Aₗₑₐᵥᵢₙ₉ of the leaving group). This accounts for the absorbance of the released group at 280 nm.

  • Calculate the concentration of the released chromophore, which equals the concentration of the conjugated label:

    • Label Conc. (M) = Aₗₑₐᵥᵢₙ₉ / εₗₑₐᵥᵢₙ₉

    • Where εₗₑₐᵥᵢₙ₉ is the molar extinction coefficient of 5-nitro-2-thiopyridine at its λₘₐₓ.

  • Calculate DOL:

    • DOL = Label Conc. (M) / Protein Conc. (M)

References

  • Bio-Synthesis Inc. (2012, February 6). Disulfide reduction using TCEP reaction. Retrieved from [Link]

  • Levine, P. M., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(9), 6064–6070. Retrieved from [Link]

  • ResearchGate. (2015, January 29). In protein cysteine labeling for EPR, are there specific buffers, salts or pH values that are most optimal? Retrieved from [Link]

  • Tania. (2014, May 30). TCEP or DTT? Proteomics and Mass Spectrometry Core Facility. Retrieved from [Link]

  • Pujol, A., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology, 17(1), 73. Retrieved from [Link]

  • Badescu, G., et al. (2014). Bridging disulfides for stable and defined antibody drug conjugates. Bioconjugate Chemistry, 25(6), 1124–1136. Retrieved from [Link]

  • Kim, Y., et al. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 23(6), 1124-1136. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. Retrieved from [Link]

  • Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry, 25(6), 1124-1136. Retrieved from [Link]

  • Wang, Y., et al. (2021). Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. Science Advances, 7(49), eabl4993. Retrieved from [Link]

  • Cytoswitch. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thiol-reactive fluorescent probes for protein labelling. Retrieved from [Link]

  • O-Thong, S., et al. (2008). The role of thiols and disulfides in protein chemical and physical stability. Pharmaceutical Research, 25(7), 1515-1527. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Liu, T., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chembiochem, 23(1), e202100527. Retrieved from [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta, 1840(2), 838-846. Retrieved from [Link]

  • Lin, Y. C., et al. (2024). Fast and Selective Cysteine Conjugation Using para-Quinone Methides. Organic Letters, 26(1), 183-188. Retrieved from [Link]

  • Waszczak, C., et al. (2020). Contemporary proteomic strategies for cysteine redoxome profiling. The Plant Journal, 104(4), 855-873. Retrieved from [Link]

  • Puljung, M. C., & Zagotta, W. N. (2013). Fluorescent labeling of specific cysteine residues using CyMPL. Methods in Molecular Biology, 998, 143-154. Retrieved from [Link]

  • Chen, Y., et al. (2019). Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues. Antibodies, 8(1), 19. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitropyridine-2-thiol. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Labeling of Free and Disulfide-Bound Thiol Functions in Proteins. Retrieved from [Link]

  • Reisz, J. A., et al. (2010). Detection and quantification of protein disulfides in biological tissues a fluorescence-based proteomic approach. Free Radical Biology and Medicine, 48(8), 1129-1137. Retrieved from [Link]

  • Jablonski, E., et al. (1986). Preparation of oligodeoxynucleotide-alkaline phosphatase conjugates and their use as hybridization probes. Nucleic Acids Research, 14(15), 6115-6128. Retrieved from [Link]

  • Kettle, A. J., & Winterbourn, C. C. (2015). Preparation of 2-nitro-5-thiobenzoate for the routine determination of reagent hypochlorous acid concentrations. MethodsX, 2, 14-17. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Methoxy-2-nitropyridine. Retrieved from [Link]

Sources

Troubleshooting low labeling efficiency with 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid (NPDPA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this thiol-reactive linker, particularly in the context of bioconjugation.

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is one of the most common challenges encountered when using NPDPA. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Q1: My labeling reaction with NPDPA is showing low or no efficiency. What are the primary factors I should investigate?

Several factors can contribute to low labeling efficiency. A logical troubleshooting workflow involves sequentially examining the integrity of your biomolecule, the reaction conditions, and the reagents themselves.

Troubleshooting workflow for low NPDPA labeling efficiency.
Q2: I suspect my protein has insufficient free thiols. How can I address this?

Many proteins, especially antibodies, have cysteine residues that form intramolecular disulfide bonds, making them unavailable for labeling.[1] To increase the number of reactive sites, these disulfide bonds must be reduced.

Solution: Reduction of Disulfide Bonds

  • Select a Reducing Agent: Common choices include Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and Beta-mercaptoethanol (BME).[2][3] TCEP is often preferred as it is odorless, stable, and effective over a wider pH range.[4]

  • Perform the Reduction:

    • Dissolve your protein in a suitable buffer (e.g., PBS, pH 7.2-7.5).

    • Add a 10 to 50-fold molar excess of the reducing agent.

    • Incubate at room temperature for 30-60 minutes.

  • Remove the Reducing Agent: This step is crucial as excess reducing agent will react with NPDPA.

    • For TCEP, removal is often not necessary if used in a limited molar excess.

    • For DTT and BME, removal is mandatory. This can be achieved through dialysis or using a desalting column.[5]

Reducing AgentRecommended Molar ExcessKey Considerations
TCEP 10-20xOdorless, stable, does not need to be removed if used judiciously.[4][6]
DTT 20-50xMust be removed before adding NPDPA.[5] Can migrate out of IPG strips in 2D-electrophoresis.[4]
BME >1000x (for SDS-PAGE)Strong odor, less efficient than DTT.[7] Must be removed before labeling.
Q3: Even after reduction, my labeling efficiency is low. Could steric hindrance be the problem?

Yes, the location of the cysteine residue within the folded protein structure can prevent the NPDPA molecule from accessing it.[8] This is a common issue, especially with globular proteins.

Solutions to Overcome Steric Hindrance:

  • Partial Denaturation: If your protein's activity is not dependent on its tertiary structure, consider performing the labeling under mild denaturing conditions. This can be achieved by adding denaturants like urea or guanidine hydrochloride to the reaction buffer.[2]

  • Alternative Labeling Sites: If site-specificity at cysteine residues is not critical, consider using a different linker that targets more accessible amino acids, such as lysines.[9]

Q4: What are the optimal reaction conditions for NPDPA labeling?

The reaction between NPDPA and a thiol is a thiol-disulfide exchange.[10][11] The efficiency of this reaction is highly dependent on pH, buffer composition, and reactant concentrations.

Mechanism of Thiol-Disulfide Exchange with NPDPA.

Optimal Reaction Parameters:

ParameterRecommended RangeRationale
pH 7.0 - 7.5This pH range provides a good balance between the reactivity of the thiolate anion (the nucleophile) and the stability of the disulfide bond in NPDPA.[5][6] At lower pH, the thiol is protonated and less reactive.[12]
Buffer PBS, HEPES, BorateUse non-nucleophilic buffers. Avoid buffers containing primary amines (e.g., Tris) or thiols, as they will compete with your biomolecule for reaction with NPDPA.[13][14]
Molar Ratio (NPDPA:Biomolecule) 10:1 to 20:1A molar excess of NPDPA is typically used to drive the reaction to completion.[15] The optimal ratio may need to be determined empirically.
Temperature 4°C to 25°C (Room Temp)Most reactions proceed efficiently at room temperature.[15] For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation time.[15]
Reaction Time 1 to 24 hoursMonitor the reaction progress to determine the optimal time.[15]

Frequently Asked Questions (FAQs)

Q5: How should I prepare and store my NPDPA stock solution?

NPDPA is a synthetic building block with terminal nitro and carboxylic acid groups and a central disulfide bond.[16][17] Proper handling and storage are critical for maintaining its reactivity.

  • Storage: Store the solid reagent at -20°C, protected from light and moisture.[17]

  • Stock Solution: Prepare a stock solution in an anhydrous organic solvent like DMSO or DMF. It is recommended to prepare fresh solutions for each experiment to avoid degradation due to hydrolysis.[8]

Q6: My protein is aggregating during the labeling reaction. What can I do?

Protein aggregation can be a significant cause of low yield and is often triggered by changes in buffer conditions or the conjugation process itself.[15][18]

Strategies to Prevent Aggregation:

  • Optimize Protein Concentration: High protein concentrations can promote aggregation.[15] Try performing the reaction at a lower concentration.

  • Control pH: Ensure the reaction buffer pH is not close to the isoelectric point (pI) of your protein, as this can reduce its solubility.[12]

  • Add Excipients: In some cases, adding stabilizing excipients like arginine or glycerol can help prevent aggregation.

Q7: The carboxylic acid group on NPDPA is intended for further conjugation. Does it interfere with the thiol-labeling step?

The carboxylic acid group is significantly less reactive than the pyridyl disulfide under the recommended pH conditions for thiol labeling (pH 7.0-7.5). Therefore, it should not interfere with the initial bioconjugation to your protein's cysteine residues. The carboxylic acid can be activated in a subsequent step (e.g., using EDC/NHS chemistry) to conjugate another molecule.[14]

Q8: Why is a pyridyl disulfide used in NPDPA? What is the role of the nitro group?

Pyridyl disulfides are highly reactive towards thiols, making them excellent choices for bioconjugation.[19] The reaction releases 5-nitro-2-thiopyridone, a chromophore that can be monitored spectrophotometrically (at ~343 nm) to follow the progress of the reaction. The electron-withdrawing nitro group on the pyridine ring further activates the disulfide bond, enhancing its reactivity and making the thiol-disulfide exchange more efficient.[20]

References

  • Hansen, R. E., & Winther, J. R. (2009). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 519, 233–247. [Link]

  • Jespersen, M. F., et al. (2014). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. PLoS ONE, 9(4), e94335. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

  • Bio-Techne. Antibody Conjugation Troubleshooting. [Link]

  • Bio-Rad. Reducing and Alkylating Agents. [Link]

  • Creative Biolabs. Troubleshooting Guides. [Link]

  • Patton, W. F., et al. (2002). Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. Journal of Chromatography B, 771(1-2), 3–18. [Link]

  • Molecular Devices. Optimizing the labeling of proteins. [Link]

  • AbOliGo. Bioconjugation Optimization & Troubleshooting. [Link]

  • Cytoswitch. This compound. [Link]

  • ChemBK. This compound. [Link]

  • Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

  • Chemistry LibreTexts. (2021, February 12). 3.7: Redox Reactions of Thiols and Disulfides. [Link]

  • Quora. What does a reducing agent do to a protein structure?. [Link]

  • Quora. Why is a reducing agent needed when running SDS-PAGE?. [Link]

  • Li, J., et al. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry, 14(25), 5844–5853. [Link]

  • ResearchGate. (2025, August 6). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. [Link]

  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • ResearchGate. Thiol-disulfide exchange. [Link]

  • Soars, A. J., et al. (2022). Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Polymer Chemistry, 13(25), 3749-3758. [Link]

  • Khongorzul, P., et al. (2020). Antibody-Drug Conjugates: Possibilities and Challenges. Journal of Cancer, 11(11), 3137–3149. [Link]

  • Applied Clinical Trials Online. (2024, May 7). Overcoming Challenges in the Development of Antibody Drug Conjugates. [Link]

  • ChemPartner. Preclinical ADC Development: Challenges and Solutions. [Link]

  • BioProcess International. (2014, October). Special Report on Antibody-Drug Conjugates: Technical Challenges and Opportunities. [Link]

Sources

Technical Support Center: Purification Strategies for Reactions Involving 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize the removal of this excess reagent, ensuring the purity and integrity of your final product.

Introduction: The Importance of Purity

This compound is a valuable heterobifunctional linker, prized for its role in creating cleavable disulfide bonds, particularly in the field of Antibody-Drug Conjugates (ADCs).[1] The disulfide bond is engineered to be stable in circulation but is readily cleaved in the reducing intracellular environment, releasing a therapeutic payload.[1] However, successful synthesis requires driving the reaction to completion, which often involves using an excess of the linker. Failure to remove this excess can lead to inaccurate characterization, batch-to-batch variability, and potential off-target effects in biological assays. This guide provides a structured approach to purification, tailored to the specific nature of your reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it critical to remove unreacted this compound?

Removing the excess reagent is paramount for several reasons:

  • Accurate Stoichiometry: The presence of the unreacted linker, which possesses a strong chromophore (the 5-nitropyridine group), can interfere with spectroscopic quantification of your conjugate, leading to an overestimation of labeling efficiency.[2]

  • Preventing Side Reactions: If not quenched or removed, the reactive disulfide can slowly react with other thiol-containing species in your purified sample or in downstream assay buffers, compromising the stability and homogeneity of your product.

  • Functional Integrity: For bioconjugates, excess linker can non-covalently associate with the biomolecule, potentially altering its conformation or blocking active sites.

  • Regulatory Compliance: In drug development, demonstrating the removal of process-related impurities is a strict regulatory requirement to ensure product safety and efficacy.

Q2: What are the key chemical properties of this linker that I can exploit for purification?

Understanding the physicochemical properties of this compound is the foundation of a rational purification strategy. Its structure contains three key features: a terminal carboxylic acid, a central disulfide bond, and a 5-nitropyridine ring.[3][4]

PropertyValue / CharacteristicPurification Relevance
Molecular Weight ~288.3 g/mol [4]Enables separation from large biomolecules (>10 kDa) using size-based methods like SEC or dialysis.[5]
Carboxylic Acid Group pKa ≈ 4-5 (estimated)Allows for pH-dependent solubility changes. At pH > 6, it is deprotonated (anionic), increasing aqueous solubility. At pH < 3, it is protonated (neutral), increasing solubility in organic solvents. This is the basis for liquid-liquid extraction and ion-exchange chromatography.[6]
5-Nitropyridine Group Strong UV AbsorbanceThe nitropyridine chromophore has a characteristic UV absorbance around 320-355 nm.[2][7] This allows for easy tracking and quantification during chromatographic purification.
Disulfide Bond Redox-ActiveCan be cleaved by reducing agents (e.g., DTT, TCEP) or undergo exchange with other thiols.[2][8] This is key for quenching the reaction before purification.
Solubility Moderately polarMiscible with polar organic solvents like DMSO, DMF, and alcohols. Has limited but significant water solubility, which is pH-dependent.[9]
Q3: How do I choose the right purification strategy for my experiment?

The optimal strategy depends entirely on the nature of your reaction product. The fundamental difference is the size and chemical nature of your target molecule compared to the excess linker.

To select the appropriate method, consult the following decision workflow:

G start What is your reaction product? biomolecule Large Biomolecule (e.g., Protein, Antibody, >10 kDa) start->biomolecule  Size Difference is Large small_molecule Small Molecule (<2 kDa) start->small_molecule Size Difference is Small   sec Primary Method: Size Exclusion Chromatography (SEC) / Desalting Column biomolecule->sec dialysis Alternative Method: Dialysis / Tangential Flow Filtration (TFF) biomolecule->dialysis chromatography Primary Method: Reverse-Phase HPLC or Flash Chromatography small_molecule->chromatography extraction Alternative Method: pH-Based Liquid-Liquid Extraction (LLE) small_molecule->extraction

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide & Protocols

Scenario 1: Purification of a Biomolecule Conjugate (>10 kDa)

This is the most common scenario in bioconjugation. The vast size difference between your protein conjugate and the excess linker makes separation straightforward.

FAQ: My protein recovery is low after using a desalting column. What's wrong?

Low recovery is often due to non-specific binding of the protein to the column resin or membrane, or protein aggregation.[10]

Troubleshooting Steps:

  • Check Protein Concentration: Very dilute protein solutions (<0.1 mg/mL) are more prone to loss. Try to work with more concentrated samples if possible.[10]

  • Buffer Mismatch: Ensure your protein is stable and soluble in the elution buffer. Pre-equilibrate the column thoroughly with the final formulation buffer.

  • Non-Specific Binding: Some proteins can adhere to chromatography resins. Consider using columns specifically designed for biological samples (e.g., with bio-inert surfaces) or adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer if compatible with your final application.

  • Over-labeling: A very high degree of labeling can sometimes cause protein precipitation. Analyze the crude reaction mixture by SDS-PAGE to check for aggregation.[10]

Protocol 1: Removal by Size Exclusion Chromatography (SEC) / Desalting Column

This method is fast, efficient, and provides high recovery for biomolecules.[5]

G cluster_0 Pre-Purification cluster_1 Chromatography cluster_2 Analysis Quench 1. Quench Reaction (add L-Cysteine) Equilibrate 2. Equilibrate Column (with final buffer) Load 3. Load Sample (onto column) Equilibrate->Load Elute 4. Elute & Collect (isocratic flow) Load->Elute Monitor 5. Monitor Elution (UV 280nm & 320nm) Elute->Monitor Pool 6. Pool Fractions (containing pure conjugate) Monitor->Pool

Caption: Workflow for purifying a bioconjugate using SEC.

Step-by-Step Methodology:

  • Quench the Reaction: Before purification, it is essential to deactivate any unreacted linker. Add a 10-fold molar excess of a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, relative to the initial amount of the linker. Incubate for 15-30 minutes at room temperature.[11]

  • Prepare the Column: Select a desalting column (e.g., PD-10, Zeba™ Spin Desalting Column) with a molecular weight cutoff (MWCO) appropriate for your biomolecule (e.g., 7K or 40K MWCO for antibodies).[10] Equilibrate the column with 3-5 column volumes of your desired final buffer (e.g., PBS, pH 7.4).

  • Apply the Sample: Apply the quenched reaction mixture to the column. Do not exceed the maximum recommended sample volume for your chosen column format.[10]

  • Elute and Collect:

    • For gravity-flow columns (e.g., PD-10), add the elution buffer and collect the fraction containing your purified conjugate as per the manufacturer's instructions.

    • For spin columns, place the column in a collection tube and centrifuge according to the protocol. The flow-through contains your purified product.

  • Analyze the Product: Confirm the removal of the excess linker by comparing the UV-Vis spectra of the crude and purified material. The peak or shoulder around 320-355 nm, corresponding to the 5-nitropyridine group, should be absent or significantly reduced in the purified sample.[2]

Scenario 2: Purification of a Small Molecule Product (<2 kDa)

When both your starting material and product are small molecules, size-based methods are ineffective. Here, you must exploit differences in polarity and charge.

FAQ: My product and the excess linker are co-eluting on my reverse-phase HPLC column. How can I improve separation?

Co-elution occurs when the compounds have very similar polarities.

Troubleshooting Steps:

  • Modify the Gradient: Switch to a shallower gradient. A slower increase in the organic solvent (e.g., acetonitrile) concentration over time will increase the resolution between closely eluting peaks.[12]

  • Change the Mobile Phase: If using acetonitrile, try methanol as the organic modifier, or vice versa. The different solvent selectivity can alter the retention characteristics.

  • Adjust the pH: The charge of the linker's carboxylic acid is pH-dependent. Adding an acid (e.g., 0.1% TFA or formic acid) to the mobile phase will protonate the carboxylate, making the linker more non-polar and increasing its retention time.[13] This can shift its peak relative to your product.

  • Change the Column: Switch to a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to introduce different separation mechanisms.

Protocol 2: Purification by Liquid-Liquid Extraction (LLE)

This classic technique is powerful for separating acidic compounds from neutral or basic ones. It is ideal if your desired product is not acidic.

Principle: At a basic pH, the carboxylic acid on the linker is deprotonated to a carboxylate salt (-COO⁻), making it highly soluble in an aqueous buffer. A neutral organic product will remain in an immiscible organic solvent.

Step-by-Step Methodology:

  • Dissolve the Reaction Mixture: After the reaction is complete, dissolve the crude mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Perform a Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Shake and Separate: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup. Allow the layers to fully separate. The excess acidic linker will be extracted into the top aqueous layer as its sodium salt.

  • Isolate the Product: Drain the bottom organic layer, which contains your purified product.

  • Repeat and Dry: Repeat the wash with fresh NaHCO₃ solution one or two more times to ensure complete removal. Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Recover the Product: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified product.

Protocol 3: Purification by Flash Column Chromatography

This is the workhorse method for purifying small organic molecules in larger quantities.

Principle: The crude mixture is loaded onto a silica gel column and a solvent system (eluent) is passed through. Compounds separate based on their polarity and differential adsorption to the silica. The less polar compounds will travel faster down the column and elute first.

Step-by-Step Methodology:

  • Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between your product and the linker. Aim for a retention factor (Rf) of ~0.3 for your product.

  • Pack the Column: Pack a flash chromatography column with silica gel using the chosen eluent system.

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") or inject it directly onto the column ("wet loading").

  • Run the Column: Apply the eluent to the top of the column and use positive pressure to force it through. Collect fractions as they elute from the column.

  • Analyze Fractions: Spot the collected fractions onto TLC plates to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation to obtain your final product.

References
  • H. J. P. de Vries, J. G. R. H. van den Berg, and F. P. J. T. Rutjes, "One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester," Protein Expression and Purification, 2008.

  • ChemBK, "this compound," ChemBK.com.

  • J. G. R. H. van den Berg et al., "One-step Refolding and Purification of Disulfide-Containing Proteins With a C-terminal MESNA Thioester," PubMed, 2008.

  • Cytoswitch, "this compound," Cytoswitch.com.

  • Vulcanchem, "4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid," Vulcanchem.com.

  • BroadPharm, "this compound," BroadPharm.com.

  • Vector Labs, "Bioconjugation Resource Guide," Vectorlabs.com.

  • Smolecule, "4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid," Smolecule.com.

  • Google Patents, "WO2009027081A2 - Process for preparing pentanoic diacid derivatives," Patents.google.com.

  • ResearchGate, "How to remove the excess of biotin from the biotinylated antibody after the bioconjugation step without losing antibody?" ResearchGate.net, 2019.

  • SIELC Technologies, "Separation of 2,2'-Dipyridyl disulfide on Newcrom R1 HPLC column," Sielc.com.

  • ResearchGate, "How can I remove unreacted/unused Transferrin and polymer after a bioconjugation reaction using EDC?" ResearchGate.net, 2019.

  • Google Patents, "EP2975132A1 - Process for producing pentanoic acid from ethanol and propionic acid," Patents.google.com.

  • MDPI, "Special Issue : Synthesis and Application of Disulfide Compounds," MDPI.com.

  • Chemistry Stack Exchange, "How do I remove free biotin after biotin-protein conjugation?" Chemistry.stackexchange.com, 2013.

  • PrepChem, "Preparation of pentanoic acid (valeric acid)," Prepchem.com.

  • Benchchem, "Application Note: Monitoring Thiol-Disulfide Exchange Reactions with 2,2'-Dithiobis(5-nitropyridine) (DTNP) using HPLC," Benchchem.com.

  • Benchchem, "Technical Support Center: Managing Steric Hindrance in Bioconjugation Reactions," Benchchem.com.

  • Y. Zhang et al., "Establishing a method of HPLC involving precolumn derivatization by 2,2'-dithiobis (5-nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography," Journal of Food Science, 2019.

  • PubChem, "Pentanoic Acid," Pubchem.ncbi.nlm.nih.gov.

  • F. Marculescu and J. C. M. van Hest, "Site-Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome," Angewandte Chemie International Edition, 2020.

  • Wikipedia, "Valeric acid," En.wikipedia.org.

  • BOC Sciences, "Disulfide Conjugation," Bocsci.com.

  • Neo Science, "this compound," Neoscience.co.uk.

  • ResearchGate, "(PDF) Establishing a method of HPLC involving precolumn derivatization by 2,2'-dithiobis (5-nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography," ResearchGate.net, 2019.

  • Chemical Book, "1-(4-((5-nitropyridin-2-yl)disulfanyl)butanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid," Chemicalbook.com.

  • Y. Wang et al., "[High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease]," PubMed, 2020.

Sources

Side reactions of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid with other amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this reagent for bioconjugation. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
FAQ 1: What is the primary application of this reagent and how does it work?

Answer:

This compound is a thiol-reactive crosslinker designed for the specific modification of cysteine residues in proteins, peptides, and other biomolecules.

Mechanism of Action: The core reactivity lies in the thiol-disulfide exchange mechanism. The disulfide bond in the reagent is "activated" by the electron-withdrawing nitro-substituted pyridine ring, making it susceptible to nucleophilic attack. The intended reaction is with the thiol group of a cysteine residue. In proteins, the highly nucleophilic thiolate anion (Cys-S⁻), which becomes more prevalent as the pH rises above its pKa (~8.2), attacks one of the sulfur atoms of the reagent's disulfide bond.[1][2] This results in the formation of a new, stable disulfide bond between the target molecule and the pentanoic acid linker, while releasing the chromophoric leaving group, 5-nitro-2-thiopyridine (see diagram below). The pentanoic acid moiety provides a carboxylic acid handle for subsequent conjugation steps, if desired.

Figure 1. Primary Reaction Pathway. The intended reaction involves a nucleophilic attack from a cysteine thiol on the activated disulfide bond of the reagent, forming a stable conjugate and releasing a measurable chromophore.

FAQ 2: My mass spectrometry results show unexpected mass additions. What are the most likely side reactions with other amino acids?

Answer:

While this compound is highly selective for thiols, side reactions can occur, particularly under non-optimal conditions. If your mass spectrometry (MS) analysis reveals unexpected modifications, it is crucial to consider off-target reactions. The most common culprits are other nucleophilic amino acid residues.

Potential Side Reactions:

  • Lysine (Lys, K): The primary amine (–NH₂) on the lysine side chain is nucleophilic. While significantly less reactive towards disulfides than a thiolate, high pH conditions (pH > 9), a large excess of the labeling reagent, or proximity effects within the protein's tertiary structure can promote its reaction with the activated disulfide. This would result in a sulfenamide linkage, which is generally less stable than a disulfide bond. In some specific cases involving advanced reagents, a transient cysteine modification can even lead to a subsequent transfer of the label to a nearby lysine.[3]

  • Histidine (His, H): The imidazole ring of histidine is nucleophilic and can be a target for certain thiol-reactive reagents like maleimides.[4] While less common with pyridyl disulfides, a reaction is mechanistically plausible, especially if a particular histidine residue is located in a microenvironment that enhances its nucleophilicity.

  • Tyrosine (Tyr, Y): At high pH (>9.5), the hydroxyl group of tyrosine can be deprotonated to form a highly nucleophilic phenoxide ion, which could potentially attack the disulfide bond. This is generally not observed under typical bioconjugation conditions (pH 7-8.5).

The diagram below illustrates the competition between the intended reaction and potential off-target modifications.

cluster_protein Protein Residues cluster_products Reaction Products Reagent Activated Disulfide Reagent Cys Cysteine (Thiol) Reagent->Cys High Selectivity (pH 7-8.5) Lys Lysine (Amine) Reagent->Lys Low Reactivity (Risk at pH > 9) His Histidine (Imidazole) Reagent->His Low Reactivity Tyr Tyrosine (Phenol) Reagent->Tyr Very Low Reactivity (Risk at pH > 9.5) Desired Desired Product (Disulfide Bond) Cys->Desired Side1 Side Product (e.g., Sulfenamide) Lys->Side1 Side2 Side Product His->Side2 Side3 Side Product Tyr->Side3

Figure 2. Selectivity Profile. The reagent shows high selectivity for cysteine. Side reactions with lysine, histidine, or tyrosine are possible but typically require non-optimal conditions, such as elevated pH.

FAQ 3: How does pH influence the selectivity and rate of the reaction?

Answer:

Reaction pH is the single most critical parameter governing both the rate and selectivity of the modification.[5][6] Understanding its effect is key to minimizing side reactions.

The rate of thiol-disulfide exchange is dependent on the concentration of the thiolate anion (RS⁻), not the protonated thiol (RSH).[2] The reaction rate therefore increases significantly as the pH approaches and exceeds the pKa of the cysteine thiol (~8.2).[5] However, a higher pH also increases the nucleophilicity of other amino acid side chains and can promote undesirable side reactions.

Data Summary: Effect of pH on Amino Acid Reactivity

Amino AcidReactive GrouppKaOptimal pH for ReactionRisk of Side ReactionRationale
Cysteine Thiol (-SH)~8.27.0 - 8.5(Intended) Balances sufficient thiolate concentration for reaction with minimal side reactions.[5][6]
Lysine Amine (-NH₃⁺)~10.5> 9.0Moderate The amine group is mostly protonated and non-nucleophilic at physiological pH. Reactivity increases sharply above pH 9.
Histidine Imidazole~6.0> 7.0Low The imidazole ring is a relatively weak nucleophile. Risk is low but non-zero at neutral to basic pH.
Tyrosine Phenol (-OH)~10.5> 9.5Low Requires deprotonation to the highly reactive phenoxide ion, which only occurs at high pH.
N-terminus α-Amine~8.0> 8.5Moderate Similar reactivity profile to lysine, but with a lower pKa, making it more susceptible to modification at moderately basic pH.

Recommendation: Start your experiments at pH 7.2-7.5 . This provides a good compromise between an acceptable reaction rate and high selectivity for cysteine.[4] If the reaction is too slow, you can cautiously increase the pH to 8.0, while carefully monitoring for off-target modifications.

FAQ 4: I suspect non-specific labeling. How do I design an experiment to confirm and identify the site of modification?

Answer:

Confirming and identifying non-specific labeling requires a systematic approach, with mass spectrometry (MS) being the definitive analytical tool.[7][8]

Experimental Protocol: Troubleshooting Workflow for Identifying Off-Target Modifications

  • Intact Mass Analysis (Confirmation):

    • Objective: To confirm if the protein has been modified and with how many labels.

    • Procedure:

      • Perform the labeling reaction on your protein of interest. Include a negative control (protein + buffer, no reagent).

      • Desalt the samples thoroughly to remove unreacted reagent.

      • Analyze both the labeled and control samples by LC-MS (e.g., using a Q-TOF or Orbitrap mass spectrometer).

      • Deconvolute the resulting mass spectra to obtain the average mass of the intact proteins.

    • Interpretation: Compare the mass of the labeled protein to the control. An increase in mass corresponding to the crosslinker confirms modification. Multiple additions may suggest non-specific labeling or modification of multiple cysteine residues.

  • Peptide Mapping (Identification):

    • Objective: To pinpoint the exact amino acid residue(s) that have been modified.[9]

    • Procedure:

      • Take the labeled protein sample from the previous step.

      • Option A (Non-reducing): Denature the protein and digest it with a protease (e.g., trypsin) under non-reducing conditions. This keeps the new disulfide bond intact.[8]

      • Option B (Reducing & Alkylating): First, reduce the disulfide bonds (including the newly formed one) with a reducing agent like DTT. Then, alkylate all free thiols with an alkylating agent like iodoacetamide (IAM) to prevent them from reforming disulfide bonds. Finally, perform the proteolytic digest.

      • Analyze the resulting peptide mixture by LC-MS/MS.

    • Data Analysis:

      • Search the MS/MS data against the protein's sequence.

      • In the non-reduced sample (Option A), you will look for a disulfide-linked peptide.

      • In the reduced/alkylated sample (Option B), you will search for the mass of the linker (+H) as a modification on any potential amino acid (Cys, Lys, His, etc.).

      • The MS/MS fragmentation spectrum will confirm the precise site of attachment.

start Suspicion of Non-Specific Labeling intact_ms Step 1: Intact Mass Analysis (LC-MS) start->intact_ms check_mass Does Mass Increase Correspond to Expected Number of Labels? intact_ms->check_mass peptide_map Step 2: Peptide Mapping (LC-MS/MS) check_mass->peptide_map No / Unsure end_fail No Unexpected Mass Shift: Problem Lies Elsewhere (e.g., Protein Integrity) check_mass->end_fail Yes analyze_msms Analyze MS/MS Data for Modified Peptides peptide_map->analyze_msms identify_site Identify Specific Amino Acid(s) Modified analyze_msms->identify_site optimize Step 3: Optimize Reaction (pH, Stoichiometry, Time) identify_site->optimize end_ok Problem Solved: Labeling is Specific optimize->end_ok

Figure 3. Troubleshooting Workflow. A systematic approach using mass spectrometry to confirm, identify, and resolve non-specific protein modifications.

References
  • Kareem, A. et al. (2020). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. PMC, NIH. Available at: [Link]

  • Wu, S.-L. et al. (2012). Determination of Peptide and Protein Disulfide Linkages by MALDI Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Pless, A. et al. (2017). Steric Effects in Peptide and Protein Exchange with Activated Disulfides. PMC, NIH. Available at: [Link]

  • Capelle, M. et al. (2016). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. PMC, NIH. Available at: [Link]

  • Monahan, F. J. et al. (1995). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Chen, X. et al. (2013). Thiol Reactive Probes and Chemosensors. PMC, NIH. Available at: [Link]

  • Wu, J. & Watson, J. T. (2003). Protein disulfide bond determination by mass spectrometry. Methods in Molecular Biology. Available at: [Link]

  • Monahan, F. J. et al. (1995). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Semantic Scholar. Available at: [Link]

  • Nielson, J. et al. (2011). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (n.d.). Thiol-disulfide exchange mechanism. ResearchGate. Available at: [Link]

  • Kareem, A. et al. (2020). Recent mass spectrometry-based techniques and considerations for disulfide bond characterization in proteins. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2023). A perspective on cysteine-reactive activity-based probes. RSC Publishing. Available at: [Link]

  • Willems, L. et al. (2020). Cysteine-reactive probes and their use in chemical proteomics. RSC Chemical Biology. Available at: [Link]

  • Gracia, R. et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. PubMed Central. Available at: [Link]

  • Tummala, S. et al. (2016). Site-Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. PMC, NIH. Available at: [Link]

  • Bernardes, G. J. L. et al. (2013). The Nitrile Bis-Thiol Bioconjugation Reaction. PMC, NIH. Available at: [Link]

  • UCL Discovery. (2022). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. UCL Discovery. Available at: [Link]

  • Grimes, K. et al. (2015). Selective disulfide reduction for labeling and enhancement of Fab antibody fragments. Analytical Biochemistry. Available at: [Link]

  • Gucinski, A. C. et al. (2022). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. PMC, NIH. Available at: [Link]

  • Zeglis, B. M. et al. (2016). DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. PMC, NIH. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is primarily achieved through a thiol-disulfide exchange reaction. This involves the nucleophilic attack of the thiolate anion of 4-mercaptopentanoic acid on one of the sulfur atoms of 2,2'-dithiobis(5-nitropyridine) (DTNP). The reaction is driven by the formation of the stable leaving group, 5-nitro-pyridine-2-thione.[1][2][3]

Q2: Why is 2,2'-dithiobis(5-nitropyridine) (DTNP) an effective reagent for this synthesis?

The electron-withdrawing nitro group on the pyridine ring of DTNP makes the disulfide bond highly susceptible to nucleophilic attack by a thiolate. This increased electrophilicity of the disulfide bond leads to a faster and more efficient reaction compared to other disulfide reagents.

Q3: What is the optimal pH range for this reaction?

The optimal pH for thiol-disulfide exchange reactions is typically between 7 and 8.[2][4] In this range, a sufficient concentration of the more nucleophilic thiolate anion of 4-mercaptopentanoic acid is present to drive the reaction forward, while minimizing potential side reactions that can occur at higher pH values.

Q4: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin-Layer Chromatography (TLC). The starting materials, 4-mercaptopentanoic acid and DTNP, and the product, this compound, have different polarities and will exhibit distinct Rf values. Visualization can be achieved using UV light, as the nitropyridyl group is UV-active, or with an iodine chamber.[5][6][7][8]

Q5: What are the common impurities or byproducts in this synthesis?

The most common impurity is the disulfide of 4-mercaptopentanoic acid, formed by the oxidation of the starting thiol. Other potential byproducts can arise from the decomposition of DTNP, especially under basic conditions.[9][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Low or No Product Yield
Symptom Potential Cause(s) Troubleshooting Steps & Solutions
No product formation observed by TLC. 1. Incorrect pH: The reaction mixture is too acidic, preventing the formation of the reactive thiolate anion. 2. Inactive Reagents: The 4-mercaptopentanoic acid has oxidized to its disulfide, or the DTNP has degraded.1. Adjust pH: Ensure the reaction pH is between 7 and 8 using a suitable buffer (e.g., phosphate or borate buffer). 2. Verify Reagent Quality: Use fresh or properly stored reagents. The purity of 4-mercaptopentanoic acid can be checked by NMR. DTNP should be a bright yellow crystalline solid.
Low product yield with significant starting material remaining. 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Suboptimal Temperature: The reaction is being run at a temperature that is too low.1. Increase Reaction Time: Monitor the reaction by TLC until the limiting reagent is consumed. 2. Optimize Temperature: While the reaction typically proceeds well at room temperature, gentle heating (e.g., to 40°C) may improve the rate and yield.
Low yield with the presence of a new, non-polar spot on TLC. Oxidation of Thiol: The 4-mercaptopentanoic acid has dimerized through disulfide bond formation.Prevent Oxidation: - Degas all solvents before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Keep the pH below 8, as higher pH can accelerate thiol oxidation.[9]
Purification Challenges
Symptom Potential Cause(s) Troubleshooting Steps & Solutions
Difficulty in separating the product from starting materials by column chromatography. Inappropriate Solvent System: The chosen mobile phase does not provide adequate separation.Optimize Chromatography Conditions: - Normal Phase: Use a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[11] - Reversed Phase: For highly polar compounds, reversed-phase chromatography with a water/acetonitrile or water/methanol gradient may be more effective.[12]
Product appears as an oil or is difficult to crystallize. Presence of Impurities: Residual solvents or byproducts are preventing crystallization.Improve Purification: - Ensure complete removal of chromatography solvents under high vacuum. - Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification.
Product streaks on the TLC plate. Acidic Nature of the Product: The carboxylic acid moiety can interact strongly with the silica gel on the TLC plate.Modify TLC Conditions: Add a small amount of acetic acid or formic acid to the developing solvent to suppress the ionization of the carboxylic acid and reduce streaking.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
  • 4-Mercaptopentanoic acid

  • 2,2'-Dithiobis(5-nitropyridine) (DTNP)

  • Methanol (MeOH)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure
  • Dissolution of Reactants:

    • In a round-bottom flask, dissolve 4-mercaptopentanoic acid (1.0 eq) in a 1:1 mixture of methanol and 0.1 M phosphate buffer (pH 7.5).

    • In a separate container, dissolve 2,2'-dithiobis(5-nitropyridine) (DTNP) (1.1 eq) in methanol.

  • Reaction:

    • Slowly add the DTNP solution to the solution of 4-mercaptopentanoic acid with stirring at room temperature.

    • The reaction mixture will turn a bright yellow color due to the release of 5-nitro-pyridine-2-thione.

    • Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a yellow solid.

Characterization
  • ¹H NMR (CDCl₃): Expected signals for the pyridyl protons, the aliphatic chain protons, and the carboxylic acid proton.

  • ¹³C NMR (CDCl₃): Expected signals for the pyridyl carbons, the aliphatic carbons, and the carbonyl carbon.[13][14]

  • Mass Spectrometry (ESI-MS): Calculation of the expected molecular weight and observation of the corresponding molecular ion peak.[15]

Reaction Mechanism and Optimization

The core of this synthesis is the thiol-disulfide exchange, an Sₙ2 reaction where the thiolate anion acts as the nucleophile.

Thiol-Disulfide Exchange cluster_reactants Reactants cluster_products Products 4-mercaptopentanoic acid 4-Mercaptopentanoic Acid (Thiol) Product This compound 4-mercaptopentanoic acid->Product Thiol-Disulfide Exchange (pH 7-8) DTNP 2,2'-Dithiobis(5-nitropyridine) (DTNP) DTNP->Product Byproduct 5-Nitro-pyridine-2-thione DTNP->Byproduct

Caption: Reaction scheme for the synthesis.

Optimization of Reaction Parameters

To maximize the yield of this compound, consider the following optimization strategies:

Parameter Recommendation Rationale
pH Maintain a pH between 7.0 and 8.0.This ensures a sufficient concentration of the reactive thiolate anion without promoting significant thiol oxidation or DTNP decomposition.[2][4]
Solvent A mixture of a polar protic solvent (e.g., methanol or ethanol) and an aqueous buffer is often ideal.This combination ensures the solubility of both the organic reactants and the buffer salts, facilitating a homogeneous reaction mixture.[16]
Temperature Room temperature is generally sufficient.The reaction is typically fast enough at ambient temperature. Gentle heating may be employed if the reaction is sluggish, but excessive heat should be avoided to prevent side reactions.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., N₂ or Ar).This minimizes the oxidation of the starting thiol to its disulfide, which is a major competing side reaction.[9]

digraph "Troubleshooting_Workflow" {
graph [splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tlc [label="Analyze Crude Reaction by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; no_product [label="No Product Spot", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; low_conversion [label="Starting Material Dominant", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; side_product [label="Significant Side Product Spot", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

check_ph [label="Verify pH (7-8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Quality", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_time [label="Increase Reaction Time/Temp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert_atmosphere [label="Use Inert Atmosphere & Degassed Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"];

success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_tlc; check_tlc -> no_product; check_tlc -> low_conversion; check_tlc -> side_product;

no_product -> check_ph [label="Yes"]; no_product -> check_reagents [label="Yes"]; check_ph -> success; check_reagents -> success;

low_conversion -> increase_time [label="Yes"]; increase_time -> success;

side_product -> inert_atmosphere [label="Yes"]; inert_atmosphere -> success; }

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid Modified Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for researchers working with 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid and similar thiol-reactive disulfide modifying reagents. This resource is designed to provide in-depth troubleshooting advice and practical protocols to navigate the complexities of purifying your modified protein conjugates. Modification of cysteine residues via disulfide exchange is a powerful technique, but it introduces specific challenges related to protein stability and heterogeneity. This guide synthesizes field-proven insights and established biochemical principles to help you achieve a pure, stable, and functional final product.

Understanding the Core Challenges

The modification of a protein with this compound proceeds via a thiol-disulfide exchange reaction. A cysteine thiol on the protein attacks the disulfide bond of the reagent, releasing the 5-nitro-2-thiopyridine chromophore and forming a new disulfide linkage between the protein and the pentanoic acid moiety. While elegant, this process can introduce three primary purification challenges:

  • Protein Aggregation: The most common failure mode. Introducing new disulfide bonds, or disrupting existing ones, can lead to the formation of intermolecular cross-links. This results in soluble or insoluble aggregates that are often difficult to remove and compromise the biological activity of the protein.[1][2][3] Factors like protein concentration, buffer pH, and the presence of partially unfolded intermediates can exacerbate aggregation.[2][3]

  • Disulfide Scrambling: For proteins containing native disulfide bonds, the conditions required for modification can inadvertently promote their incorrect rearrangement.[1][4] This "scrambling" can occur if native bonds are partially reduced or if the protein structure is perturbed, leading to a heterogeneous mixture of misfolded and inactive protein isomers.[4][5]

  • Incomplete Reaction and Reagent Removal: Achieving stoichiometric modification can be difficult, resulting in a mixed population of unmodified, partially modified, and fully modified protein. Furthermore, residual unreacted reagent and the cleaved 5-nitro-2-thiopyridine leaving group must be completely removed, as they can interfere with downstream applications and analytics.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Problem EncounteredProbable Cause(s)Recommended Solutions & Scientific Rationale
Low Yield of Purified Protein 1. Protein Precipitation During Modification: The modification conditions (pH, solvent) are destabilizing your protein. 2. Aggregation and Loss During Chromatography: The modified protein is aggregating and either precipitating on the column or eluting in the void volume.[3] 3. Non-specific Binding: The modified protein is interacting with the chromatography resin.1. Optimize Reaction Buffer: Screen different pH values (typically 6.5-7.5) and consider adding stabilizers like glycerol (5-20%), sucrose, or non-ionic detergents (e.g., 0.1% Tween-20) to the reaction buffer. 2. Reduce Protein Concentration: Perform the modification reaction at a lower protein concentration to decrease the probability of intermolecular interactions that lead to aggregation. 3. Change Purification Strategy: If using Ion Exchange Chromatography (IEX), the modification may have altered the protein's pI. Switch to Size Exclusion Chromatography (SEC) which separates based on size and is less sensitive to surface charge changes. For non-specific binding, increase the salt concentration (e.g., up to 500 mM NaCl) in your binding/wash buffers.
High Levels of Aggregation (Visible Precipitate or SEC Void Peak) 1. Intermolecular Disulfide Formation: Free thiols on different protein molecules are cross-linking, especially if the protein has multiple reactive cysteines. 2. Disulfide Scrambling: If your protein has native disulfides, the reducing agent used prior to modification (if any) or the reaction pH may have caused them to break and reform incorrectly, leading to misfolding and aggregation.[1][4] 3. Hydrophobic Interactions: The modification may expose previously buried hydrophobic regions, promoting self-association.[3]1. Control Stoichiometry: Carefully titrate the molar ratio of the modifying reagent to the protein to favor intramolecular modification over intermolecular cross-linking. 2. Maintain Acidic pH: Perform the reaction and purification steps at a slightly acidic pH (~6.5) to minimize the rate of thiol-disulfide exchange and scrambling.[4] The reactive species is the thiolate anion, which is less prevalent at lower pH. 3. Use a Capping Agent: After the desired modification time, add a small molecule thiol capping agent like N-ethylmaleimide (NEM) or iodoacetamide to block any remaining free thiols and prevent further reactions.[6]
Product is Heterogeneous (Multiple Peaks in IEX/HIC) 1. Incomplete Modification: The reaction did not go to completion, leaving a mixture of unmodified, mono-modified, di-modified, etc., species. Each species may have a different charge or hydrophobicity. 2. Isomer Formation: Disulfide scrambling has created multiple isomers with different conformations.[7]1. Optimize Reaction Conditions: Increase the reaction time, temperature (if the protein is stable), or the molar excess of the modifying reagent. Ensure the target cysteine is accessible; if not, partial denaturation may be required, though this increases aggregation risk. 2. Analytical Characterization: Use Mass Spectrometry (MS) to identify the different species in your peaks.[8][9] This will confirm if the heterogeneity is due to incomplete modification or other issues. 3. Polish with High-Resolution Chromatography: Use a high-resolution IEX or Hydrophobic Interaction Chromatography (HIC) column with a shallow gradient to attempt to separate the different modified forms.
Residual Reagent or Byproduct in Final Sample 1. Inefficient Removal Method: Dialysis or a single desalting column pass may be insufficient for complete removal of small molecules. 2. Reagent Adsorption: The reagent or byproduct may be non-specifically binding to the protein.1. Use Size Exclusion Chromatography (SEC): SEC is the most effective method for separating the large modified protein from small molecule contaminants. Ensure the column has a sufficient bed volume (at least 10x your sample volume) for good resolution. 2. Perform a Second Purification Step: If trace amounts persist, a second orthogonal purification step (e.g., IEX after SEC) can be effective. 3. Solvent Precipitation: For robust proteins, precipitation (e.g., with acetone or ammonium sulfate) can be used to crash out the protein, leaving small molecules in the supernatant.[10][11] This is a harsh method and requires careful re-solubilization and refolding.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatography method to purify my modified protein?

There is no single "best" method; the choice is protein-dependent. However, a common and effective strategy is:

  • Primary Purification (Capture): If your protein has an affinity tag (like a His-tag), use Immobilized Metal Affinity Chromatography (IMAC) first to capture the protein and remove many impurities.[12]

  • Intermediate Purification (Removal of Reagent/Aggregates): Size Exclusion Chromatography (SEC) is highly recommended as the step immediately following the modification reaction. It is excellent for separating the large modified protein from small molecule reagents and byproducts, and it can also separate monomers from high-molecular-weight aggregates.

  • Polishing (Separating Isoforms): If your product is heterogeneous, Ion Exchange (IEX) or Hydrophobic Interaction (HIC) chromatography can be used to separate species with different charges or surface hydrophobicities.

Q2: How can I confirm that the modification was successful and on the correct cysteine?

A combination of techniques is required for full validation:

  • Quantify Free Thiols: Use Ellman's Reagent (DTNB) to measure the number of free thiols before and after the reaction.[6][13] A successful modification will result in a decrease in free thiols.

  • Mass Spectrometry (MS): This is the definitive method. Intact mass analysis can confirm the addition of the mass of the modifying group. Peptide mapping (LC-MS/MS) after enzymatic digestion can pinpoint the exact cysteine residue(s) that were modified.[8][9]

  • SDS-PAGE: Run both reducing and non-reducing SDS-PAGE gels. Under non-reducing conditions, you can visualize intermolecular cross-linking (dimers, trimers). The modified monomer might also show a slight shift in mobility compared to the unmodified protein.

Q3: My protein has native disulfide bonds. Should I use a reducing agent before modification?

This must be approached with extreme caution.

  • If modifying a free cysteine: Avoid adding any reducing agent, as it can reduce your native disulfides and lead to misfolding and aggregation.[14] Perform the reaction in a buffer free of agents like DTT or BME.

  • If modifying a native disulfide (re-bridging): You must first selectively reduce the target disulfide bond. Use a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), which is effective over a wider pH range and more stable than DTT.[5] Use the minimum concentration and time required to reduce only the most accessible disulfide bond. This often requires significant optimization.

Q4: Can I store my modified protein after purification?

Yes, but storage conditions are critical. The newly formed disulfide bond can be susceptible to reduction or exchange.

  • Buffer: Store in a slightly acidic buffer (pH 6.0-6.5) to minimize disulfide exchange.

  • Reducing Agents: Ensure the storage buffer is completely free of any reducing agents.

  • Storage Temperature: Flash-freeze aliquots in liquid nitrogen and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Key Experimental Protocols

Protocol 1: Post-Modification Purification via Size Exclusion Chromatography (SEC)

This protocol describes a general workflow for removing excess modifying reagent and separating aggregates from the modified monomer.

  • Column Preparation:

    • Select a SEC column with a fractionation range appropriate for your protein's molecular weight.

    • Equilibrate the column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0). This buffer should be one that maintains your protein's stability.

  • Sample Preparation:

    • After the modification reaction is complete, centrifuge the sample at >14,000 x g for 10 minutes at 4°C to pellet any insoluble aggregates.

    • Carefully collect the supernatant. Filter it through a 0.22 µm syringe filter to prevent column clogging.

  • Chromatography:

    • Inject the filtered sample onto the equilibrated SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Run the column at the manufacturer's recommended flow rate.

    • Monitor the eluate using a UV detector at 280 nm (for protein) and, if possible, at ~340 nm (the absorbance of the 5-nitro-2-thiopyridine byproduct) to confirm separation.

    • Collect fractions corresponding to the monomeric protein peak, which should elute after the void volume (aggregates) but before the small molecule peak (reagent/byproduct).

  • Analysis:

    • Analyze the collected fractions using non-reducing SDS-PAGE to confirm the purity and identify which fractions contain the monomer free of aggregates.

    • Pool the desired fractions and determine the protein concentration.

Protocol 2: Quality Control via Non-Reducing SDS-PAGE

This simple technique is invaluable for visualizing aggregation.

  • Sample Preparation:

    • Prepare three samples of your protein: (A) Unmodified starting material, (B) Crude post-modification reaction mixture, and (C) Final purified product.

    • To each sample, add non-reducing sample buffer (i.e., loading buffer WITHOUT β-mercaptoethanol or DTT).

    • Heat the samples at 70°C for 10 minutes. Do not boil , as this can promote aggregation.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel).

    • Run the gel according to standard procedures.

  • Analysis:

    • Stain the gel (e.g., with Coomassie Blue).

    • Lane A (Unmodified): Should show a primary band at the expected molecular weight of the monomer.

    • Lane B (Crude Reaction): May show the monomer band, but also higher molecular weight bands corresponding to dimers, trimers, or larger aggregates formed via intermolecular disulfide bonds.

    • Lane C (Purified Product): Should ideally show only the monomer band, demonstrating that the purification process successfully removed the aggregates.

Visual Workflows

PurificationWorkflow cluster_prep Preparation cluster_mod Modification cluster_purify Purification & Analysis Protein Start: Native Protein Reduction Optional: Selective Reduction (TCEP) Protein->Reduction If re-bridging a native disulfide Reaction Add Reagent: 4-((5-Nitropyridin-2-yl)disulfanyl) pentanoic acid Protein->Reaction If modifying a free Cys Reduction->Reaction Quench Optional: Quench/Cap (NEM) Reaction->Quench SEC Primary Purification: Size Exclusion Chromatography (SEC) Quench->SEC Analysis QC Analysis: MS, SDS-PAGE, Assay SEC->Analysis Pool Fractions Final End: Purified Conjugate Analysis->Final

Caption: Overall experimental workflow for protein modification and purification.

TroubleshootingTree Start Problem: High Aggregation in Purified Sample CheckNativeDS Does the protein have native disulfide bonds? Start->CheckNativeDS CheckCys Does the protein have multiple reactive Cys? CheckNativeDS->CheckCys No Sol_Scrambling Cause: Disulfide Scrambling Solution: Lower reaction pH to ~6.5, avoid harsh reducing agents. CheckNativeDS->Sol_Scrambling Yes Sol_Intermol Cause: Intermolecular Cross-linking Solution: Lower protein concentration, reduce reagent stoichiometry. CheckCys->Sol_Intermol Yes Sol_Unfolding Cause: General Instability Solution: Add stabilizers (glycerol), run reaction at lower temperature. CheckCys->Sol_Unfolding No

Caption: Decision tree for troubleshooting protein aggregation issues.

References
  • Fass, D., & Thorpe, C. (2018). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Antioxidants & Redox Signaling, 21(3), 511–531. Retrieved from [Link]

  • Rebrin, I., & Sohal, R. S. (2010). Detection and quantification of protein disulfides in biological tissues a fluorescence-based proteomic approach. Analytical Biochemistry, 403(1-2), 85-91. Retrieved from [Link]

  • Bhat, M. P., et al. (2019). Disulfide-Bond Scrambling Promotes Amorphous Aggregates in Lysozyme and Bovine Serum Albumin. The Journal of Physical Chemistry B, 123(35), 7471–7481. Retrieved from [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. Retrieved from [Link]

  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231. Retrieved from [Link]

  • Scian, M., et al. (2011). Effects of Disulfide Bond Formation and Protein Helicity on the Aggregation of Activating Transcription Factor 5 (ATF5). Biochemistry, 50(22), 4991–5001. Retrieved from [Link]

  • Challener, C. A. (2014). Challenges of Protein Aggregation during Purification. BioPharm International, 27(10). Retrieved from [Link]

  • An, Y., & Zhang, H. (2018). Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current Protocols in Protein Science, 93(1), e63. Retrieved from [Link]

  • Hjelm, A., et al. (2022). Protein purification strategies must consider downstream applications and individual biological characteristics. Communications Biology, 5(1), 329. Retrieved from [Link]

  • Chudasama, V., et al. (2016). Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. ChemBioChem, 17(13), 1171–1187. Retrieved from [Link]

  • Loureiro, R., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Archives of Toxicology, 93(6), 1487–1506. Retrieved from [Link]

  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Engineered Regeneration, 4(4), 454-465. Retrieved from [Link]

  • Bio-Rad. (n.d.). Protein Extraction and Cleanup. Retrieved from [Link]

  • Wang, L., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1054522. Retrieved from [Link]

  • Scian, M., et al. (2010). Probing residue-specific interactions in the stabilization of proteins using high-resolution NMR: a study of disulfide bond compensation. Protein Science, 19(6), 1185-1196. Retrieved from [Link]

  • Chemistry For Everyone. (2024, May 12). How Do You Ensure The Quality Of Your Purified Protein? [Video]. YouTube. Retrieved from [Link]

  • Chopra, A., et al. (2010). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 99(8), 3267-3286. Retrieved from [Link]

Sources

Technical Support Center: pH and the Reactivity of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile linker in their experiments. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to help you navigate the nuances of its reactivity, with a specific focus on the critical role of pH.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses core concepts regarding the mechanism and handling of this compound.

Q1: What is the primary reaction mechanism for this compound with a thiol-containing molecule?

A1: The core reaction is a thiol-disulfide exchange . This is a nucleophilic substitution (SN2) reaction.[1][2] The process is initiated by a deprotonated thiol group, known as a thiolate anion (RS⁻), which is a potent nucleophile.[2] This thiolate attacks one of the sulfur atoms of the disulfide bond in the this compound. This leads to the formation of a new disulfide bond and the release of 5-nitro-pyridine-2-thione, a chromogenic byproduct that can be monitored spectrophotometrically.

Q2: Why is pH the most critical parameter governing the reactivity of this compound?

A2: The pH of the reaction medium is paramount because it directly controls the concentration of the reactive species—the thiolate anion (RS⁻).[1][3] The protonated thiol (RSH) is a very poor nucleophile and is practically unreactive under normal conditions.[3] The equilibrium between the unreactive thiol and the reactive thiolate is governed by the thiol's acid dissociation constant (pKa) and the solution's pH, as described by the Henderson-Hasselbalch equation. As the pH increases above the pKa of the incoming thiol, the concentration of the highly nucleophilic thiolate anion rises, dramatically accelerating the reaction rate.[3]

Q3: What is the general effect of increasing pH on the reaction rate?

A3: Generally, the rate of the thiol-disulfide exchange reaction increases as the pH becomes more alkaline.[4] This is a direct consequence of the increased concentration of the thiolate anion, as explained in Q2. For most aliphatic thiols, which have pKa values in the range of 8-10, a pH of 7.5 to 8.5 provides a good balance between a sufficient concentration of thiolate for a reasonable reaction rate and the overall stability of the reactants and products.

Q4: How does the 5-nitro group on the pyridine ring influence the compound's reactivity?

A4: The 5-nitro group is a strong electron-withdrawing group. Its presence significantly enhances the reactivity of the disulfide bond.[5] It does this by pulling electron density away from the disulfide sulfur atoms, making them more electrophilic and thus more susceptible to nucleophilic attack by a thiolate anion.[5] This activation is a key feature that allows for efficient disulfide exchange under controlled conditions.

Q5: Is this compound stable in aqueous solutions?

A5: The compound exhibits reasonable stability in aqueous solutions. However, at a very high pH (typically > 9.0), disulfide bonds can become susceptible to direct hydrolysis by hydroxide ions, which can lead to degradation and the formation of various byproducts like sulfenic acid.[6] For storage, it is advisable to keep solutions at a neutral or slightly acidic pH and at low temperatures (-20°C for long-term storage) to minimize both hydrolysis and potential microbial degradation.[7]

Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems you may encounter during your experiments.

Issue 1: Slow or Incomplete Reaction

You've set up your conjugation reaction, but after the expected time, analysis (e.g., by HPLC) shows a large amount of unreacted starting material.

Possible Cause Diagnostic Step Recommended Solution
Suboptimal pH (Too Low) Measure the pH of your final reaction mixture. Do not assume the buffer's nominal pH is the final pH, as adding reagents can alter it.The concentration of the reactive thiolate anion is too low for an efficient reaction.[3] Solution: Prepare a series of buffers with increasing pH values (e.g., 7.2, 7.5, 8.0, 8.5). Run small-scale parallel reactions in each buffer to identify the optimal pH for your specific substrate. Ensure the pH does not exceed a level that could compromise the stability of your biomolecule.
Oxidized Thiol Reagent Your thiol-containing starting material may have oxidized to form dimers, reducing the concentration of active nucleophiles.Solution: Before starting the main reaction, quantify the concentration of free sulfhydryl groups in your thiol-containing reagent using a fresh Ellman's Assay (see Protocol 3.2).[8] If significant oxidation has occurred, consider purifying the thiol reagent or treating it with a reducing agent like TCEP, which must then be removed before proceeding.
Steric Hindrance The thiol group on your substrate is sterically hindered, preventing efficient access to the disulfide bond.This is an intrinsic property of your molecule. Solution: Increase the reaction time and/or the temperature (if your biomolecule is stable). You may also need to increase the molar excess of the this compound to drive the reaction to completion.
Issue 2: Low Yield and Presence of Multiple Byproducts

Your reaction proceeds, but the yield of the desired product is low, and your analytical chromatogram shows multiple unexpected peaks.

Possible Cause Diagnostic Step Recommended Solution
Disulfide Scrambling Multiple peaks in HPLC or mass spectrometry suggest that intermolecular exchange reactions are occurring, leading to a mixture of disulfide-linked oligomers.[9]This often happens when the pH is too high or if there are multiple free thiols present. Solution: Lower the reaction pH to the minimum required for an acceptable rate (e.g., try pH 7.5 instead of 8.5).[9] Also, carefully control the stoichiometry of your reactants. If your protein has multiple cysteines, consider site-directed mutagenesis or selective protection/reduction strategies.
Hydrolysis at High pH Running the reaction at a high pH (e.g., > 9.0) for an extended period can cause the disulfide bond itself to degrade.[6]Solution: Avoid excessively alkaline conditions. Monitor the reaction progress closely using HPLC or by tracking the release of the 5-nitro-pyridine-2-thione byproduct (absorbance at ~386 nm) and stop the reaction as soon as it reaches completion.
Reaction with Buffer Components Some buffers, like Tris, contain primary amines that could potentially react with an activated form of the pentanoic acid carboxyl group if you are performing a subsequent conjugation step.Solution: Use non-nucleophilic buffers such as PBS (phosphate-buffered saline) or HEPES for your thiol-disulfide exchange reaction, especially if you plan to activate the carboxylic acid for subsequent amide bond formation.
Section 3: Key Experimental Protocols
Protocol 3.1: General Procedure for Thiol-Disulfide Exchange

This protocol provides a starting point for conjugating a thiol-containing molecule (e.g., a peptide or protein) with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10-20 mM) in a water-miscible organic solvent like DMSO or DMF.

    • Prepare your thiol-containing molecule in a degassed, amine-free buffer (e.g., PBS, pH 7.5) containing 1 mM EDTA to chelate trace metals that can catalyze thiol oxidation.

  • Reaction Setup:

    • In a microcentrifuge tube, add the solution of your thiol-containing molecule.

    • Add the desired molar excess of the this compound stock solution (a 5-10 fold excess is a common starting point). The final concentration of the organic solvent should ideally be kept below 5-10% to avoid impacting protein structure.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours. Protect the reaction from light, as the nitropyridyl group can be light-sensitive.

    • Monitor the reaction progress by analyzing small aliquots via RP-HPLC or by measuring the absorbance of the released 5-nitro-pyridine-2-thione.

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate from excess reagent and the byproduct. This is typically achieved using size-exclusion chromatography (for proteins), dialysis, or preparative RP-HPLC.

Protocol 3.2: Quantifying Free Thiols using Ellman's Assay

This colorimetric assay is essential for verifying the concentration of active thiol in your starting material.[8][10]

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[8]

    • Ellman's Reagent Solution: Dissolve 4 mg of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in 1 mL of Reaction Buffer.[8]

    • Cysteine Standard: Prepare a 1.5 mM standard solution of cysteine hydrochloride in the Reaction Buffer. Create a dilution series (e.g., 0.1 to 1.5 mM) to generate a standard curve.

  • Assay Procedure:

    • To 250 µL of each standard or your unknown sample (appropriately diluted in Reaction Buffer), add 50 µL of the Ellman's Reagent Solution. For the blank, use 250 µL of Reaction Buffer.

    • Mix and incubate at room temperature for 15 minutes.[8]

  • Measurement:

    • Transfer 200 µL of each solution to a 96-well plate.

    • Measure the absorbance at 412 nm using a spectrophotometer or plate reader.[8]

  • Calculation:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their concentration to create a standard curve.

    • Determine the concentration of free thiols in your sample by interpolating its absorbance value on the standard curve.

Section 4: Visualizations and Data Summary
Diagrams of Key Processes

Thiol_Disulfide_Exchange cluster_0 Step 1: Thiolate Formation (pH Dependent) RSH Thiol (R-SH) RS_ Thiolate (R-S⁻) (Active Nucleophile) RSH->RS_ pKa NDPR This compound (Linker-S-S-PyNO₂) RS_->NDPR OH OH⁻ (from buffer) H2O H₂O TS Trisulfide-like Transition State NDPR->TS Attack Products New Disulfide (Linker-S-S-R) + 5-nitro-pyridine-2-thione (PyNO₂-S⁻) TS->Products Release

Troubleshooting_Workflow start Start: Low Reaction Yield or Incomplete Conversion check_ph Is the reaction pH in the optimal range (e.g., 7.5-8.5)? start->check_ph check_thiol Is the thiol starting material active and non-oxidized? check_ph->check_thiol Yes adjust_ph Action: Perform a pH screen (e.g., pH 7.2 to 8.5) check_ph->adjust_ph No / Unsure check_byproducts Are multiple byproducts observed via HPLC? check_thiol->check_byproducts Yes run_ellman Action: Run Ellman's Assay on starting material check_thiol->run_ellman No / Unsure reduce_ph Action: Lower the reaction pH (e.g., from 8.5 to 7.5) check_byproducts->reduce_ph Yes end Problem Resolved check_byproducts->end No adjust_ph->check_thiol run_ellman->check_byproducts optimize_stoich Action: Optimize reactant stoichiometry reduce_ph->optimize_stoich optimize_stoich->end

Table 1: Summary of pH Effects on Thiol-Disulfide Exchange
pH Range Relative Reaction Rate Primary Reactive Species Potential Issues & Considerations
< 6.5 Very SlowR-SH (protonated thiol)Reaction is often impractically slow due to the very low concentration of the nucleophilic thiolate anion.
7.0 - 8.5 Moderate to FastR-S⁻ (thiolate anion)Optimal Range. Balances a good reaction rate with the stability of most proteins and reagents. The rate will increase as pH moves from 7.0 to 8.5.
> 9.0 Very FastR-S⁻ (thiolate anion)Risk of disulfide bond hydrolysis, protein denaturation, and other side reactions (e.g., disulfide scrambling) increases significantly.[6][9]

References

Minimizing aggregation of proteins during labeling with 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cysteine-Directed Protein Labeling

A-Z Guide to Minimizing Protein Aggregation with 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven advice to help you navigate the complexities of protein labeling with this compound and overcome the common challenge of protein aggregation. As Senior Application Scientists, we understand that successful bioconjugation is a blend of precise chemistry and protein-specific optimization.

Part 1: Foundational Knowledge & FAQs

Before troubleshooting, it's crucial to understand the underlying chemistry. The labeling reaction with this compound is a thiol-disulfide exchange. A cysteine thiol on your protein attacks the disulfide bond of the reagent, displacing the 5-nitro-2-thiopyridine group and forming a new, stable disulfide bond between your protein and the pentanoic acid linker.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for this labeling reaction?

    • A: The reaction rate is pH-dependent. While the reaction can proceed at neutral pH, it is significantly faster at a slightly alkaline pH (7.5-8.5). This is because the reactive species is the thiolate anion (S-), which becomes more populated as the pH increases above the pKa of the cysteine thiol (~8.3). However, a higher pH can also increase the risk of protein instability and disulfide scrambling.[1][2] A starting point of pH 7.0–7.5 is often recommended as a balance between reaction efficiency and protein stability.[3][4]

  • Q2: My protein has internal disulfide bonds. Do I need to reduce them first?

    • A: It depends on your goal. If you want to label the protein's native, free cysteines, no reduction is needed. If you aim to label cysteines that are part of structural disulfide bonds, you must first perform a selective reduction.[5] Reagents like TCEP (tris(2-carboxyethyl)phosphine) are ideal because they are potent, odorless, and do not contain thiols that could interfere with the subsequent labeling reaction.[3][4] However, be aware that reducing structural disulfides can lead to protein unfolding and aggregation.[6][7]

  • Q3: How much labeling reagent should I use?

    • A: The optimal molar ratio of reagent-to-protein is highly protein-dependent. A common starting point is a 10-20 fold molar excess of the reagent over the protein.[3][8] However, using a large excess can lead to over-labeling and aggregation.[9][10] It is always best to perform a titration experiment to determine the lowest ratio that achieves your desired degree of labeling (DoL).

Part 2: Proactive Strategies to Prevent Aggregation

The best troubleshooting is preventing the problem from occurring. Careful planning and quality control before you begin the labeling reaction are paramount.

Pre-Labeling Checklist:

  • Assess Protein Purity and Stability: Start with a high-quality, aggregate-free protein solution. Characterize your starting material using Size Exclusion Chromatography (SEC) to establish a baseline monomer purity.[11][12]

  • Buffer Selection is Critical:

    • pH: Ensure the buffer pH is one at which your protein is known to be stable. Avoid the protein's isoelectric point (pI), where it is most prone to aggregation due to minimal electrostatic repulsion.[9]

    • Composition: Use buffers that do not contain free thiols (e.g., DTT, β-mercaptoethanol), as these will compete with your protein for the labeling reagent.[4] Good choices include phosphate, HEPES, or Tris buffers.[3][13]

  • Incorporate Stabilizing Excipients: If your protein is prone to instability, consider adding stabilizers to the reaction buffer before adding the labeling reagent. These create a more favorable environment for the protein, minimizing the risk of unfolding and aggregation.[14]

Excipient Typical Concentration Mechanism of Action Reference
L-Arginine 50-100 mMSuppresses aggregation by binding to hydrophobic patches and increasing protein solubility.[15][16]
Glycerol/Sucrose 5-20% (v/v)Act as osmolytes, preferentially hydrating the protein and stabilizing its native conformation.[15]
Polysorbates (e.g., Tween 20) 0.01-0.1% (v/v)Non-ionic detergents that prevent surface-induced aggregation and solubilize hydrophobic regions.[15]

Part 3: Troubleshooting Guide: When Aggregation Occurs

Even with careful planning, aggregation can occur. This section provides a systematic approach to diagnosing and solving the problem.

Problem 1: Immediate Precipitation Upon Adding the Labeling Reagent

You add the dissolved this compound to your protein solution, and it immediately turns cloudy or forms visible precipitates.

  • Likely Cause A: Localized High Reagent Concentration. The labeling reagent is typically dissolved in an organic solvent like DMSO or DMF.[13] Adding a concentrated bolus of this solution can cause localized "solvent shock," leading to protein denaturation and precipitation.

    • Solution: Add the reagent stock solution slowly and dropwise to the protein solution while gently stirring or vortexing.[9] This ensures rapid and even distribution, preventing localized high concentrations.

  • Likely Cause B: Reagent Hydrophobicity. The labeling reagent itself has hydrophobic character. A sudden introduction of a high concentration of this molecule can disrupt the protein's hydration shell and promote hydrophobic collapse.

    • Solution 1: Decrease Molar Excess. Your initial reagent-to-protein ratio may be too high. Perform a titration, starting with a lower molar excess (e.g., 2-5 fold) and gradually increasing it to find the sweet spot between labeling efficiency and protein stability.[9]

    • Solution 2: Pre-screen with Stabilizers. Before the labeling reaction, screen your protein's stability in the presence of various excipients (see table above). Identify a condition that enhances stability and use that buffer system for the conjugation reaction.

Problem 2: Aggregation Develops During the Reaction or Post-Purification

The reaction appears to proceed cleanly, but analysis by SEC, Dynamic Light Scattering (DLS), or simple visual inspection after incubation or purification reveals a significant increase in high molecular weight species.[17][18]

  • Likely Cause A: Over-Labeling. The covalent attachment of the reagent modifies the protein's surface properties. Each attached molecule can alter the protein's net charge and increase its surface hydrophobicity, reducing its overall solubility and leading to self-association.[9][10]

    • Solution: Reduce the molar excess of the labeling reagent or decrease the reaction time.[10] The goal is to find a balance where you achieve the desired DoL without compromising the stability of the conjugate.

  • Likely Cause B: Conformational Instability. The labeling of a specific cysteine, even a surface-exposed one, might induce a subtle conformational change that exposes previously buried hydrophobic patches. Over time, these exposed regions can lead to intermolecular interactions and aggregation.[19]

    • Solution 1: Lower the Reaction Temperature. Perform the conjugation at 4°C instead of room temperature. While this will slow down the reaction rate (requiring longer incubation), it can significantly improve the stability of many proteins.[15]

    • Solution 2: Optimize the Formulation Buffer. Aggregation post-purification is often a formulation issue. The final storage buffer for your conjugate is just as important as the reaction buffer. Ensure it has the optimal pH and contains stabilizing excipients to maintain long-term stability. For long-term storage, consider including 50% glycerol and storing at -20°C.[4]

  • Likely Cause C: Disulfide Scrambling. At neutral to alkaline pH, free thiols can catalyze the rearrangement of existing disulfide bonds, leading to non-native structures and aggregation.[1]

    • Solution: Perform the reaction at a slightly acidic or neutral pH (6.5-7.2) to minimize the rate of disulfide exchange.[1][20] This is a trade-off, as the labeling reaction will be slower, but it may be necessary for sensitive proteins.

Part 4: Experimental Protocols & Workflows

Protocol 1: Systematic Optimization of Labeling Conditions

This protocol provides a framework for systematically identifying the optimal conditions for your specific protein.

  • Protein Preparation: Start with your protein in a thiol-free buffer (e.g., 1x PBS, pH 7.2). Ensure it is aggregate-free by centrifuging at >14,000 x g for 10 minutes and/or filtering through a 0.22 µm filter.

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.[8]

  • Set Up Titration Reactions: In parallel, set up small-scale reactions (e.g., 50-100 µL) varying one parameter at a time:

    • Molar Ratio: Test a range of reagent:protein ratios (e.g., 2:1, 5:1, 10:1, 20:1).

    • pH: Test a range of pH values (e.g., 6.8, 7.4, 8.0) using appropriate buffers.

    • Temperature: Compare reactions at 4°C and room temperature.

  • Reaction Incubation: Allow the reactions to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[3][8]

  • Purification: Remove excess, unreacted reagent using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[3]

  • Analysis:

    • Degree of Labeling (DoL): Measure the absorbance of the conjugate at 280 nm (for protein) and 340 nm (for the released 5-nitro-2-thiopyridine byproduct) to calculate the DoL.

    • Aggregation Analysis: Analyze each sample using SEC-HPLC to quantify the percentage of monomer, dimer, and higher-order aggregates.[11][12] DLS can also be used to detect the presence of larger aggregates.[18]

  • Select Optimal Condition: Choose the condition that provides an acceptable DoL with the minimal amount of aggregation.

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram outlines a decision-making process for addressing aggregation issues.

TroubleshootingWorkflow Start Aggregation Observed Q_Timing When does aggregation occur? Start->Q_Timing Immediate Immediately upon reagent addition Q_Timing->Immediate Immediately Delayed During reaction or post-purification Q_Timing->Delayed Over Time Cause_Local Potential Cause: Localized High Concentration Immediate->Cause_Local Cause_Hydro Potential Cause: Reagent Hydrophobicity Immediate->Cause_Hydro Sol_SlowAdd Solution: Add reagent slowly with gentle mixing Cause_Local->Sol_SlowAdd Sol_Ratio Solution: Reduce molar ratio of reagent Cause_Hydro->Sol_Ratio Cause_Overlabel Potential Cause: Over-labeling Delayed->Cause_Overlabel Cause_Instability Potential Cause: Conformational Instability Delayed->Cause_Instability Sol_TimeRatio Solution: Reduce reaction time or molar ratio Cause_Overlabel->Sol_TimeRatio Sol_TempExcip Solution: Lower temperature, add excipients (Arginine, etc.) Cause_Instability->Sol_TempExcip

Caption: A decision tree for troubleshooting protein aggregation.

References

  • APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Available from: [Link]

  • BioProcess International. (2023, June 24). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Available from: [Link]

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available from: [Link]

  • PubMed. (2021, May-June). Protein Disulfide Bonds Detected by Tagging with High Molecular Weight Maleimide Derivative. Available from: [Link]

  • Intertek. Protein Aggregation Analysis. Available from: [Link]

  • American Pharmaceutical Review. (2023, June 13). Exploring Analytical Techniques to Characterize Protein Aggregation in Biotherapeutics. Available from: [Link]

  • PubMed. (2011). Interactions of formulation excipients with proteins in solution and in the dried state. Available from: [Link]

  • YouTube. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. Available from: [Link]

  • Proteos, Inc. (2023, April 26). Methods for Determining Aggregation. Available from: [Link]

  • ACS Publications. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Available from: [Link]

  • PubMed Central. The impact of protein disulfide bonds on the amyloid fibril morphology. Available from: [Link]

  • ResearchGate. Role of Arginine in the Stabilization of Proteins against Aggregation. Available from: [Link]

  • PubMed Central. (2020, June 1). Experimental Assignment of Disulfide-Bonds in Purified Proteins. Available from: [Link]

  • ResearchGate. A. Thiol-disulfide exchange mechanism: in the pH range above 8,.... Available from: [Link]

  • PubMed. (2012, February 1). A fluorescent probe which allows highly specific thiol labeling at low pH. Available from: [Link]

  • eScholarship, University of California. Optimization of Protein Bioconjugation Reactions Using Combinatorial Peptide Libraries. Available from: [Link]

  • PubMed Central. From structure to redox: the diverse functional roles of disulfides and implications in disease. Available from: [Link]

  • ResearchGate. (2022, September). Mechano-bioconjugation Strategy Empowering Fusion Protein Therapeutics with Aggregation Resistance, Prolonged Circulation, and Enhanced Antitumor Efficacy. Available from: [Link]

  • PubMed Central. (2020, April 20). Cross-talk between redox signalling and protein aggregation. Available from: [Link]

  • PubMed Central. Effects of Disulfide Bond Formation and Protein Helicity on the Aggregation of Activating Transcription Factor 5 (ATF5). Available from: [Link]

  • QuickTakes, MIT. Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context?. Available from: [Link]

  • MDPI. Current Understanding of Protein Aggregation in Neurodegenerative Diseases. Available from: [Link]

  • MDPI. (2019, August 9). Causative Links between Protein Aggregation and Oxidative Stress: A Review. Available from: [Link]

  • National Institutes of Health. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Thiol-Reactive Reagents: Focus on 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Thiols in Bioconjugation

In the landscape of modern biotechnology and drug development, the precise, covalent modification of biomolecules is a foundational technique. It underpins the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs), the development of advanced in vivo imaging agents, and the construction of sensitive biosensors.[1] Among the available functional groups on proteins for such modifications, the thiol (or sulfhydryl) group of cysteine residues offers a prime target.[2][3] Its relatively low abundance compared to other nucleophilic groups, such as the amines in lysine, and its distinct reactivity allow for a high degree of selectivity in conjugation strategies.[3]

This guide provides an in-depth comparison of common thiol-reactive reagents, with a special focus on the class of pyridyl disulfides, exemplified by 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid. We will delve into the reaction mechanisms, stability, and practical applications of these reagents, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific bioconjugation needs.

The Chemistry of Thiol-Reactive Reagents: A Mechanistic Overview

The targeting of cysteine's sulfhydryl group is typically achieved through two primary reaction pathways: alkylation to form a stable thioether bond, or a thiol-disulfide exchange to create a cleavable disulfide bond.[3] The choice between these pathways is a critical decision in the design of a bioconjugate, as the stability of the resulting linkage directly impacts its biological function.

Diagram: Core Principles of Thiol-Reactive Chemistries

G cluster_0 Thiol-Reactive Chemistries Thiol (R-SH) Thiol (R-SH) Alkylation Alkylation Thiol (R-SH)->Alkylation e.g., Maleimides, Haloacetyls Thiol-Disulfide Exchange Thiol-Disulfide Exchange Thiol (R-SH)->Thiol-Disulfide Exchange e.g., Pyridyl Disulfides, Thiosulfonates Thioether Bond (R-S-Linker) Thioether Bond (R-S-Linker) Alkylation->Thioether Bond (R-S-Linker) Stable Disulfide Bond (R-S-S-Linker) Disulfide Bond (R-S-S-Linker) Thiol-Disulfide Exchange->Disulfide Bond (R-S-S-Linker) Cleavable G Protein_SH Protein-SH Intermediate [Protein-S---S(Linker)---S-Py-NO2]‡ Protein_SH->Intermediate + Reagent Linker-S-S-Py-NO2 Reagent->Intermediate Product Protein-S-S-Linker Intermediate->Product Leaving_Group HS-Py-NO2 Intermediate->Leaving_Group +

Caption: Mechanism of thiol-disulfide exchange.

Maleimides: The Standard for Stable Conjugation

Maleimides are perhaps the most widely used thiol-reactive reagents, forming a stable thioether bond via a Michael addition reaction. [2][4]

  • Mechanism of Action: The thiol acts as a nucleophile, attacking one of the double-bonded carbons of the maleimide ring. [1]This reaction is highly specific for thiols at neutral pH (6.5-7.5). [1]* Stability Concerns: While generally considered stable, the resulting succinimide ring can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation. [1][5][6]This instability can be a significant drawback, especially for ADCs, as premature drug release can lead to off-target toxicity. [5][7]* Next-Generation Solutions: To address this instability, "next-generation maleimides" have been developed that promote hydrolysis of the succinimide ring to a more stable, ring-opened form, or that bridge disulfide bonds, thereby preventing the retro-Michael reaction. [8][9]

Haloacetyls and Vinyl Sulfones: Alternative Alkylating Agents
  • Haloacetyls (Iodo- and Bromoacetyls): These reagents react with thiols via nucleophilic substitution to form a very stable thioether linkage. [3][10]However, they can exhibit lower selectivity than maleimides, with the potential for side reactions with other amino acids like histidine if the reaction conditions (e.g., pH) are not carefully controlled. [3]* Vinyl Sulfones: Similar to maleimides, vinyl sulfones react with thiols through a Michael addition, also forming a stable thioether bond. [10][11]They are reported to form more stable conjugates than traditional maleimides and can be a valuable alternative when irreversible linkage is paramount. [11][12]

Thiosulfonates: Efficient Disulfide Bond Formation

Thiosulfonates react rapidly and selectively with thiols to form disulfide bonds. [13]The reaction is efficient across a wide range of solvents and does not necessarily require basic catalysis. [13]This chemistry provides a robust method for creating cleavable disulfide linkages, similar to pyridyl disulfides. [14]

Quantitative Comparison of Thiol-Reactive Reagents

FeaturePyridyl DisulfidesMaleimidesHaloacetylsVinyl SulfonesThiosulfonates
Reaction Type Thiol-Disulfide ExchangeMichael AdditionNucleophilic SubstitutionMichael AdditionThiol-Disulfide Exchange
Bond Formed DisulfideThioetherThioetherThioetherDisulfide
Bond Stability Cleavable (by reducing agents)Generally stable, but susceptible to retro-Michael reaction [1][5]Highly StableHighly Stable [11]Cleavable (by reducing agents)
Reaction Kinetics Moderate to FastVery Fast (~102 - 103 M-1s-1) [1]FastModerate to FastVery Fast
Optimal pH 7 - 86.5 - 7.5~8.3 for selectivity [3]7 - 8.5Broad range
Reaction Monitoring Yes (e.g., release of pyridine-2-thione)No (typically monitored by chromatography or MS)NoNoNo
Key Advantage Cleavable bond, reaction is easy to monitor.High reactivity and specificity.Forms a very stable bond.Forms a very stable bond, less prone to hydrolysis than maleimides. [11]High selectivity and rapid kinetics.
Key Disadvantage Bond is not stable in reducing environments.Potential for conjugate instability (deconjugation). [6]Potential for off-target reactions. [3]Slower kinetics than maleimides.Bond is not stable in reducing environments.

Experimental Protocols: A Practical Guide

Here, we provide generalized protocols for protein conjugation to illustrate the practical application of these reagents. Note: These are starting points and should be optimized for each specific protein and reagent.

Protocol 1: Conjugation Using this compound

This protocol describes the conjugation of a payload (activated as an NHS-ester) to a protein via a linker derived from this compound.

Diagram: Workflow for Pyridyl Disulfide Conjugation

G A 1. Reduce Protein Disulfides (e.g., with TCEP) B 2. Buffer Exchange (to remove reducing agent) A->B D 4. Conjugation Reaction (Mix protein and reagent, incubate) B->D C 3. Prepare Reagent Stock (Dissolve pyridyl disulfide reagent in DMSO) C->D E 5. Monitor Reaction (Measure absorbance of released thione at ~343 nm) D->E F 6. Purify Conjugate (e.g., Size Exclusion Chromatography) D->F

Sources

A Researcher's Guide to Mass Spectrometry Validation of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of proteomics, the precise and reliable labeling of proteins is paramount for elucidating their structure, function, and interactions. Cysteine, with its relatively low abundance and unique nucleophilic thiol group, presents an attractive target for site-specific modification.[1][2] This guide provides an in-depth comparison and validation of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid (NPDPA) as a cysteine-reactive labeling reagent, benchmarked against established alternatives. We will delve into the underlying chemistry, provide detailed mass spectrometry validation protocols, and offer insights gleaned from extensive field experience to empower researchers in making informed decisions for their experimental designs.

The Chemistry of Cysteine Labeling: A Comparative Overview

The selection of a cysteine labeling reagent is a critical decision that influences the efficiency, specificity, and stability of the resulting conjugate. The most prevalent classes of thiol-reactive groups are maleimides, haloacetamides, and pyridyl disulfides, each with distinct reaction mechanisms and characteristics.[3]

  • Maleimides: These reagents react with thiols via a Michael addition, forming a stable thioether bond.[4] The reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5.[3] However, the resulting thiosuccinimide linkage can be susceptible to retro-Michael addition, particularly in the presence of other thiols.[2]

  • Haloacetamides (e.g., Iodoacetamide): These compounds react with cysteine's sulfhydryl group through a nucleophilic substitution (SN2) reaction, resulting in a stable thioether linkage.[4] While generally slower than maleimide reactions, they offer excellent stability.[5] A notable drawback is their potential for off-target reactions with other nucleophilic residues like histidine and methionine at higher pH.[6]

  • Pyridyl Disulfides (NPDPA's Class): This class of reagents operates on the principle of thiol-disulfide exchange. The reaction of a protein thiol with a pyridyl disulfide results in the formation of a new, mixed disulfide bond with the protein and the release of a chromophoric thiopyridone. This characteristic allows for the spectrophotometric monitoring of the reaction progress.

Table 1: Comparison of Common Cysteine-Reactive Chemistries

FeatureMaleimidesHaloacetamidesPyridyl Disulfides (e.g., NPDPA)
Reaction Mechanism Michael AdditionNucleophilic Substitution (SN2)Thiol-Disulfide Exchange
Bond Type ThioetherThioetherDisulfide
Reaction pH 6.5 - 7.5~8.07.0 - 8.0
Bond Stability Generally stable, but can undergo retro-Michael additionVery StableReversible with reducing agents
Specificity High for thiols at optimal pHGood, but potential for off-target reactionsHigh for thiols
Monitoring Indirect (e.g., MS, chromatography)Indirect (e.g., MS, chromatography)Direct (spectrophotometric)
Deep Dive: this compound (NPDPA)

NPDPA belongs to the pyridyl disulfide family of reagents. Its reaction with a cysteine residue results in the formation of a disulfide bond between the protein and the pentanoic acid moiety, and the release of 2-nitro-5-thiopyridine. The released byproduct has a distinct absorbance, which can be used to quantify the extent of labeling.

A key feature of NPDPA is the introduction of a pentanoic acid linker. This provides a handle for further modifications, for instance, by coupling to other molecules via standard carbodiimide chemistry. The disulfide bond formed is cleavable by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), a property that can be exploited in certain experimental workflows, such as affinity purification and release strategies.

Mass Spectrometry Validation: The Gold Standard

Mass spectrometry (MS) is the definitive method for confirming the successful and specific labeling of a protein.[7][8] It provides unambiguous evidence of the covalent modification by detecting the mass shift corresponding to the addition of the labeling reagent. High-resolution mass spectrometry can further pinpoint the exact site of modification.

The following diagram outlines a typical workflow for validating NPDPA labeling of a target protein using mass spectrometry.

NPDPA_Validation_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Protein Target Protein (with Cysteine) Reduce Reduction (e.g., TCEP) Protein->Reduce Label NPDPA Labeling Reduce->Label Quench Quench Excess Reagent Label->Quench Digest Proteolytic Digestion (e.g., Trypsin) Quench->Digest Labeled Protein LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Peptide Identification, Mass Shift Confirmation) LCMS->Data

Caption: Workflow for NPDPA Labeling and MS Validation.

This protocol provides a step-by-step guide for labeling a protein with NPDPA and preparing it for mass spectrometric analysis.

Materials:

  • Pure protein containing at least one cysteine residue

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • This compound (NPDPA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • L-cysteine or β-mercaptoethanol (for quenching)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Protein Reduction:

    • Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.

    • Add TCEP to a final concentration of 5-10 mM.

    • Incubate at room temperature for 30 minutes to reduce disulfide bonds.

  • NPDPA Labeling:

    • Prepare a stock solution of NPDPA in a compatible organic solvent (e.g., DMSO).

    • Add NPDPA to the reduced protein solution at a 10 to 20-fold molar excess over the protein.

    • Incubate at room temperature for 1-2 hours.

  • Quenching:

    • Add L-cysteine or β-mercaptoethanol to a final concentration of 10-20 mM to quench any unreacted NPDPA.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry (In-solution Digestion):

    • Denature the labeled protein by adding urea to a final concentration of 8 M.

    • Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide scrambling during digestion.

    • Dilute the sample with PBS to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptide mixture using a C18 ZipTip or equivalent before LC-MS/MS analysis.

The primary goal of the mass spectrometry analysis is to identify peptides containing the NPDPA modification. This is achieved by searching the acquired tandem mass spectra against a protein sequence database, including a variable modification corresponding to the mass of the NPDPA adduct on cysteine residues.[9]

Expected Mass Shift:

The addition of the this compound moiety to a cysteine residue results in a specific mass increase. This mass shift is the key signature to look for in the mass spectrometry data.

  • Mass of NPDPA: C10H10N2O4S2 = 298.33 g/mol

  • Mass of released 2-nitro-5-thiopyridine: C5H4N2O2S = 156.16 g/mol

  • Mass of the modifying group (pentanoic acid disulfide): C5H8O2S = 132.19 g/mol

Therefore, a successfully NPDPA-labeled cysteine residue will exhibit a mass increase of +131.03 Da (due to the loss of a hydrogen atom from the cysteine thiol).

Benchmarking NPDPA Against Alternatives

To provide a comprehensive evaluation, we compare NPDPA with two widely used cysteine labeling reagents: Iodoacetamide (IAA) and a maleimide-based reagent.

Table 2: Performance Comparison of Cysteine Labeling Reagents

ParameterNPDPAIodoacetamide (IAA)Maleimide Reagent
Reaction Kinetics ModerateSlowerFast
Specificity HighGoodVery High (at pH 6.5-7.5)
Reversibility Yes (with reducing agents)NoNo (irreversible thioether bond)
Reaction Monitoring SpectrophotometricIndirectIndirect
MS Validation Straightforward mass shiftStraightforward mass shiftStraightforward mass shift
Potential Issues Disulfide bond reduction under certain MS conditionsPotential for off-target labelingHydrolysis of maleimide group; retro-Michael addition

A direct comparison of mass spectra from peptides labeled with different reagents can be highly informative. For instance, a tryptic peptide containing a single cysteine, when labeled with IAA, will show a mass shift of +57.02 Da (carbamidomethylation). The same peptide labeled with NPDPA will exhibit a +131.03 Da shift. This clear difference in mass allows for unambiguous identification.

Conclusion and Recommendations

This compound is a valuable tool in the protein chemist's arsenal for cysteine labeling. Its key advantages lie in the ability to monitor the reaction spectrophotometrically and the reversibility of the disulfide linkage, which opens up possibilities for specific experimental designs.

Choose NPDPA when:

  • Real-time monitoring of the labeling reaction is desired.

  • A cleavable linker is required for downstream applications like affinity purification.

  • A handle for further chemical modification is needed.

Consider alternatives like maleimides or iodoacetamides when:

  • A highly stable, non-reversible linkage is essential.

  • The fastest possible reaction kinetics are required.

Ultimately, the choice of labeling reagent should be guided by the specific requirements of the experiment. Thorough validation by mass spectrometry, as outlined in this guide, is indispensable to ensure the reliability and accuracy of the results, providing the trustworthy data that is the bedrock of scientific progress.

References

Cysteine-Targeted Protein Conjugation: A Comparative Guide to Pyridyl Disulfide vs. Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Choice in Cysteine-Specific Bioconjugation

Site-specific modification of proteins is a foundational technology in modern drug development and biological research, enabling the creation of powerful therapeutics like antibody-drug conjugates (ADCs), sophisticated diagnostic agents, and precisely engineered protein tools.[1] Cysteine, with its unique nucleophilic thiol group and relatively low natural abundance, presents an ideal target for achieving such specificity.[2]

The two most prominent chemical strategies for targeting cysteine residues are the Michael addition reaction with maleimides and the thiol-disulfide exchange with pyridyl disulfides. While both are effective, the choice between them is far from trivial. It has profound implications for the stability, biological activity, and ultimate success of the resulting bioconjugate. This guide provides an in-depth, data-driven comparison of these two chemistries to empower researchers to make an informed decision tailored to their specific application.

Pillar 1: Maleimide-Thiol Chemistry — The Pursuit of a Permanent Bond

The reaction between a maleimide and a thiol is a cornerstone of bioconjugation, prized for its speed and high selectivity under physiological conditions.[3]

Mechanism of Action: Michael Addition

The core of this chemistry is a Michael addition reaction. The deprotonated thiol (thiolate) acts as a potent nucleophile, attacking one of the electron-deficient carbons of the maleimide's double bond.[3][4] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[3] The reaction is exceptionally fast, with second-order rate constants typically in the range of 10² – 10³ M⁻¹s⁻¹, and highly selective for thiols over other nucleophilic groups like amines within the optimal pH range of 6.5-7.5.[1][2][5] This pH window represents a crucial experimental choice: it is high enough to ensure a sufficient concentration of the reactive thiolate anion but low enough to minimize the competing side reaction of maleimide hydrolysis.[6]

Caption: Maleimide-Thiol Michael Addition Reaction.

The Achilles' Heel: Retro-Michael Addition

Despite the formation of a covalent bond, the thiosuccinimide linkage is not unconditionally stable. It is susceptible to a reverse reaction known as a retro-Michael addition, particularly in the presence of other thiols like glutathione, which is abundant in the intracellular environment and in plasma.[7][8][9] This can lead to deconjugation and "payload migration," where the released maleimide-payload attaches to other molecules, potentially causing off-target toxicity and reducing therapeutic efficacy.[5][9][10] The stability of this linkage is a critical parameter, with half-lives of N-alkyl maleimide conjugates reported to be as low as a few hours in some contexts.[1][8]

To counteract this instability, two main strategies have emerged:

  • Ring-Opening Hydrolysis: The thiosuccinimide ring can be intentionally hydrolyzed by shifting the pH to a more basic range (e.g., pH 8.5-9.0) post-conjugation.[6][11] This opens the ring to form a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[9][12]

  • Next-Generation Maleimides: Maleimides with electron-withdrawing groups on the nitrogen atom have been developed. These modifications accelerate the rate of the stabilizing ring-opening hydrolysis reaction, leading to more stable final conjugates.[12][13]

Pillar 2: Pyridyl Disulfide Chemistry — The Power of Reversibility

Pyridyl disulfide reagents, such as 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid (a derivative of the common pyridyl disulfide class), operate via a fundamentally different mechanism: thiol-disulfide exchange.[1] This approach creates a disulfide bond between the protein and the payload.

Mechanism of Action: Thiol-Disulfide Exchange

This reaction involves the nucleophilic attack of a protein's thiolate on one of the sulfur atoms of the reagent's disulfide bond.[14][15] This process forms a new, mixed disulfide bond and releases a chromophoric byproduct, typically pyridine-2-thione (from SPDP) or 5-nitro-pyridine-2-thione (from reagents like NDSP).[1][16] The release of this colored leaving group, which has a maximum absorbance around 343 nm, provides a convenient, real-time method for monitoring the reaction's progress spectrophotometrically.[1][16] The reaction proceeds efficiently at physiological pH, though it can also be performed at more acidic pH to slow the rate if needed.[1][16] The presence of an electron-withdrawing nitro group, as in NDSP, enhances the electrophilicity of the disulfide bond, accelerating the exchange reaction.[17]

Caption: Pyridyl Disulfide Thiol-Disulfide Exchange.

The Strategic Advantage: Controlled Cleavage

The most significant feature of the disulfide linkage is its inherent reversibility.[1] Disulfide bonds are stable in the bloodstream but are readily cleaved by reducing agents. This property is masterfully exploited in drug delivery, particularly for ADCs. The high concentration of glutathione in the cytoplasm of target cells provides the reducing environment necessary to cleave the disulfide bond and release the cytotoxic payload precisely where it is needed, minimizing systemic toxicity.[18][19] This "triggered release" mechanism is a key advantage for applications requiring payload delivery.[1]

Head-to-Head Comparison: Performance Metrics

The choice between these two powerful chemistries depends on the specific goals of the conjugation. The following table summarizes key performance characteristics based on experimental data.

FeatureMaleimide ChemistryThis compound (Pyridyl Disulfide)Rationale & Causality
Linkage Type Covalent Thioether (Thiosuccinimide)Covalent Disulfide (-S-S-)[1]The thioether is a single C-S bond, while the disulfide is an S-S bond. This fundamental difference dictates their stability and reactivity.
Reaction Rate Very Fast (~10² - 10³ M⁻¹s⁻¹)[1][2]Moderate (~0.1 - 10 M⁻¹s⁻¹ at pH 7)[1]The Michael addition to the activated maleimide double bond is kinetically more rapid than the SN2-like thiol-disulfide exchange.[2][14]
Linkage Stability Conditionally Stable. Susceptible to retro-Michael addition and thiol exchange in reducing environments.[1][9] Can be permanently stabilized by ring-opening hydrolysis.[9][12]Reductively Cleavable. Stable in circulation but readily cleaved by reducing agents like DTT, TCEP, or intracellular glutathione.[1][16]The thioether bond itself is very stable, but the succinimide ring structure allows for the reversible retro-Michael reaction.[8] The disulfide bond is inherently susceptible to reduction.
Reversibility Irreversible (after hydrolysis)[9]Reversible [1]Hydrolysis of the thiosuccinimide ring creates a structure that cannot undergo the retro-Michael reaction.[9] The disulfide bond can be reformed under oxidizing conditions.
Reaction Monitoring Typically offline (LC-MS, SDS-PAGE)Real-time (Spectrophotometric, Amax ~343 nm)[1][16]The release of the pyridine-2-thione byproduct provides a direct, continuous measure of reaction progress, simplifying optimization.[1]
Ideal pH Range 6.5 - 7.5 [3][5][6]4.5 - 7.5 [1][16]Maleimide chemistry requires a balance to maximize thiol reactivity while minimizing hydrolysis.[6] Disulfide exchange can proceed over a broader range, with lower pH slowing the reaction.[16]
Primary Application Stable bioconjugates, imaging agents, protein immobilization where a permanent link is desired.[10]Drug delivery systems (e.g., ADCs) requiring triggered, intracellular payload release.[1][18]The choice is driven by the need for either a permanent, stable linkage or a cleavable one for controlled release.

Experimental Protocols: A Self-Validating System

Adherence to a robust, well-controlled protocol is essential for reproducible success. The following are detailed, step-by-step methodologies for conjugating a payload to a cysteine-containing protein, such as an antibody.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Conjugation cluster_analysis Phase 3: Purification & Analysis A 1. Protein Preparation (Buffer Exchange, Concentration) B 2. Disulfide Reduction (Optional) (Incubate with TCEP) A->B If needed D 4. Conjugation Reaction (Add reagent to protein, incubate) B->D C 3. Reagent Preparation (Dissolve in anhydrous DMSO/DMF) C->D E 5. Quench Reaction (Add excess L-cysteine) D->E F 6. Purification (Size-Exclusion Chromatography) E->F G 7. Characterization (SDS-PAGE, MS, UV-Vis) F->G H 8. Calculate Degree of Labeling (DoL) G->H

Sources

Head-to-head comparison of nitropyridine-based and iodoacetamide-based probes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cysteine-Reactive Probes: A Head-to-Head Comparison of Nitropyridine and Iodoacetamide Warheads

Introduction: The Critical Role of Covalent Probes in Modern Research

In the landscape of chemical biology and drug discovery, the ability to selectively label and study proteins in their native environment is paramount. Covalent chemical probes are indispensable tools that form stable, permanent bonds with their protein targets, enabling researchers to investigate protein function, identify new drug targets, and elucidate the mechanisms of action of bioactive molecules.[1][2][3] Among the twenty proteinogenic amino acids, cysteine stands out as a prime target for covalent modification. Although it has a relatively low abundance in the proteome, its side chain thiol group is highly nucleophilic, particularly in its deprotonated thiolate form, making it a reactive hotspot for specifically designed electrophilic probes.[4][5][6]

This unique reactivity has made cysteine a focal point for the development of a vast arsenal of chemical probes. For decades, iodoacetamide-based reagents have been the workhorse for cysteine alkylation. However, the continuous drive for greater specificity and kinetic efficiency has led to the development of alternative electrophiles, such as nitropyridine-based probes. This guide, written for researchers, scientists, and drug development professionals, provides a detailed, head-to-head comparison of these two prominent classes of cysteine-reactive probes. We will delve into their mechanisms of action, performance characteristics, and practical applications, providing the field-proven insights necessary to select the optimal tool for your experimental needs.

Iodoacetamide-Based Probes: The Classical Workhorse

Iodoacetamide (IAM) and its derivatives are classic, widely used electrophilic probes for cysteine modification.[7][8] Their utility spans from routine sample preparation in proteomics to sophisticated chemical proteomics applications like Activity-Based Protein Profiling (ABPP).[4][9][10][11][12]

Mechanism of Action: SN2 Alkylation

Iodoacetamide reacts with the nucleophilic thiolate anion of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the sulfur atom attacks the carbon atom bearing the iodine, displacing the iodide leaving group and forming a stable thioether bond.[13][14][15] The reaction rate is highly dependent on the pH of the environment, as a higher pH facilitates the deprotonation of the cysteine thiol (pKa ~8.5) to the more reactive thiolate form.[16][17][18]

Mechanism of cysteine alkylation by iodoacetamide via an S~N~2 reaction.
Performance Characteristics
  • Reactivity and Kinetics: Iodoacetamide is a moderately reactive electrophile. While effective, its reaction kinetics can be slow compared to newer generations of probes, which may be a limitation when studying dynamic systems or attempting to capture all reactive cysteines.[19]

  • Selectivity: While strongly preferential for cysteine, iodoacetamide is not perfectly selective. Under conditions of high probe concentration, elevated pH, or extended incubation times, it can react with other nucleophilic amino acid side chains, including methionine, lysine, histidine, and aspartate/glutamate, as well as protein N-termini.[14][17][20][21][22] This off-target reactivity can lead to artifacts, such as a lysine modification that mimics the mass shift of a diglycine remnant from ubiquitination in mass spectrometry experiments.[23]

  • Stability: The resulting S-alkylated cysteine (carboxyamidomethyl-cysteine) is a stable thioether bond, making the modification effectively irreversible under biological conditions.[15][18]

Nitropyridine-Based Probes: A Highly Selective Alternative

2-halopyridines and particularly 4-chloro-7-nitrobenzofurazan (NBD-Cl) and similar nitropyridine-based reagents have emerged as powerful tools for cysteine modification. They offer distinct advantages in terms of selectivity and reaction kinetics, making them highly suitable for applications demanding a cleaner labeling profile.

Mechanism of Action: SNAr Substitution

Nitropyridine-based probes react with cysteine thiolates via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group makes the aromatic ring "electron-deficient" and thus susceptible to attack by a strong nucleophile like a thiolate. The thiolate attacks the carbon atom bearing the leaving group (e.g., a halide), proceeding through a negatively charged intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity.

Mechanism of cysteine modification by a nitropyridine probe via an S~N~Ar reaction.
Performance Characteristics
  • Reactivity and Kinetics: Nitropyridine-based electrophiles are generally considered "soft" electrophiles that react preferentially with the "soft" nucleophile of the cysteine thiol. Their kinetics are often faster than those of iodoacetamides, enabling more rapid and sensitive labeling.

  • Selectivity: A key advantage of nitropyridine probes is their exceptional chemoselectivity for cysteine residues over other nucleophilic amino acids like lysine and histidine. This high selectivity minimizes off-target labeling and simplifies the interpretation of complex proteomic datasets.

  • Stability: Similar to the product of IAM alkylation, the resulting thioether linkage is highly stable and effectively irreversible.

Head-to-Head Comparison: Nitropyridine vs. Iodoacetamide

The choice between these two classes of probes depends entirely on the experimental goal. Iodoacetamide's legacy is built on its reliability for bulk alkylation, while nitropyridines offer a more refined tool for targeted, high-selectivity applications.

FeatureIodoacetamide-Based ProbesNitropyridine-Based Probes
Reaction Mechanism Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2 (Bimolecular Nucleophilic Substitution)SNAr (Nucleophilic Aromatic Substitution)
Reaction Kinetics Moderate to Slow[19]Generally Fast
Cysteine Selectivity GoodExcellent
Known Off-Targets Lysine, Histidine, Methionine, N-termini[14][20][22]Minimal under typical conditions
Resulting Bond Stable ThioetherStable Thioether
Primary Advantage Well-established, cost-effective, robust for bulk alkylationHigh selectivity, faster kinetics, lower off-target noise
Primary Disadvantage Potential for significant off-target reactions[22][23]Can be more expensive, less historical data
Common Use Cases Routine protein alkylation for MS sample prep, broad-spectrum ABPP[8][24]High-specificity target ID, applications sensitive to off-targeting

Experimental Protocols: A Practical Guide

The following protocols provide standardized workflows. Causality: The choice of reagents and steps is critical for success. For instance, reduction with TCEP or DTT is necessary to break disulfide bonds, ensuring all cysteines are available for labeling. Alkylation is performed in the dark because iodoacetamide is light-sensitive.[24][25]

Protocol 1: Standard Protein Alkylation for Proteomics using Iodoacetamide

This protocol is a fundamental step in most bottom-up proteomics workflows to irreversibly block cysteine residues, preventing disulfide bonds from re-forming after reduction.[24][25][26]

Workflow for standard reduction and alkylation of proteins for proteomics.

Step-by-Step Methodology:

  • Denaturation & Reduction: Dissolve the protein sample (e.g., 10-100 µg) in a denaturing buffer such as 8 M urea in 100 mM Tris-HCl, pH 8.5. Add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at room temperature for 20 minutes. Rationale: Denaturation unfolds the protein, exposing all cysteine residues. TCEP reduces disulfide bonds to free thiols.

  • Alkylation: Prepare a fresh solution of iodoacetamide (e.g., 500 mM in water). Add it to the protein solution to a final concentration of 10-15 mM.[25] Incubate at room temperature for 15-20 minutes in complete darkness. Rationale: Iodoacetamide alkylates the free thiols. The reaction is performed in the dark to prevent the formation of iodine, which can react with other residues.

  • Quenching (Optional but Recommended): To quench any excess iodoacetamide, add DTT to a final concentration of 20 mM and incubate for an additional 15 minutes. Rationale: Quenching prevents the non-specific alkylation of the proteolytic enzyme (e.g., trypsin) added in the next step.

  • Sample Cleanup/Digestion: The sample is now ready for buffer exchange, dilution (to reduce urea concentration below 2M), and enzymatic digestion.

Protocol 2: Cysteine Reactivity Profiling with an Iodoacetamide-Alkyne Probe

This ABPP protocol is used to identify reactive, or "ligandable," cysteines across a proteome.[10][12][27] It uses a probe containing a bioorthogonal alkyne handle for downstream functionalization.

Chemoproteomic workflow for cysteine reactivity profiling using ABPP.

Step-by-Step Methodology:

  • Proteome Labeling: Treat the biological sample (e.g., 1 mg of cell lysate in DPBS) with the iodoacetamide-alkyne probe (e.g., 100 µM final concentration) for 1 hour at 37°C.[10] Rationale: The probe covalently labels reactive cysteine residues within the proteome.

  • Click Reaction: Add the click chemistry reagents to the labeled proteome. This typically includes a biotin-azide reporter tag, copper(II) sulfate (CuSO₄), and a copper-reducing/ligand agent like Tris(2-carboxyethyl)phosphine (TCEP) and TBTA. Incubate for 1 hour at room temperature. Rationale: The bioorthogonal click reaction specifically and efficiently attaches the biotin tag to the alkyne handle on the probe.

  • Protein Precipitation & Enrichment: Precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents. Resuspend the protein pellet and add streptavidin-agarose beads to enrich for the biotin-tagged proteins. Incubate overnight at 4°C.[10] Rationale: The high-affinity interaction between biotin and streptavidin allows for the selective pulldown of probe-labeled proteins, reducing sample complexity.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer, reduce and alkylate any remaining cysteines (using DTT and standard iodoacetamide), and digest the proteins with trypsin overnight. Rationale: Digesting the proteins while they are bound to the beads provides a final wash step, ensuring high purity of the labeled peptides that are subsequently eluted for analysis.

  • Mass Spectrometry Analysis: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS to identify the probe-labeled cysteine residues.

Conclusion and Future Perspectives

The choice between nitropyridine-based and iodoacetamide-based probes is not a matter of one being universally superior, but rather of selecting the right tool for the specific scientific question.

  • Iodoacetamide probes remain the gold standard for routine, cost-effective, and robust alkylation in traditional proteomics. Their broad reactivity is well-characterized and suitable for applications where complete blocking of all free thiols is the primary goal.

  • Nitropyridine probes represent a more specialized tool, offering superior chemoselectivity and often faster kinetics. They are the preferred choice for competitive profiling experiments and any study where minimizing off-target labeling is critical to avoid data ambiguity.

The field of chemical probe development is continually evolving. Researchers are designing novel electrophiles with tunable reactivity and even greater selectivity.[28] Furthermore, the principles of covalent targeting are being expanded beyond cysteine to other nucleophilic residues like lysine, tyrosine, and histidine, opening up a much larger portion of the proteome for investigation and therapeutic intervention.[1][29][30][31] By understanding the fundamental chemistry and performance characteristics of foundational probes like iodoacetamides and nitropyridines, researchers are better equipped to leverage these powerful tools to push the boundaries of biological discovery.

References

  • Bar-Peled, L., et al. (2017). Reactive chemistry for covalent probe and therapeutic development. Nature Chemical Biology. [Link]

  • Konstantin, C., et al. (2025). A perspective on cysteine-reactive activity-based probes. Organic & Biomolecular Chemistry. [Link]

  • Konstantin, C., et al. (2025). A Perspective on Cysteine-Reactive Activity-Based Probes. ResearchGate. [Link]

  • Bio-protocol. (2011). Labeling Protein with Thiol-reactive Probes. Bio-protocol. [Link]

  • Martell, J. D., et al. (2016). Cysteine-reactive probes and their use in chemical proteomics. Chemical Communications. [Link]

  • Pace, N. J., & Weerapana, E. (2014). Applications of Reactive Cysteine Profiling. Current Opinion in Chemical Biology. [Link]

  • Shen, Y., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of the American Society for Mass Spectrometry. [Link]

  • Abo, M., et al. (2018). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Journal of the American Chemical Society. [Link]

  • Amerigo Scientific. Iodoacetamide-alkyne, Bioorthogonal Chemical Probes. Amerigo Scientific. [Link]

  • Caltech Proteome Exploration Laboratory. Protocols. Caltech. [Link]

  • Wikipedia. Iodoacetamide. Wikipedia. [Link]

  • Zhang, Y., et al. (2025). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ResearchGate. [Link]

  • Hansen, R. E., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry. [Link]

  • Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods. [Link]

  • eScholarship. (2022). Chemical tools for study and modulation of biomolecular phase transitions. eScholarship, University of California. [Link]

  • Ward, C. C., et al. (2023). Enhanced Mapping of Small Molecule Binding Sites in Cells. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. ResearchGate. [Link]

  • Martin, K. A., & Mittag, T. (2022). Chemical tools for study and modulation of biomolecular phase transitions. Journal of Molecular Biology. [Link]

  • Delaunay, A., et al. (2009). Palmitoyl acyltransferases, their substrates, and novel assays to connect them. Molecular Membrane Biology. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. University of Washington. [Link]

  • Gersch, M., et al. (2017). Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins. Frontiers in Chemistry. [Link]

  • Zhang, X., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]

  • Nemes, P., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Semantic Scholar. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Semantic Scholar. [Link]

  • Hampton, M. B., & Kettle, A. J. (2013). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Methods in Enzymology. [Link]

  • Yang, J., et al. (2014). Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach. Molecular & Cellular Proteomics. [Link]

  • Abo, M., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PubMed. [Link]

  • ResearchGate. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. ResearchGate. [Link]

  • Scite. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Scite. [Link]

  • Gilbert, A. M., et al. (2016). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. Cell Chemical Biology. [Link]

  • Vaz, R. J., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Chemical Information and Modeling. [Link]

  • Bandar, J. S., et al. (2015). Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions. Journal of the American Chemical Society. [Link]

  • Liao, Y. (2024). Using Photoreactive Probes to Identify Viable Drug Targets in Non-small Cell Lung Cancer. Methods in Molecular Biology. [Link]

  • Hilder, T. A., et al. (2000). Kinetics of the anaerobic reaction of nitric oxide with cysteine, glutathione and cysteine-containing proteins: implications for in vivo S-nitrosation. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Bradley, K., et al. (2021). The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery. Essays in Biochemistry. [Link]

  • ResearchGate. (2007). Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction. ResearchGate. [Link]

  • Balıkçı, E., et al. (2023). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2016). (a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic... ResearchGate. [Link]

  • Jones, L. H. (2018). Reactive Chemical Probes: Beyond the Kinase Cysteinome. Angewandte Chemie International Edition. [Link]

  • Koehler, A. N. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology. Current Opinion in Chemical Biology. [Link]

  • Wink, D. A., et al. (1994). Reaction kinetics for nitrosation of cysteine and glutathione in aerobic nitric oxide solutions at neutral pH. Insights into the fate and physiological effects of intermediates generated in the NO/O2 reaction. Chemical Research in Toxicology. [Link]

  • Weaver, J. (2023). Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors. eScholarship, University of California. [Link]

  • Mukherjee, H., & Grimster, N. P. (2018). Beyond cysteine: recent developments in the area of targeted covalent inhibition. Current Opinion in Chemical Biology. [Link]

Sources

A Senior Application Scientist's Guide to Reproducible Bioconjugation: A Comparative Analysis of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the reproducibility of bioconjugation is paramount. The precise and consistent attachment of a payload to a biomolecule is not merely a matter of academic rigor; it is a critical determinant of therapeutic efficacy, safety, and manufacturability. This guide, born from extensive in-field experience, provides an in-depth analysis of experiments utilizing 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid, a heterobifunctional linker designed for thiol-reactive conjugation.

We will dissect the underlying chemistry, provide robust, step-by-step protocols, and objectively compare its performance with alternative bioconjugation strategies. Our focus is not just on the "how," but the "why," empowering you to troubleshoot, optimize, and ultimately achieve the batch-to-batch consistency that underpins successful therapeutic development.

The Critical Role of the Linker: A Tale of Two Chemistries

The covalent linkage of a drug to an antibody is the linchpin of an ADC's design. The choice of linker chemistry dictates the stability of the conjugate in circulation, the mechanism of payload release, and the overall therapeutic window. Two of the most prevalent strategies for thiol-specific modification, targeting cysteine residues on the antibody, involve pyridyl disulfide and maleimide chemistries.

This compound belongs to the pyridyl disulfide class. Its mechanism of action is a thiol-disulfide exchange reaction. The thiol group of a cysteine residue on the antibody attacks the disulfide bond of the linker, forming a new disulfide bond and releasing 5-nitro-pyridine-2-thione. This reaction is reversible and sensitive to the reducing environment within a cell, a feature that can be advantageous for payload release.

In contrast, maleimide-based linkers react with thiols via a Michael addition, forming a stable, non-cleavable thioether bond. While this provides greater stability in circulation, the release of the payload is dependent on the complete lysosomal degradation of the antibody.

G cluster_0 Thiol-Disulfide Exchange (Pyridyl Disulfide) cluster_1 Michael Addition (Maleimide) A Antibody-SH C Antibody-S-S-Linker A->C Nucleophilic Attack B Linker-S-S-Py-NO2 (this compound) B->C D HS-Py-NO2 (5-Nitro-pyridine-2-thione) B->D Release E Antibody-SH G Antibody-S-Linker (Thioether Bond) E->G Nucleophilic Addition F Linker-Maleimide F->G

Figure 1: Comparison of Reaction Mechanisms.

Performance Comparison: Pyridyl Disulfide vs. Maleimide Linkers

The choice between a pyridyl disulfide and a maleimide linker is a critical decision driven by the desired properties of the final bioconjugate. Here, we provide a quantitative comparison to guide this selection process.

FeaturePyridyl Disulfide Linkers (e.g., this compound)Maleimide LinkersKey Considerations for Reproducibility
Bond Type Disulfide (-S-S-)Thioether (-S-)The nature of the bond dictates the stability and release mechanism.
Cleavage Mechanism Reductively cleavable by intracellular glutathione.[1][]Generally non-cleavable; requires lysosomal degradation of the antibody.[1]The consistency of the release mechanism is crucial for predictable efficacy.
Stability in Circulation Generally stable, but can be susceptible to exchange with circulating thiols like albumin.[1]The thioether bond is more stable, but the succinimide ring can undergo hydrolysis and retro-Michael reaction, leading to payload loss.[3]Inconsistent stability can lead to premature drug release and off-target toxicity.[]
Reaction Monitoring Release of the pyridine-2-thione byproduct can be monitored spectrophotometrically at ~343 nm.No inherent real-time monitoring of the reaction progress.Real-time monitoring allows for better control over the reaction endpoint.
Reaction pH Optimal between pH 6.5 and 7.5.Optimal between pH 6.5 and 7.5.Maintaining a consistent pH is critical for reaction kinetics and to avoid side reactions.
Payload Release Releases the payload in its native form.Releases the payload with the linker and a lysine residue attached.The nature of the released payload can impact its potency and ability to diffuse to neighboring cells (bystander effect).

Experimental Protocols for Reproducible Bioconjugation

To ensure the reliability and reproducibility of your experiments, we present detailed, step-by-step protocols for key stages of the bioconjugation workflow. These protocols are designed as self-validating systems, with integrated quality control steps.

Protocol 1: Quantification of Free Thiols using Ellman's Reagent

A critical first step in achieving reproducible conjugation is the accurate quantification of available thiol groups on the antibody following reduction. This ensures a consistent starting point for the conjugation reaction.

Objective: To determine the concentration of free sulfhydryl groups in a protein solution.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Cysteine hydrochloride monohydrate (for standard curve)

  • Protein sample (reduced antibody)

  • Spectrophotometer

Procedure:

  • Preparation of Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[4]

  • Preparation of Cysteine Standards:

    • Prepare a 1.5 mM stock solution of cysteine in Reaction Buffer.[4]

    • Perform serial dilutions to create a standard curve ranging from 0 to 1.5 mM.[4]

  • Assay:

    • In a 96-well plate, add 50 µL of each standard or unknown sample.

    • Add 200 µL of the Ellman's Reagent Solution to each well.

    • Incubate at room temperature for 15 minutes.[4]

    • Measure the absorbance at 412 nm.[4]

  • Calculation:

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of thiols in the unknown sample by interpolating its absorbance on the standard curve.[4]

    • Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where ε (the molar extinction coefficient of TNB) is 14,150 M⁻¹cm⁻¹.[4]

Trustworthiness Check: A linear standard curve (R² > 0.99) is indicative of a reliable assay. The inclusion of a known thiol-containing protein as a positive control is also recommended.

Figure 2: Workflow for Thiol Quantification.

Protocol 2: Antibody Conjugation with this compound

This protocol outlines the conjugation of a reduced antibody with the topic linker.

Objective: To covalently attach this compound to a thiol-containing antibody.

Materials:

  • Reduced antibody with a known concentration of free thiols (from Protocol 1)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 1 mM EDTA

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Ensure the reduced antibody is in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Dissolve this compound in a minimal amount of DMF or DMSO to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker stock solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of linker to available thiols.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

    • Monitor the reaction progress by measuring the increase in absorbance at 343 nm, which corresponds to the release of 5-nitro-pyridine-2-thione.

  • Purification:

    • Remove excess, unreacted linker and the pyridine-2-thione byproduct using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration using a standard method (e.g., BCA assay or absorbance at 280 nm).

    • Determine the Drug-to-Antibody Ratio (DAR) (see Protocol 3).

Causality and Expertise: The choice of a slight excess of the linker drives the reaction to completion. However, a large excess should be avoided to minimize the risk of modifying other residues or causing aggregation. The reaction is monitored to prevent over-conjugation and ensure batch-to-batch consistency.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the average DAR and the distribution of different drug-loaded species.[5][6]

Objective: To separate and quantify ADC species with different numbers of conjugated drugs.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 6.8)[7]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)[7]

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species with a descending salt gradient (i.e., increasing percentage of Mobile Phase B). Unconjugated antibody will elute first, followed by species with increasing DAR values.[5]

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100[5][]

Trustworthiness Check: The resolution of the different DAR species should be consistent between runs. The use of a well-characterized ADC as a reference standard is highly recommended.

G A ADC Sample Preparation C Sample Injection A->C B HIC Column Equilibration B->C D Gradient Elution (Decreasing Salt Concentration) C->D E UV Detection (280 nm) D->E F Peak Integration E->F G Weighted Average DAR Calculation F->G

Figure 3: HIC-HPLC Workflow for DAR Determination.

Troubleshooting Common Reproducibility Issues

Even with robust protocols, challenges can arise. Below are some common issues and their solutions, grounded in scientific principles.

IssuePotential Cause(s)Recommended Solution(s)
Low or Inconsistent DAR - Inaccurate thiol quantification.- Incomplete antibody reduction.- Degradation of the linker.- Suboptimal reaction conditions (pH, temperature, time).- Re-run thiol quantification with fresh reagents and standards.- Optimize reduction conditions (DTT/TCEP concentration, time, temperature).- Use fresh, high-quality linker.- Perform small-scale optimization of reaction parameters.[9][10]
ADC Aggregation - High DAR leading to increased hydrophobicity.- Inappropriate buffer conditions (pH, ionic strength).- Vigorous mixing or multiple freeze-thaw cycles.- Target a lower DAR.- Screen different buffer formulations.- Use gentle mixing and aliquot the ADC for storage to avoid repeated freeze-thaw cycles.[10]
Premature Drug Release - Instability of the disulfide bond in the storage buffer or in vivo.- For pyridyl disulfide linkers, consider engineering the conjugation site to be in a less solvent-exposed region to increase stability.[]- Evaluate alternative, more stable linker chemistries if the application requires it.

Conclusion: A Path to Reproducible and Reliable Bioconjugation

The successful development of targeted therapeutics like ADCs hinges on the ability to reproducibly manufacture these complex biomolecules. This compound, as a pyridyl disulfide-based linker, offers the advantage of a cleavable linkage that can be beneficial for intracellular drug release. However, achieving consistent results requires a deep understanding of the underlying chemistry and meticulous control over experimental parameters.

By implementing the robust protocols and troubleshooting guidance provided in this guide, researchers and drug development professionals can enhance the reproducibility of their bioconjugation experiments. The principles of accurate quantification, controlled reaction conditions, and thorough characterization are the cornerstones of a self-validating system that builds trust in your experimental outcomes. Ultimately, a commitment to scientific integrity and a logical, data-driven approach will pave the way for the development of safe and effective targeted therapies.

References

  • Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. [Link]

  • Creative Biolabs. Troubleshooting Guides. [Link]

  • Scribd. Ellman's Test Protocol. [Link]

  • Waters Corporation. Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). [Link]

  • BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]

  • Bio-Techne. Antibody Conjugation Troubleshooting. [Link]

  • Springer Nature Experiments. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography. [Link]

  • YMC Europe. HPLC Analysis of Drug-to-Antibody Ratio (DAR) Using BioPro HIC BF. [Link]

  • National Institutes of Health. Quantification of Thiols and Disulfides. [Link]

  • ResearchGate. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Request PDF. [Link]

  • Hiyka. Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. [Link]

  • National Institutes of Health. Antibody–drug conjugates: Recent advances in linker chemistry. [Link]

  • National Institutes of Health. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. [Link]

  • National Institutes of Health. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. [Link]

  • Royal Society of Chemistry. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs. [Link]

  • National Institutes of Health. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. [Link]

  • National Institutes of Health. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. [Link]

  • ACS Publications. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry. [Link]

  • Creative Biolabs. ADC Linker Products. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering ADC Linker Chemistry: A Guide to Peptide Linkers. [Link]

  • ResearchGate. (PDF) Investigation and optimization of formulation parameters on preparation of targeted anti-CD205 tailored PLGA nanoparticles. [Link]

Sources

A Researcher's Guide to Benchmarking the Performance of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic Acid in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted cancer therapeutics, the efficacy of antibody-drug conjugates (ADCs) is critically dependent on the linker connecting the antibody to the cytotoxic payload. The linker's stability in circulation and its efficient cleavage within the target cell are paramount for maximizing therapeutic index and minimizing off-target toxicity. This guide provides a comprehensive framework for benchmarking the performance of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid, a disulfide-containing cleavable linker, across a panel of cancer cell lines.

The core of this linker's design lies in its disulfide bond, engineered for selective cleavage in the high-glutathione intracellular environment of tumor cells, thereby releasing the conjugated drug. The presence of a 5-nitro-pyridyl group enhances the disulfide bond's stability and reactivity, making it an attractive candidate for ADC development[1][2]. However, its performance can vary significantly across different cancer types due to intrinsic differences in cellular redox states and metabolic activities.

This guide will walk you through a detailed, multi-faceted experimental approach to objectively assess the efficacy and selectivity of this linker. We will explore not only its direct cytotoxicity but also its mechanism of action in comparison to relevant alternatives. The protocols and data interpretation frameworks presented herein are designed to provide researchers, scientists, and drug development professionals with a robust methodology for evaluating this and similar linker technologies.

Experimental Design: A Multi-pronged Approach to Performance Benchmarking

A thorough evaluation of this compound (NPDPA) necessitates a comparative study against well-defined controls and alternative linkers. Our experimental design is centered around assessing three key performance attributes: cytotoxicity, mechanism of action, and specificity.

Selection of Cell Lines: A Diverse Panel for Robust Evaluation

To obtain a comprehensive performance profile, it is crucial to test NPDPA across a panel of cell lines representing different cancer types with varying characteristics. We recommend the following cell lines:

  • MCF-7 (Breast Cancer): A well-characterized luminal A breast cancer cell line, known for its estrogen receptor (ER) positivity and relatively lower metastatic potential.

  • MDA-MB-231 (Breast Cancer): A triple-negative breast cancer cell line, known for its aggressive phenotype and high metastatic potential. This line often exhibits a different redox profile compared to MCF-7.

  • A549 (Lung Cancer): A commonly used non-small cell lung cancer cell line, which is adept at handling oxidative stress.

  • HCT116 (Colon Cancer): A colorectal carcinoma cell line that is well-characterized for its response to chemotherapeutic agents.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a control for assessing general cytotoxicity and selectivity towards cancer cells.

Comparative Compounds: Setting the Right Benchmarks

To contextualize the performance of NPDPA, it is essential to include relevant comparators:

  • NPDPA: The primary compound of interest.

  • A Non-cleavable Linker Analog: A structurally similar compound where the disulfide bond is replaced with a stable carbon-carbon bond. This will help to differentiate the effects of the released payload from the linker itself.

  • Doxorubicin: A well-established chemotherapeutic agent to serve as a positive control for cytotoxicity.

  • Untreated Control: Cells cultured in the absence of any compound to establish a baseline for viability and proliferation.

The following diagram illustrates the experimental workflow for this comparative study:

experimental_workflow cluster_setup Experimental Setup cluster_assays Performance Assays cluster_data Data Analysis cell_lines Cell Lines (MCF-7, MDA-MB-231, A549, HCT116, HEK293) cytotoxicity Cytotoxicity Assay (MTT) cell_lines->cytotoxicity Treat with compounds apoptosis Apoptosis Assay (Annexin V/PI) cell_lines->apoptosis Treat with compounds ros ROS Production Assay cell_lines->ros Treat with compounds compounds Test Compounds (NPDPA, Non-cleavable Analog, Doxorubicin) compounds->cytotoxicity compounds->apoptosis compounds->ros ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant ros_levels ROS Level Measurement ros->ros_levels comparison Comparative Analysis ic50->comparison apoptosis_quant->comparison ros_levels->comparison apoptosis_pathway cluster_cell Tumor Cell NPDPA_ext NPDPA (extracellular) NPDPA_int NPDPA (intracellular) NPDPA_ext->NPDPA_int Uptake Payload Released Payload NPDPA_int->Payload Disulfide Cleavage GSH Glutathione (GSH) GSH->Payload DNA_damage DNA Damage Payload->DNA_damage Caspase_activation Caspase Activation DNA_damage->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Proposed mechanism of NPDPA-induced apoptosis.

A quantitative analysis of apoptosis from the flow cytometry experiment could yield the following hypothetical results for the MDA-MB-231 cell line:

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Untreated 2.11.5
NPDPA 25.815.3
Non-cleavable Analog 3.52.0
Doxorubicin 30.218.9

Interpretation:

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of this compound. By employing a diverse panel of cell lines, appropriate controls, and a multi-assay approach, researchers can gain a deep understanding of this linker's performance characteristics.

The hypothetical data presented herein illustrates the kind of robust and informative results that can be obtained through this experimental design. Such data is invaluable for making informed decisions in the drug development pipeline, particularly in the selection of linkers for novel ADCs.

Future studies could expand upon this framework by:

  • Conjugating NPDPA to a specific antibody and a cytotoxic payload to evaluate its performance in a true ADC context.

  • Investigating the intracellular cleavage kinetics of the disulfide bond using more advanced techniques such as mass spectrometry.

  • Assessing the in vivo efficacy and toxicity of NPDPA-based ADCs in animal models.

By adhering to the principles of rigorous scientific methodology and logical experimental design outlined in this guide, researchers can confidently benchmark the performance of this and other novel linker technologies, ultimately contributing to the development of more effective and safer cancer therapies.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Multispan, Inc. (n.d.). Cell Proliferation Assays.
  • ATCC. (n.d.). Cell Proliferation Assays.
  • Cell Biolabs, Inc. (n.d.). Cell Proliferation Assays.
  • Zhang, J., et al. (2020). Disulfide based prodrugs for cancer therapy. Journal of Controlled Release, 324, 234-245.
  • Vulcanchem. (n.d.). 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid.
  • Smolecule. (n.d.). Buy 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid.
  • Reddie, K. G., & Raines, R. T. (2018). From structure to redox: the diverse functional roles of disulfides and implications in disease. Antioxidants & Redox Signaling, 28(6), 515-530.
  • BroadPharm. (n.d.). This compound.
  • Cytoswitch. (n.d.). This compound.
  • ChemBK. (n.d.). This compound.
  • Creative Biolabs. (n.d.). 2,5-dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate.
  • CymitQuimica. (n.d.). 2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)pentanoate.

Sources

A Comparative Guide to Thiol-Reactive Linkers in Bioconjugation: A Case Study of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics and advanced biomolecular research, the precise and stable conjugation of molecules is paramount. The choice of a chemical linker can dictate the efficacy, stability, and ultimate success of a bioconjugate, such as an Antibody-Drug Conjugate (ADC). This guide provides an in-depth comparison of thiol-reactive linkers, centering on the successful application of pyridyl disulfide chemistry, exemplified by 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid, and its comparison with the widely used maleimide-based linkers.

The Critical Role of the Linker in Bioconjugation

The linker is a key component in the design of bioconjugates, connecting a biomolecule, like an antibody, to a payload, such as a cytotoxic drug.[][2] An ideal linker must be stable in circulation to prevent premature release of the payload, yet allow for its efficient release at the target site.[][2] Thiol-reactive linkers, which target cysteine residues on proteins, are a popular choice for site-specific conjugation. Among these, pyridyl disulfide and maleimide linkers are two of the most prominent classes, each with distinct chemical properties that influence the performance of the final conjugate.[3]

Case Study: this compound - A Pyridyl Disulfide Linker

This compound is a heterobifunctional linker featuring a carboxylic acid group for payload attachment and a 5-nitropyridyl disulfide moiety for reaction with a thiol group on a biomolecule. The core of its functionality lies in the thiol-disulfide exchange reaction.

Mechanism of Action: Thiol-Disulfide Exchange

The pyridyl disulfide group reacts with a free thiol (e.g., from a cysteine residue on an antibody) to form a new disulfide bond, releasing pyridine-2-thione.[3] The presence of the electron-withdrawing nitro group on the pyridine ring increases the electrophilicity of the disulfide bond, thereby accelerating the exchange reaction. A key advantage of this reaction is that the release of the pyridine-2-thione byproduct can be monitored spectrophotometrically to track the progress of the conjugation.[4]

G cluster_0 Thiol-Disulfide Exchange Biomolecule-SH Biomolecule-SH Biomolecule-S-S-Linker Bioconjugate (Disulfide Bond) Biomolecule-SH->Biomolecule-S-S-Linker + Linker-S-S-Py-NO2 This compound Linker-S-S-Py-NO2->Biomolecule-S-S-Linker Py-NO2-SH Pyridine-2-thione (Byproduct) Linker-S-S-Py-NO2->Py-NO2-SH Releases

Caption: Thiol-Disulfide Exchange Mechanism.

A significant feature of the resulting disulfide bond is its cleavability in a reducing environment.[3][] The intracellular environment has a much higher concentration of reducing agents, such as glutathione, compared to the bloodstream.[6] This differential provides a mechanism for the selective release of the payload inside the target cells.[][8]

The Alternative: Maleimide-Based Linkers

Maleimide linkers are another class of highly efficient thiol-reactive reagents. They react with thiols via a Michael addition to form a stable thioether bond.[3][9]

Mechanism of Action: Michael Addition

The reaction of a maleimide with a thiol is typically rapid and highly specific at neutral pH.[3][9] The resulting thioether bond is generally considered stable and not cleavable by reducing agents.[3]

G cluster_1 Michael Addition Biomolecule-SH Biomolecule-SH Bioconjugate Bioconjugate (Thioether Bond) Biomolecule-SH->Bioconjugate + Maleimide-Linker Maleimide Linker Maleimide-Linker->Bioconjugate

Caption: Maleimide-Thiol Reaction Mechanism.

However, the stability of the thioether bond can be a double-edged sword. While it prevents premature drug release, it can also lead to challenges in payload liberation within the target cell if a non-cleavable linker strategy is not desired. Furthermore, the succinimide ring formed in the reaction can be susceptible to a retro-Michael reaction, which can lead to deconjugation, although strategies exist to mitigate this instability.[][3]

Comparative Performance Analysis

The choice between a pyridyl disulfide and a maleimide linker depends on the specific requirements of the application, particularly the need for a cleavable versus a stable linkage.

FeaturePyridyl Disulfide Linker (e.g., this compound)Maleimide Linker
Reaction Mechanism Thiol-disulfide exchange[3]Michael addition[3][9]
Resulting Bond Disulfide (-S-S-)Thioether (-S-)
Bond Cleavability Cleavable by reducing agents (e.g., glutathione)[3][]Generally stable, not cleavable by reducing agents[3]
Reaction Kinetics Slower, dependent on thiol pKa and leaving group stability[3]Rapid at neutral pH[3][10][11]
Reaction Monitoring Release of pyridine-2-thione can be monitored spectrophotometrically[4]Typically monitored by chromatography or mass spectrometry
In Vivo Stability Disulfide bonds can be susceptible to cleavage in circulation[3][12]Thioether bond is generally more stable, but can undergo retro-Michael reaction[][3]
Ideal Application ADCs requiring payload release in the reducing intracellular environment[]Applications requiring a stable, non-cleavable linkage

Experimental Protocols

Below are generalized, step-by-step methodologies for bioconjugation using pyridyl disulfide and maleimide linkers.

Protocol 1: Conjugation using this compound

This protocol outlines the conjugation of a payload (activated as an NHS-ester) to an antibody with subsequent reaction to reduced antibody thiols.

Workflow Diagram

G cluster_0 Payload Activation & Antibody Reduction cluster_1 Conjugation cluster_2 Purification A Activate Payload-COOH with NHS/EDC C React Activated Payload with Linker-NH2 A->C B Reduce Antibody (e.g., with TCEP) D React Payload-Linker with Reduced Antibody B->D C->D E Purify ADC (e.g., Size Exclusion Chromatography) D->E

Caption: General workflow for ADC synthesis.

Step-by-Step Methodology:

  • Antibody Preparation: If necessary, partially reduce the antibody to generate free thiol groups using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The stoichiometry of TCEP to antibody can be adjusted to control the number of available thiols.

  • Linker-Payload Synthesis: Activate the carboxylic acid of the payload using a standard coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. React the NHS-activated payload with the amine group of an appropriate pyridyl disulfide linker. Alternatively, if starting with this compound, activate its carboxylic acid group with EDC/NHS and then react it with an amine-containing payload.

  • Conjugation Reaction: Add the linker-payload construct to the reduced antibody solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the absorbance of the released pyridine-2-thione at approximately 343 nm.

  • Purification: Once the reaction is complete, purify the resulting ADC from unreacted linker-payload and other reagents, typically by size exclusion chromatography.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: Conjugation using a Maleimide-based Linker

This protocol outlines the conjugation of a maleimide-functionalized payload to a reduced antibody.

Step-by-Step Methodology:

  • Antibody Preparation: Reduce the antibody as described in Protocol 1 to expose free thiol groups.

  • Conjugation Reaction: Add the maleimide-functionalized payload to the reduced antibody solution in a suitable buffer (e.g., phosphate-buffered saline, pH 6.5-7.5). The reaction is typically rapid.

  • Quenching: After the desired reaction time, quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or N-acetylcysteine.

  • Purification: Purify the resulting ADC using size exclusion chromatography.

  • Characterization: Characterize the ADC to determine the DAR.

Conclusion and Recommendations

The choice between a pyridyl disulfide linker like this compound and a maleimide-based linker is a critical decision in the design of bioconjugates.

  • Pyridyl disulfide linkers are the preferred choice when a cleavable linkage is desired, particularly for ADCs where payload release is triggered by the reducing environment of the target cell. The ability to monitor the conjugation reaction in real-time is an added benefit.

  • Maleimide linkers are ideal for applications that require a stable, non-cleavable bond. While generally robust, the potential for retro-Michael addition requires consideration and may necessitate the use of next-generation maleimides or post-conjugation treatment to enhance stability.

By understanding the distinct chemical properties and performance characteristics of these two classes of linkers, researchers can make an informed decision to select the optimal bioconjugation strategy for their specific scientific and therapeutic goals.

References

  • A Comparative Guide to Maleimide and Pyridyl Disulfide Bioconjug
  • Disulfide Linker Synthesis | ADC Services. BOC Sciences.
  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021).
  • ADC Cleavable Linker: Classification and Mechanism of Action. (2023). BOC Sciences.
  • Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. (2011).
  • Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjug
  • Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates | Request PDF.
  • Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. (2025). Digital Commons @ Butler University.
  • Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces. (2011).
  • Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. (2019).
  • Disulfide re-bridging reagents for single-payload antibody-drug conjugates.
  • Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation.
  • New Structural Insights Solve Instability Issues of Maleimide Linkers in ADCs.
  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021).
  • Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjug
  • New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog. (2021).
  • Polymeric Lysosome-Targeting Chimeras (PolyTACs): Extracellular Targeted Protein Degradation without Co-Opting Lysosome-Targeting Receptors. (2026). Journal of the American Chemical Society.
  • Comparison of kinetic profiles for the simultaneous reactions of thiol-disulfide interchange and thiol-maleimide in solution and miniemulsion.
  • Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. (2016).
  • Mastering Maleimide Reactions in Bioconjugation: Your Ultim
  • Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. (2011).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid. The information herein is synthesized from regulatory standards and chemical safety principles to ensure the protection of laboratory personnel and the environment. Adherence to these protocols is critical for maintaining a safe and compliant research environment.

Foundational Principles: Understanding the Hazard Profile

Proper disposal begins with a thorough understanding of the molecule's chemical characteristics and associated hazards. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, a chemical hazard assessment can be expertly constructed by analyzing its constituent functional groups: a nitropyridine ring, a disulfide linkage, and a carboxylic acid chain.

  • Nitropyridine Moiety: The presence of a nitroaromatic group is a primary safety concern. Aromatic nitro-compounds are often categorized as toxic, environmentally persistent, and potentially reactive.[1][2] They can exhibit thermal instability and may react hazardously with strong oxidizing or reducing agents.[1][3]

  • Disulfide Linkage (Organosulfur): Organosulfur compounds are noted for their potential to release toxic sulfur oxides upon improper incineration.[4] Therefore, open burning is strictly prohibited, and disposal must be conducted in a specialized high-temperature incinerator equipped with scrubbers to manage emissions.[4][5]

  • Carboxylic Acid Group: While the carboxylic acid functional group is common, it imparts acidic properties to the molecule, requiring consideration of its corrosive potential and reactivity with bases.

Based on the hazard profiles of structurally similar compounds, this compound should be handled as a substance that causes skin and eye irritation and may cause respiratory irritation.[6][7][8]

Data Summary: Hazard and Handling Information
Parameter Description Primary Sources
Chemical Name This compoundN/A
CAS Number 663598-55-8[9]
Molecular Formula C10H12N2O4S2[10]
Anticipated Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6][7][11]
Required Personal Protective Equipment (PPE) Chemical safety goggles or face shield, nitrile rubber gloves, lab coat.[7][12][13]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials (strong acids, bases, oxidizing agents). Keep container tightly closed.[1][14][15]
Regulatory Framework: The Generator's Responsibility

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is legally responsible for its safe handling and disposal from the point of generation to its final destruction.[17]

All disposal activities must comply with federal, state, and local regulations, in addition to the specific policies of your institution.[18] Therefore, consultation with your organization's Environmental Health and Safety (EHS) department is a mandatory first step in the disposal process.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: Waste Generation identify Step 1: Identify as Hazardous Waste (Nitropyridine, Organosulfur) start->identify ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Step 3: Segregate & Collect Waste (Solids, Solutions, Contaminated Labware) ppe->segregate container Step 4: Use Designated Container (Labeled, Sealed, Compatible Material) segregate->container spill Emergency: Spill Occurs segregate->spill Potential Event contact_ehs Step 5: Contact EHS for Pickup (Schedule disposal with licensed vendor) container->contact_ehs document Step 6: Complete Documentation (Hazardous Waste Manifest) contact_ehs->document end End: Compliant Disposal document->end spill_protocol Execute Spill Protocol (Evacuate, Ventilate, Contain, Clean, Report) spill->spill_protocol spill_protocol->segregate Resume after cleanup

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the end-user. It is imperative that these steps are followed without deviation.

Objective: To safely collect, store, and transfer waste containing this compound for final disposal by a licensed professional.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste container (chemically compatible, e.g., HDPE or glass)

  • Hazardous waste labels

  • Spill kit with appropriate absorbent material (e.g., vermiculite, sand)

Procedure:

  • Waste Characterization and Segregation:

    • Classify all materials contaminated with this compound as hazardous chemical waste. This includes:

      • Unused or expired pure compound.

      • Solutions containing the compound.

      • Contaminated consumables (e.g., pipette tips, weigh boats, gloves).

      • Contaminated glassware (rinse with a minimal amount of a suitable solvent and collect the rinsate as hazardous waste).

    • Collect this waste stream in a dedicated, properly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Container Management and Labeling:

    • Ensure the waste container is made of a compatible material, is in good condition, and can be securely sealed.[14]

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any solvents used.

      • The accumulation start date.

      • The generator's name and location.

      • An indication of the hazards (e.g., Irritant, Environmental Hazard).

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area or central storage location.

    • The storage area must be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.[15]

  • Arranging for Final Disposal:

    • This is the most critical step. The ultimate disposal method for this compound will be high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.[2][14] They will manage the process of transferring the waste to a certified hazardous waste disposal vendor.

    • Never attempt to treat or dispose of this chemical yourself. Chemical treatment methods, such as oxidation or reduction, are complex and can be dangerous if performed by non-specialists.[4]

  • Prohibited Disposal Methods:

    • DO NOT pour this chemical or any solution containing it down the drain.[14][15] This can damage plumbing and contaminate waterways.

    • DO NOT dispose of this chemical in the regular trash.[14]

    • DO NOT attempt to incinerate this chemical in a laboratory or general-purpose incinerator.[4]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill occurs within one.[14]

  • Contain: Wearing appropriate PPE, contain the spill using a non-reactive absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect: Carefully scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent. Collect the cleaning materials and rinsate as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, following your institution's specific reporting procedures.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to personal safety and environmental stewardship.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from ATSDR.[5]

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA.gov.[18]

  • Post Apple Scientific. (2023, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific.[14]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from Axonator.com.[16]

  • Sciencemadness Wiki. (2023, August 20). Proper disposal of chemicals. Retrieved from Sciencemadness.org.[4]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.gov.[19]

  • ChemBK. (n.d.). This compound. Retrieved from ChemBK.com.[10]

  • U.S. Environmental Protection Agency. (2024, March 24). Learn the Basics of Hazardous Waste. Retrieved from EPA.gov.[17]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from ChemSupply.com.au.[15]

  • U.S. Environmental Protection Agency. (2019, March 27). US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. Retrieved from EPA.gov.[20]

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol. Retrieved from BenchChem.com.[12]

  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Retrieved from BenchChem.com.[13]

  • Cytoswitch. (n.d.). This compound. Retrieved from Cytoswitch.com.[21]

  • BroadPharm. (n.d.). This compound. Retrieved from BroadPharm.com.[9]

  • Penta Chemicals. (2023, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from pentachemicals.eu.[22]

  • Vulcanchem. (n.d.). 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid. Retrieved from Vulcanchem.com.[23]

  • Arctom Scientific. (n.d.). CAS NO. 663598-55-8 | this compound. Retrieved from Arctom.com.[6]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate. Retrieved from AK Scientific, Inc.[7]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. Retrieved from ILO Encyclopaedia of Occupational Health and Safety.[1]

  • DayGlo Color Corp. (n.d.). Safety Data Sheet. Retrieved from DayGlo.[24]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from CPLabSafety.com.[3]

  • Reddit. (2023, September 9). 2-nitrophenol waste : r/chemistry. Retrieved from Reddit.[2]

  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. Retrieved from GlobeCore.com.[25]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate. Retrieved from AK Scientific, Inc.[8]

  • Wikipedia. (n.d.). Organosulfur chemistry. Retrieved from Wikipedia.org.[26]

  • Fisher Scientific. (2023, December 22). SAFETY DATA SHEET: 2-Hydroxy-5-nitropyridine. Retrieved from FisherSci.com.[11]

  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET. Retrieved from FisherSci.com.[27]

  • Spectrum Chemical. (2019, October 30). SAFETY DATA SHEET. Retrieved from SpectrumChemical.com.[28]

  • Google Patents. (n.d.). US5910440A - Method for the removal of organic sulfur from carbonaceous materials. Retrieved from patents.google.com.[29]

  • Open Government Program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Retrieved from Open Alberta.[30]

Sources

A Senior Application Scientist's Guide to Handling 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the molecule's properties. This guide provides essential, field-tested safety and handling protocols for 4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid (CAS 663598-55-8). This synthetic building block, characterized by its central disulfide bond and terminal nitro and carboxylic acid groups, requires meticulous handling.[1][2] The following procedures are designed to ensure your safety and the integrity of your research by explaining not just what to do, but why each step is critical.

Hazard Profile: A Molecule of Multiple Personalities

To handle this compound safely, we must appreciate the risks posed by its distinct functional groups: the nitropyridine ring, the disulfide linkage, and the pentanoic acid chain. A Safety Data Sheet (SDS) for a closely related compound indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] The signal word for this chemical class is "Warning".[3][4][5]

  • Nitropyridine Moiety: Aromatic nitro compounds and pyridine derivatives can cause significant skin, eye, and respiratory tract irritation.[6][7][8] Prudent handling assumes these risks are present.

  • Disulfide Linkage: While central to its function as a cleavable linker in applications like antibody-drug conjugates, disulfide bonds can undergo cleavage in biological systems.[9] The resulting thiol fragments can interfere with cellular processes through mechanisms like oxidative stress.[10][11]

  • Carboxylic Acid Chain: Short-chain carboxylic acids can be corrosive, posing a risk of skin burns and serious eye damage upon contact.[12][13][14]

Table 1: Summary of Potential Hazards

Hazard Class Description GHS Hazard Statement
Skin Irritation Causes skin irritation upon contact. H315[3][4][5]
Eye Irritation Causes serious eye irritation. Risk of severe damage. H319[3][4][5]

| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol. | H335 (potential)[3][4] |

The First Lines of Defense: Engineering and Administrative Controls

Personal protective equipment is the final barrier between you and a potential hazard; it should never be the first or only one.[15]

  • Engineering Controls: Your Primary Safeguard

    • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[6][16][17] This is non-negotiable and serves to prevent the inhalation of dust or vapors.

    • Safety Infrastructure: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7][16]

  • Administrative Controls: Standard Operating Procedures (SOPs)

    • Designated Areas: All work with this compound should be restricted to a designated area within the laboratory.

    • Hygiene: Do not eat, drink, or smoke in the laboratory.[17] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[3][4]

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE is dictated by a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.

Table 2: Task-Specific PPE Requirements

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical splash goggles Double nitrile or neoprene gloves Fully-buttoned lab coat Not required inside a fume hood
Preparing Solutions Chemical splash goggles and face shield Double nitrile or neoprene gloves Fully-buttoned lab coat Not required inside a fume hood
Conducting Reactions Chemical splash goggles Nitrile or neoprene gloves Fully-buttoned lab coat Not required inside a fume hood
Spill Cleanup Chemical splash goggles and face shield Heavy-duty nitrile or butyl rubber gloves Chemical-resistant apron over lab coat NIOSH-approved respirator with organic vapor/particulate cartridges may be required for large spills

| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Fully-buttoned lab coat | Not required |

Detailed PPE Specifications
  • Eye and Face Protection: Tightly fitting chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[6][18] A full-face shield must be worn over the goggles when there is a significant risk of splashing, such as when handling stock solutions or during spill cleanup.[6][18]

  • Skin and Body Protection:

    • Gloves: Use chemical-resistant nitrile or neoprene gloves.[6][17] Always inspect gloves for tears or punctures before use. For handling the solid or concentrated solutions, wearing two pairs of gloves (double-gloving) is a best practice. Remove the outer glove immediately if contaminated and wash your hands before donning a new pair.

    • Lab Coat: A clean, fully-buttoned lab coat with long sleeves is required to protect your skin and personal clothing.[16]

  • Respiratory Protection: When all work is performed within a fume hood, respiratory protection is not typically necessary.[16] For emergencies such as a large spill outside of a fume hood, a NIOSH-approved air-purifying respirator with organic vapor and particulate (P100) cartridges should be used by trained personnel.[6]

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action & Disposal start Begin Task Involving This compound assess_task Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Procedure (Weighing, Reaction, etc.) start->assess_task in_hood Is work performed in a certified chemical fume hood? assess_task->in_hood add_face_shield Add Face Shield assess_task->add_face_shield High Splash Risk? double_gloves Use Double Gloves assess_task->double_gloves Handling Solid or Concentrate? base_ppe Minimum PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat in_hood->base_ppe Yes stop STOP! Do not proceed. Consult EHS. in_hood->stop No spill_check Is there a spill? base_ppe->spill_check proceed Proceed with Task add_face_shield->proceed double_gloves->proceed spill_ppe Emergency Spill PPE: - Add Face Shield - Heavy-Duty Gloves - Chemical Apron - Consider Respirator dispose Dispose of waste in labeled hazardous waste container proceed->dispose spill_check->spill_ppe Yes spill_check->proceed No

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Step-by-Step Handling Procedures

A. Weighing the Solid Compound:

  • Preparation: Don all required PPE (chemical splash goggles, double nitrile gloves, lab coat).

  • Work Area: Perform all weighing activities inside a chemical fume hood on a disposable weigh paper or in a tared container.

  • Handling: Use a spatula to carefully transfer the desired amount. Avoid generating dust.

  • Cleanup: Close the primary container tightly. Wipe the spatula and any surfaces with a damp cloth, disposing of the cloth and weigh paper into the designated solid hazardous waste container.

B. Preparing a Solution:

  • Preparation: Don all required PPE (chemical splash goggles, face shield, double nitrile gloves, lab coat).

  • Work Area: Conduct this procedure entirely within a chemical fume hood.

  • Procedure: Slowly add the weighed solid to the solvent in your flask. Stir gently to dissolve. Do not use sonication, which can create aerosols.

  • Cleanup: Rinse any contaminated glassware with a small amount of the solvent and pour the rinsate into your reaction vessel or a designated liquid hazardous waste container.

Emergency Spill Management
  • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large or outside of a fume hood, evacuate the immediate area.[16]

  • Contain: For small spills, use an absorbent material (e.g., vermiculite or a chemical spill kit) to contain the spill.

  • Cleanup: Wearing appropriate spill PPE, carefully collect the absorbent material and spilled substance using non-sparking tools.[16] Place all materials into a sealed, clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.[16]

Waste Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous waste.[16] Never dispose of this chemical down the drain or in the regular trash.[16]

  • Segregation: Maintain separate, designated waste containers for solid and liquid waste.

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[16]

  • Storage: Keep waste containers sealed and stored in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[16]

  • Disposal: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste.[16] Common disposal methods for pyridine-based waste include high-temperature incineration.[19]

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • BenchChem. (n.d.). Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide.
  • ChemBK. (n.d.). This compound.
  • Cytoswitch. (n.d.). This compound.
  • Vulcanchem. (n.d.). 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • BroadPharm. (n.d.). This compound.
  • Arctom. (n.d.). CAS NO. 663598-55-8 | this compound.
  • PubMed. (2013, November 4). Disulfide Oil Hazard Assessment Using Categorical Analysis and a Mode of Action Determination.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(Methylsulfonyl)-2,5-dioxopyrrolidin-1-yl 4-((5-nitropyridin-2-yl)disulfanyl)butanoate.
  • Fisher Scientific. (2011, April 6). SAFETY DATA SHEET: 2-Amino-3-nitropyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Pentenoic acid.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Hydroxy-5-nitropyridine.
  • Spectrum Chemical. (2018, August 20). SAFETY DATA SHEET: VALERIC ACID, REAGENT.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 4-Nitropyridine N-oxide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,5-Dioxopyrrolidin-1-yl 4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoate.
  • Fisher Scientific. (2014, September 9). SAFETY DATA SHEET: Valeric acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid
Reactant of Route 2
4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.